Product packaging for Fmoc-Thr(SO3Na)-OH(Cat. No.:)

Fmoc-Thr(SO3Na)-OH

Cat. No.: B12282746
M. Wt: 443.4 g/mol
InChI Key: DUUMOTOMYSLKCC-NRNQBQMASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Thr(SO3Na)-OH, with the CAS number 160112-18-5, is a protected threonine derivative specifically designed for use in Fmoc solid-phase peptide synthesis (SPPS) . This building block is critically valuable for introducing sulfated threonine residues into synthetic peptides, a post-translational modification that is essential for the biological activity of many proteins involved in signaling and molecular recognition. The compound features a sulfated side chain protected as a sodium salt (SO3Na) and an alpha-amino group protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, which allows for orthogonal deprotection under mild basic conditions during synthesis . With a molecular formula of C 19 H 18 NNaO 8 S and a molecular weight of 443.40 g/mol, this reagent enables the synthesis of peptides that mimic naturally occurring sulfated proteins . Researchers utilize this compound to study the role of tyrosine sulfation in various physiological processes, including hemostasis, inflammation, and viral entry. The product is offered with a high purity level (e.g., 98%) to ensure optimal results and high coupling efficiency in complex peptide assembly . This chemical is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18NNaO8S B12282746 Fmoc-Thr(SO3Na)-OH

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18NNaO8S

Molecular Weight

443.4 g/mol

IUPAC Name

sodium;[(1S,2R)-1-carboxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl] sulfate

InChI

InChI=1S/C19H19NO8S.Na/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H,24,25,26);/q;+1/p-1/t11-,17+;/m1./s1

InChI Key

DUUMOTOMYSLKCC-NRNQBQMASA-M

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Thr(SO3Na)-OH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fmoc-Thr(SO3Na)-OH is a specialized amino acid derivative crucial for the synthesis of sulfated peptides. This post-translationally modified amino acid, O-sulfated threonine, plays a significant role in various biological processes, including protein-protein interactions. The incorporation of sulfated threonine residues into synthetic peptides allows for the detailed investigation of these interactions and the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis strategies, and experimental protocols related to the use of this compound in solid-phase peptide synthesis (SPPS).

Core Concepts and Challenges

The use of Fmoc-protected sulfated amino acids like this compound in SPPS presents a unique set of challenges primarily due to the properties of the sulfate group:

  • Acid Lability: The sulfate ester is susceptible to hydrolysis under acidic conditions, which are often employed during the final cleavage of the peptide from the solid support. This can lead to the undesired loss of the sulfate group (desulfation).

  • Poor Solubility: The sodium salt of the sulfated amino acid often exhibits limited solubility in the organic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This can hinder coupling efficiency and lead to incomplete reactions.[1]

  • Sluggish Coupling Reactions: The negatively charged sulfate group can interfere with the coupling reaction, making the incorporation of the sulfated amino acid into the growing peptide chain slow and inefficient. This can result in lower yields and the formation of deletion sequences.

To address these challenges, several strategies have been developed, including the use of alternative counter-ions and protecting groups for the sulfate moiety.

Quantitative Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C19H18NNaO8S[2][3]
Molecular Weight 443.40 g/mol [2]
CAS Number 160112-18-5[2]
Appearance White to off-white powder
Purity (typical) ≥98%[2]
Solubility Poor in common organic solvents (e.g., DMF, NMP)[1]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of this compound follows the general principles of Fmoc-based SPPS.[4][5] The cycle consists of iterative deprotection and coupling steps.

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids) in DMF for at least 1 hour.[6]

  • If starting with a pre-loaded resin, proceed to the deprotection step. If the first amino acid needs to be loaded, follow the specific protocol for that resin.

  • Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., two treatments of 10 minutes each) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Dissolve the next Fmoc-protected amino acid (in this case, a standard amino acid or this compound) in a suitable solvent (typically DMF, though solubility can be an issue for the sulfated amino acid).

  • Activate the carboxylic acid group of the amino acid using a coupling reagent.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specific time.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Specific Protocol for Incorporation of this compound

Due to the challenges associated with sulfated amino acids, modifications to the standard coupling protocol are necessary.

  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide) with the peptide sequence assembled up to the point of threonine incorporation.

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

  • Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide as described in the general protocol.

  • Activation and Coupling:

    • In a separate reaction vessel, dissolve 3 equivalents of this compound in a minimal amount of DMF. Due to potential solubility issues, sonication may be required.

    • Add 3 equivalents of HBTU or PyBOP and 6 equivalents of DIPEA to the amino acid solution.

    • Allow the pre-activation to proceed for 15-20 minutes at room temperature.

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitoring the reaction for completion using a ninhydrin (Kaiser) test is recommended.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times) before proceeding to the next deprotection and coupling cycle.

The final cleavage of the sulfated peptide from the resin and the removal of side-chain protecting groups must be performed under conditions that minimize desulfation.

  • Cleavage Cocktail: A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Procedure:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow of Fmoc-SPPS and the specific considerations for incorporating sulfated amino acids.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle (n-1 times) Washing2->Repeat Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA) Washing2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Sulfated_AA_Strategies cluster_challenges Challenges with this compound cluster_solutions Alternative Strategies PoorSolubility Poor Solubility in Organic Solvents TBASalt Use of Tetrabutylammonium (TBA) Salt PoorSolubility->TBASalt Improves Solubility ProtectingGroup Sulfate Protecting Groups (e.g., Neopentyl - nP) PoorSolubility->ProtectingGroup Masks Charge SluggishCoupling Sluggish Coupling Reactions SluggishCoupling->ProtectingGroup Improves Reactivity OptimizedCoupling Optimized Coupling Reagents (HBTU, PyBOP) SluggishCoupling->OptimizedCoupling Enhances Rate AcidLability Acid Lability of Sulfate Group AcidLability->ProtectingGroup Increases Stability MildCleavage Mild Cleavage Conditions AcidLability->MildCleavage Prevents Desulfation

Caption: Challenges and alternative strategies for the use of sulfated amino acids in SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of O-sulfated threonine-containing peptides. While its direct use in Fmoc-SPPS presents challenges related to solubility, coupling efficiency, and acid lability, these can be overcome through optimized protocols and alternative chemical strategies. A thorough understanding of these principles is essential for researchers and drug development professionals aiming to synthesize and study sulfated peptides for a wide range of biological and therapeutic applications.

References

A Technical Guide to Fmoc-Thr(SO3Na)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the incorporation of modified amino acids into peptide structures is a critical step in designing novel therapeutics and biological probes. Among these modifications, sulfation of hydroxy amino acids like threonine plays a pivotal role in various biological processes, including protein-protein interactions and signal transduction. This technical guide provides an in-depth overview of the chemical properties, synthesis, and application of Nα-Fmoc-O-sulfo-L-threonine sodium salt (Fmoc-Thr(SO3Na)-OH), a key building block for the synthesis of threonine-sulfated peptides.

Core Chemical Properties

This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group is sulfated and present as a sodium salt. This modification imparts unique chemical characteristics that influence its use in solid-phase peptide synthesis (SPPS).

PropertyValueReference
Molecular Formula C19H18NNaO8S[1][2]
Molecular Weight 443.40 g/mol []
Appearance White to off-white powder
Purity Typically ≥98%[]
Solubility The sodium salt form can exhibit poor solubility in common organic solvents used in SPPS, such as DMF and NMP.[4] The tetrabutylammonium salt form offers significantly improved solubility in organic solvents.[5]
Stability The O-sulfate linkage is intrinsically acid-labile. The tetrabutylammonium salt of O-sulfated hydroxy amino acids shows minimized desulfation during Fmoc-based peptide synthesis, TFA cleavage, and HPLC purification.[5] Stability experiments with 95% TFA at room temperature showed that for the tetrabutylammonium derivative of sulfated serine, threonine, and hydroxyproline, desulfation was less than 5% after standard deprotection and resin-cleavage times.[5]

Experimental Protocols

The successful incorporation of this compound into a peptide sequence requires careful consideration of the synthetic strategy, owing to the compound's properties. Below are detailed protocols for the synthesis of the building block and its application in SPPS.

Synthesis of Fmoc-Thr(SO3-N+Bu4)-OH

Given the superior solubility and stability of the tetrabutylammonium salt, its synthesis is presented here as a recommended alternative to the sodium salt.[5]

Materials:

  • Fmoc-Thr-OH

  • Sulfur trioxide-dimethylformamide complex (SO3·DMF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve Fmoc-Thr-OH in anhydrous DMF.

  • Add 5 equivalents of SO3·DMF complex to the solution and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature overnight.

  • Quench the reaction by adding water.

  • Add a solution of TBAHS in water to the reaction mixture.

  • Extract the aqueous phase with DCM.

  • Wash the combined organic phases with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Thr(SO3-N+Bu4)-OH.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(SO3-N+Bu4)-OH

This protocol outlines the general steps for incorporating the sulfated threonine building block into a peptide chain on a solid support.

Materials:

  • Rink amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Thr(SO3-N+Bu4)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[6][7]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Thr(SO3-N+Bu4)-OH:

    • Pre-activate a solution of Fmoc-Thr(SO3-N+Bu4)-OH (e.g., 3 equivalents relative to resin loading) and a coupling reagent like HBTU or PyBOP (3 equivalents) in DMF with DIPEA (6 equivalents) for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA/2.5% water/2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Purification of Threonine-Sulfated Peptides

Instrumentation and Columns:

  • A preparative or semi-preparative RP-HPLC system.

  • C18 column.

Mobile Phases:

  • Buffer A: 0.1 M ammonium acetate in water.

  • Buffer B: Acetonitrile.

  • The use of ammonium acetate-based buffers is recommended for the purification of sulfated peptides.[7]

Gradient:

  • A linear gradient from a low percentage of Buffer B to a higher percentage over a defined time (e.g., 5% to 60% Buffer B over 30 minutes) is typically used. The optimal gradient will depend on the specific peptide sequence.

Detection:

  • UV detection at 214 nm and 280 nm.

Post-Purification:

  • Fractions containing the pure peptide are pooled and lyophilized. Repeated lyophilization may be necessary to completely remove the ammonium acetate.

Mass Spectrometry and NMR Characterization

Mass Spectrometry:

  • Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide.

  • Analysis of sulfated peptides can be challenging due to the lability of the sulfate group, which can be lost during ionization.

  • Characterization is best performed in negative ion mode, which can help to preserve the sulfate group.[7]

NMR Spectroscopy:

  • 1H and 13C NMR spectroscopy can be used to confirm the structure of this compound and to analyze the conformation of the final peptide. The presence of the sulfate group will induce characteristic chemical shifts in the threonine residue.

Biological Significance and Signaling Pathways

O-sulfation of serine and threonine residues is a recognized post-translational modification that can occur on a variety of proteins in eukaryotes.[8] This modification is implicated in fundamental biological processes such as protein assembly and signal transduction.[8]

While the role of tyrosine sulfation in modulating protein-protein interactions and signaling is well-established, the specific signaling pathways involving sulfated threonine are an active area of research. Threonine residues are known to be key players in signaling cascades, particularly through phosphorylation. The interplay and potential crosstalk between threonine sulfation and phosphorylation could represent a novel regulatory mechanism in cellular signaling.

Sulfated glycoproteins, which can contain sulfated threonine, are integral components of the extracellular matrix and cell surfaces. They are involved in cell adhesion, migration, and signaling. The sulfation patterns of glycosaminoglycans, which are attached to core proteins (forming proteoglycans), can influence the binding of growth factors and other signaling molecules, thereby modulating their activity.

Visualizations

Synthesis Workflow for Fmoc-Thr(SO3-N+Bu4)-OH

G Synthesis of Fmoc-Thr(SO3-N+Bu4)-OH FmocThrOH Fmoc-Thr-OH Reaction Sulfation Reaction in anhydrous DMF FmocThrOH->Reaction SO3DMF SO3·DMF Complex SO3DMF->Reaction Quench Quench with Water Reaction->Quench TBAHS TBAHS Addition Quench->TBAHS Extraction DCM Extraction TBAHS->Extraction Purification Drying and Concentration Extraction->Purification FinalProduct Fmoc-Thr(SO3-N+Bu4)-OH Purification->FinalProduct

Caption: A flowchart illustrating the key steps in the synthesis of Fmoc-Thr(SO3-N+Bu4)-OH.

SPPS Workflow for Incorporating Sulfated Threonine

G SPPS Workflow for Sulfated Threonine Incorporation cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Coupling of Fmoc-Thr(SO3-N+Bu4)-OH (HBTU/DIPEA) Deprotection->Coupling Repeat for next amino acid Washing Washing (DMF, DCM) Coupling->Washing Repeat for next amino acid Washing->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Resin Resin Swelling Resin->Deprotection Purification RP-HPLC Purification (Ammonium Acetate Buffer) Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Caption: A schematic of the solid-phase peptide synthesis (SPPS) cycle for incorporating sulfated threonine.

General Sulfation Signaling Concept

G Conceptual Role of Threonine Sulfation in Signaling ExtracellularSignal Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor ExtracellularSignal->Receptor Protein Intracellular Protein Receptor->Protein Sulfotransferase Sulfotransferase (Golgi Apparatus) Protein->Sulfotransferase Post-translational Modification ThreonineResidue Threonine Residue SulfatedThreonine Sulfated Threonine Residue ThreonineResidue->SulfatedThreonine Sulfation DownstreamSignaling Downstream Signaling Cascade Activation SulfatedThreonine->DownstreamSignaling Altered Protein Interaction/Activity CellularResponse Cellular Response (e.g., Proliferation, Differentiation) DownstreamSignaling->CellularResponse

References

Fmoc-Thr(SO3Na)-OH: A Comprehensive Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Thr(SO3Na)-OH, a crucial building block in the synthesis of sulfated peptides. Sulfation is a vital post-translational modification that influences protein structure and function, making sulfated amino acid analogs like this compound indispensable tools in drug discovery and proteomics research. This document details the chemical structure, synthesis protocols, and available characterization data for this compound.

Chemical Structure and Properties

This compound, with the molecular formula C19H18NNaO8S, is the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected O-sulfated sodium salt of the amino acid threonine.[1] The Fmoc group provides a base-labile protecting group for the amine, making it suitable for solid-phase peptide synthesis (SPPS), while the sulfate group at the hydroxyl side chain introduces a negative charge and potential for specific biological interactions.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound presents challenges due to the acid lability of the O-sulfate ester bond. A common and effective method involves the sulfation of Fmoc-Thr-OH using a sulfur trioxide-amine complex, followed by the introduction of the desired counter-ion. For enhanced stability and solubility in organic solvents, the tetrabutylammonium (TBA) salt is often prepared as an intermediate, which can then be converted to the sodium salt via ion exchange.

A proposed two-step synthesis workflow is outlined below:

G start Fmoc-Thr-OH sulfation Sulfation with SO3·DMF complex in anhydrous DMF start->sulfation workup_tba Aqueous workup with Tetrabutylammonium salt sulfation->workup_tba isolate_tba Isolate Fmoc-Thr(SO3-N+Bu4)-OH workup_tba->isolate_tba ion_exchange Ion exchange chromatography (Na+ form resin) isolate_tba->ion_exchange end This compound ion_exchange->end

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

1. Synthesis of Fmoc-Thr(SO3-N+Bu4)-OH (Tetrabutylammonium Salt Intermediate)

This protocol is adapted from a general method for the sulfation of hydroxy amino acids.

  • Materials:

    • Fmoc-Thr-OH

    • Sulfur trioxide-N,N-dimethylformamide (SO3·DMF) complex

    • Anhydrous N,N-dimethylformamide (DMF)

    • Tetrabutylammonium hydrogen sulfate or similar tetrabutylammonium salt

    • Sodium bicarbonate (NaHCO3)

    • Citric acid

    • Chloroform (CHCl3)

    • Sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve Fmoc-Thr-OH (1 equivalent) in anhydrous DMF.

    • Add the sulfur trioxide-N,N-dimethylformamide (SO3·DMF) complex (5 equivalents) to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Slowly pour the reaction mixture into ice-cold aqueous sodium bicarbonate solution.

    • Add a solution of a tetrabutylammonium salt (e.g., tetrabutylammonium hydrogen sulfate) to the aqueous mixture.

    • Adjust the pH to approximately 4 with a citric acid solution.

    • Extract the aqueous layer with chloroform.

    • Wash the combined organic extracts with citric acid solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Thr(SO3-N+Bu4)-OH.

2. Conversion to this compound (Sodium Salt)

  • Materials:

    • Fmoc-Thr(SO3-N+Bu4)-OH

    • Strong cation-exchange resin in the sodium form (e.g., Dowex 50WX8)

    • Methanol or another suitable organic solvent

  • Procedure:

    • Dissolve the crude Fmoc-Thr(SO3-N+Bu4)-OH in a suitable solvent like methanol.

    • Pass the solution through a column packed with a strong cation-exchange resin that has been pre-conditioned to the sodium form.

    • Elute the product from the column with the same solvent.

    • Collect the fractions containing the product (monitored by TLC or LC-MS).

    • Evaporate the solvent under reduced pressure to obtain this compound.

    • The final product can be further purified by recrystallization or chromatography if necessary.

Quantitative Data

Specific, peer-reviewed quantitative data for the synthesis and characterization of this compound is limited in the readily available literature. However, data from commercial suppliers and analogous compounds provide valuable information.

ParameterValue/RangeRemarks
Molecular Formula C19H18NNaO8S
Molecular Weight 443.4 g/mol
Purity ≥98%As reported by commercial suppliers.[2]
Yield HighYields for the synthesis of the analogous Fmoc-Thr(SO3-N+Bu4)-OH are reported to be high, suggesting a similar expectation for the sodium salt after efficient ion exchange.
Appearance White to off-white solidGeneral appearance for this type of compound.
Solubility Soluble in DMF, waterExpected solubility based on the structure and related compounds. The TBA salt exhibits good solubility in other organic solvents.
NMR Data Not availableDetailed 1H and 13C NMR data for this specific compound are not readily available in the searched literature.
Mass Spectrometry Not availableDetailed mass spectrometry data for this specific compound are not readily available in the searched literature.

Conclusion

This compound is a key reagent for the incorporation of O-sulfated threonine into synthetic peptides. While its synthesis requires careful handling due to the lability of the sulfate group, the use of stable intermediates like the tetrabutylammonium salt facilitates its preparation. The detailed protocols and structural information provided in this guide serve as a valuable resource for researchers in the fields of peptide chemistry, drug development, and chemical biology, enabling the synthesis of complex sulfated peptides for a wide range of applications. Further research into the detailed characterization of this compound would be beneficial to the scientific community.

References

Technical Guide: Fmoc-Thr(SO3Na)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on Fmoc-Thr(SO3Na)-OH, a crucial building block for the synthesis of peptides containing sulfated threonine residues. O-sulfation is a vital post-translational modification that can influence protein structure and function.

Physicochemical Properties and Stability Data

The following table summarizes the key quantitative data for this compound and related considerations for its use in peptide synthesis.

ParameterValueNotes
CAS Number 160112-18-5[1]
Molecular Formula C₁₉H₁₈NNaO₈S[1]
Molecular Weight 443.40 g/mol [2]
Synonym Sodium [(1S,2R)-1-carboxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl] sulfate[2]
Acid Stability The O-sulfate linkage is intrinsically labile to acid.Cleavage with standard TFA cocktails can lead to significant desulfation.
Counter-ion Stability Tetrabutylammonium (TBA) salts show improved stability over sodium salts.For TBA salts, desulfation is <5% during standard TFA cleavage times.[1]
Coupling Efficiency Threonine is among the more challenging amino acids to couple efficiently in SPPS.[3]

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the key steps for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).

2.1. Materials and Reagents

  • This compound or Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH (recommended for improved stability)[1]

  • Pre-loaded resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl)

  • Fmoc-protected amino acids

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Coupling Reagents: HCTU, HATU, or HBTU with a base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. Note: The composition should be optimized to minimize desulfation.

2.2. Synthesis Cycle

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid added to the peptide chain.

Step 1: Resin Swelling

  • Swell the resin in DMF for at least 1 hour in a reaction vessel.

Step 2: Fmoc Deprotection

  • Drain the DMF from the swelled resin.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.

  • Drain the solution and repeat the deprotection step once more.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of this compound

  • Activation: In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of the coupling agent (e.g., HCTU) in DMF. Add 5-10 equivalents of DIPEA. Allow the mixture to pre-activate for 5-10 minutes. Note: The ionic nature of the sulfate group can cause poor resin swelling and sluggish coupling; using coupling reagents like HCTU or HATU is recommended.

  • Coupling Reaction: Drain the wash solvent from the resin and add the activated amino acid solution.

  • Agitate the reaction vessel for 1-4 hours. Coupling times may need to be extended for sulfated amino acids.

  • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

Step 4: Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

Step 5: Chain Elongation

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

2.3. Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture for 2-4 hours at room temperature. Caution: Use a well-ventilated fume hood as TFA is highly corrosive.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

2.4. Purification

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final sulfated peptide by mass spectrometry.

Diagrams and Workflows

3.1. Fmoc-SPPS Workflow for Sulfated Peptide Synthesis

The following diagram illustrates the cyclical workflow for incorporating this compound into a growing peptide chain on a solid support.

Fmoc_SPPS_Workflow start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Activated this compound + DIPEA/HCTU wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Repeat for Next Amino Acid wash2->end_cycle end_cycle->deprotection Continue Synthesis cleavage Final Cleavage & Deprotection (TFA) end_cycle->cleavage Final Step

Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

3.2. Role in Post-Translational Modification

This compound is used to synthesize peptides that mimic a natural post-translational modification (PTM). This process is central to creating tools for studying cellular signaling.

PTM_Signaling_Pathway cluster_synthesis Peptide Synthesis cluster_biology Biological Application AA Amino Acids SPPS Solid-Phase Peptide Synthesis AA->SPPS Sulfated_AA This compound Sulfated_AA->SPPS Sulfated_Peptide Sulfated Peptide SPPS->Sulfated_Peptide Protein_Interaction Protein-Protein Interaction Sulfated_Peptide->Protein_Interaction Signaling Cellular Signaling (e.g., MAPK, TOR) Protein_Interaction->Signaling

Caption: Synthesis of a sulfopeptide and its role in biological signaling.

References

Fmoc-L-Threonine(SO3Na)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Fmoc-L-Threonine(SO3Na)-OH, a specialized amino acid derivative crucial for the synthesis of sulfated peptides. Aimed at researchers, scientists, and professionals in drug development, this document details the chemical properties, synthesis, and application of this compound in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols and data presentation.

Introduction

Post-translational modifications (PTMs) are critical for the biological function of many proteins. Sulfation of serine and threonine residues is a less common but functionally significant PTM involved in various biological processes, including protein-protein interactions and signal transduction. The introduction of sulfated threonine into synthetic peptides is a key strategy for studying these processes and for developing novel therapeutics. Fmoc-L-Threonine(SO3Na)-OH is a key building block for the site-specific incorporation of O-sulfated L-threonine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

Fmoc-L-Threonine(SO3Na)-OH is a derivative of the amino acid threonine, where the hydroxyl group of the side chain is sulfated, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

PropertyValueReference
Chemical Formula C19H18NNaO8S[1]
Molecular Weight 443.403 g/mol [1]
CAS Number 160112-18-5
Appearance White to off-white powder
Solubility Soluble in polar aprotic solvents like DMF and DMSO
Purity Typically >98%

Synthesis of Fmoc-L-Threonine(SO3Na)-OH

The synthesis of Fmoc-L-Threonine(SO3Na)-OH involves the sulfation of the side-chain hydroxyl group of Fmoc-L-Threonine-OH. A common method utilizes a sulfur trioxide-N,N-dimethylformamide (SO3·DMF) complex.

Experimental Protocol: Synthesis of Fmoc-L-Threonine(SO3Na)-OH

Materials:

  • Fmoc-L-Threonine-OH

  • Sulfur trioxide-N,N-dimethylformamide (SO3·DMF) complex

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve Fmoc-L-Threonine-OH in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add the SO3·DMF complex (typically 5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Remove the DMF under reduced pressure.

  • Wash the resulting aqueous solution with diethyl ether to remove any unreacted starting material and byproducts.

  • Lyophilize the aqueous layer to obtain the crude Fmoc-L-Threonine(SO3Na)-OH.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Note: The O-sulfate linkage is sensitive to acidic conditions. All steps should be performed under neutral or slightly basic conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Threonine(SO3Na)-OH is directly employed in Fmoc-based SPPS to incorporate sulfated threonine residues into a growing peptide chain. However, its use presents challenges due to the negatively charged sulfate group and its acid sensitivity.

Challenges in SPPS
  • Poor Solubility: The sodium salt may have limited solubility in standard SPPS solvents.

  • Coupling Efficiency: The negatively charged sulfate group can interfere with the coupling reaction, potentially leading to lower yields.

  • Acid Sensitivity: The sulfate ester is labile and can be cleaved by the strong acidic conditions used for final peptide cleavage from the resin and removal of side-chain protecting groups.

To address these challenges, a tetrabutylammonium (TBA) salt version, Fmoc-L-Threonine(SO3-N+Bu4)-OH, can be used, which exhibits improved solubility in organic solvents and enhanced stability towards acid.

General Workflow for Sulfopeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a peptide containing a sulfated threonine residue using Fmoc-SPPS.

Sulfopeptide_Synthesis_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Coupling 3. Coupling of Fmoc-AA-OH Fmoc_Deprotection->Coupling Wash1 4. Washing Coupling->Wash1 Repeat Repeat Steps 2-4 for subsequent amino acids Wash1->Repeat n cycles Sulfated_AA_Coupling 5. Coupling of Fmoc-Thr(SO3Na)-OH Repeat->Sulfated_AA_Coupling Wash2 6. Washing Sulfated_AA_Coupling->Wash2 Final_Deprotection 7. Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage 8. Cleavage & Deprotection (e.g., TFA with scavengers) Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Characterization 10. Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for solid-phase synthesis of a sulfopeptide.

Experimental Protocol: Incorporation of Fmoc-L-Threonine(SO3Na)-OH in SPPS

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-L-Threonine(SO3Na)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the standard Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence until the point of incorporation of the sulfated threonine.

  • Coupling of Fmoc-L-Threonine(SO3Na)-OH:

    • Dissolve Fmoc-L-Threonine(SO3Na)-OH (1.5-2 equivalents) in a minimal amount of DMF. The use of coupling reagents like HATU is recommended to improve efficiency.

    • Add the coupling reagent and base to the dissolved Fmoc-L-Threonine(SO3Na)-OH and pre-activate for a few minutes.

    • Add the activated solution to the resin and allow the coupling to proceed for 2-4 hours, or until completion as indicated by a negative Kaiser test.

  • Washing: Wash the resin thoroughly with DMF.

  • Continue Synthesis: Continue with the subsequent amino acid couplings as described in step 4.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. The use of scavengers is crucial to prevent desulfation.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final sulfopeptide by mass spectrometry and analytical HPLC.

Stability Considerations

The O-sulfate bond in sulfated threonine is susceptible to hydrolysis under acidic conditions. The stability is influenced by the pH and the presence of scavengers.

ConditionStabilityNotes
Fmoc Deprotection (20% Piperidine in DMF) StableThe sulfate group is stable to the basic conditions used for Fmoc removal.
TFA Cleavage LabileSignificant desulfation can occur. The use of scavengers and optimized cleavage times are critical.
Storage Store as a solid at -20°CProtect from moisture and acidic environments.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by threonine sulfation are not as well-characterized as tyrosine sulfation, O-sulfation of serine and threonine is known to occur in various proteins. This modification can influence protein conformation, stability, and interaction with other molecules. The synthesis of peptides containing sulfated threonine is a valuable tool to investigate the specific roles of this PTM in biological systems.

The following diagram illustrates the general process of post-translational sulfation and its potential impact on cellular signaling.

Post_Translational_Sulfation cluster_0 Cell Golgi Golgi Apparatus Sulfated_Protein Sulfated Protein (with Thr-SO3) Golgi->Sulfated_Protein Sulfation Protein Newly Synthesized Protein (with Thr) Protein->Golgi TPST Tyrosylprotein Sulfotransferase (TPST) (or other sulfotransferase) TPST->Golgi PAPS PAPS (Sulfate Donor) PAPS->Golgi Interaction Protein-Protein Interaction Sulfated_Protein->Interaction Altered Affinity Signaling Downstream Signaling Events Interaction->Signaling

Caption: Post-translational sulfation of a protein and its potential functional outcome.

Conclusion

Fmoc-L-Threonine(SO3Na)-OH is an essential reagent for the chemical synthesis of peptides containing O-sulfated threonine. While its incorporation into peptides via SPPS requires careful optimization of coupling and cleavage conditions to mitigate challenges related to solubility and acid lability, the resulting sulfopeptides are invaluable tools for research in proteomics, drug discovery, and the study of post-translational modifications. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis and application of these important molecules.

Disclaimer: The experimental protocols provided in this guide are intended for informational purposes and should be adapted and optimized by qualified personnel for their specific applications. Appropriate safety precautions should be taken when handling all chemical reagents.

References

The Unseen Influence: A Technical Guide to the Discovery and History of Sulfated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of sulfated amino acids, from their initial discovery to their profound implications in modern biological research and drug development. We delve into the history of these unique molecules, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling pathways they govern.

A Historical Perspective: The Discovery of a New Class of Biomolecules

The journey into the world of sulfated amino acids began in the early 19th century, with discoveries that would lay the groundwork for our current understanding of their critical biological roles.

Taurine: The Bull's Bile and Beyond

The first sulfated amino acid to be identified was taurine , or 2-aminoethanesulfonic acid. In 1827, German scientists Friedrich Tiedemann and Leopold Gmelin isolated this novel compound from the bile of an ox (Bos taurus), which is the origin of its name.[1][2] Initially, its physiological significance remained elusive. It wasn't until the 20th century that its vital roles in cardiovascular function, central nervous system development, and retinal function were recognized.[1] Unlike proteinogenic amino acids, taurine is not incorporated into proteins but exists as a free amino acid in high concentrations in many tissues.[1][3]

Tyrosine Sulfation: A Key Post-Translational Modification

The discovery of tyrosine sulfation as a post-translational modification occurred in 1954, when F. R. Bettelheim-Jevons identified a sulfated tyrosine residue in bovine fibrinopeptide B.[4][5] This finding opened a new chapter in protein chemistry, revealing a mechanism by which the function of secreted and membrane-associated proteins could be modulated. This modification, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus, is now known to be crucial for a wide range of protein-protein interactions, including those involved in immune responses, blood coagulation, and viral entry.[5][6]

S-Adenosylmethionine (SAM): The Universal Methyl Donor

In 1952, Giulio Cantoni discovered S-adenosylmethionine (SAM) , a pivotal molecule in cellular metabolism.[7] While not a sulfated amino acid itself, SAM is intrinsically linked to their world as a precursor in the transsulfuration pathway that produces cysteine, a key substrate for sulfation reactions.[8] SAM's primary role is as the principal methyl group donor in a vast number of biological reactions, impacting everything from DNA methylation and gene expression to the synthesis of neurotransmitters and phospholipids.[7]

Cysteine Sulfinic Acid: An Oxidative Intermediate

Cysteine sulfinic acid is a key intermediate in the metabolism of cysteine.[9] Its discovery is tied to the broader elucidation of the pathways of cysteine catabolism. This oxidation product of cysteine can be further metabolized to taurine or pyruvate, playing a crucial role in sulfur homeostasis and cellular redox state.[8][10] The reversible oxidation of cysteine to cysteine sulfinic acid in certain proteins is now recognized as a significant post-translational modification involved in redox signaling.[11]

Quantitative Insights: A Summary of Key Data

Understanding the physiological relevance of sulfated amino acids requires a quantitative approach. The following tables summarize key data on their concentrations in various biological contexts and the kinetics of the enzymes that govern their metabolism.

ParameterValueReference
Human Plasma Taurine Concentration (Fasting) 44 ± 9 µmol/L[12]
Human Whole Blood Taurine Concentration 164 - 318 µmol/L[12]
Rat Retina Taurine Concentration ~70 mM[13]
ParameterValueReference
Rat Brain S-Adenosylmethionine (AdoMet) Concentration Reduced in thioacetamide-induced acute liver failure[14][15]
Rat Liver S-Adenosylmethionine (AdoMet) Concentration Reduced in thioacetamide-induced acute liver failure[14][15]
EnzymeSubstrate PeptideKm (µM)Reference
Tyrosylprotein Sulfotransferase 2 (TPST2) Complement C4 peptide (C4P5Y3)5.4[16]

Experimental Protocols: Tools for Discovery

The study of sulfated amino acids relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for some of the key experiments cited in this guide.

HPLC Analysis of Taurine in Biological Samples

This protocol describes a common method for the quantification of taurine in biological samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Perchloric acid (for deproteinization)

  • o-Phthalaldehyde (OPA) derivatizing agent

  • Reversed-phase C18 HPLC column

  • HPLC system with a fluorescence or UV detector

  • Mobile phase (e.g., methanol/water gradient or phosphate buffer/acetonitrile)[17][18]

Procedure:

  • Sample Preparation: Deproteinize the biological sample by adding an equal volume of cold perchloric acid. Centrifuge to pellet the precipitated proteins.

  • Derivatization: Neutralize the supernatant and mix with the OPA derivatizing solution. This reaction forms a fluorescent derivative of taurine.

  • HPLC Separation: Inject the derivatized sample onto a C18 reversed-phase column.[17]

  • Elution: Use a suitable mobile phase gradient to separate the taurine derivative from other amino acids and compounds.[17][18]

  • Detection: Monitor the column effluent using a fluorescence detector (for OPA derivatives) or a UV detector at the appropriate wavelength.[18]

  • Quantification: Determine the concentration of taurine by comparing the peak area of the sample to a standard curve prepared with known concentrations of taurine.

Mass Spectrometry of Sulfotyrosine-Containing Peptides

This protocol outlines a general workflow for the identification and characterization of sulfotyrosine-containing peptides using tandem mass spectrometry (MS/MS).

Materials:

  • Protein sample

  • Proteolytic enzyme (e.g., trypsin)

  • Enrichment materials for sulfated/phosphorylated peptides (e.g., TiO2, IMAC)[19][20]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)[19]

Procedure:

  • Protein Digestion: Digest the protein sample with a specific protease (e.g., trypsin) to generate a mixture of peptides.

  • Peptide Enrichment (Optional but Recommended): To increase the detection sensitivity of low-abundance sulfated peptides, enrich the peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC), which can co-enrich for both sulfated and phosphorylated peptides.[19][20]

  • LC-MS/MS Analysis: Separate the peptides using reversed-phase liquid chromatography online with a high-resolution mass spectrometer.[19]

  • Data Acquisition: Acquire MS1 scans to determine the precursor ion masses and MS2 scans (tandem mass spectra) of selected precursor ions for fragmentation analysis.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein sequence database using specialized software that allows for the variable modification of tyrosine with a sulfate group (+79.9568 Da).[21]

    • Distinguish sulfotyrosine from the isobaric phosphotyrosine modification (+79.9663 Da) based on the high mass accuracy of modern mass spectrometers and their different fragmentation patterns. Sulfotyrosine is more labile and tends to lose the SO3 group during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[22]

    • Treatment with alkaline phosphatase can be used to remove phosphate groups, leaving only sulfated peptides for analysis.[21]

Chemical Synthesis of Sulfated Tyrosine Peptides

This protocol describes a solid-phase peptide synthesis (SPPS) approach for generating peptides containing sulfated tyrosine.

Materials:

  • Fmoc-Tyr(SO3Na)-OH (Fmoc-protected and sulfated tyrosine)

  • Solid-phase synthesis resin (e.g., Rink amide resin)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagent (e.g., piperidine in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid-based)

Procedure:

  • Resin Preparation: Start with a suitable solid support resin.

  • Peptide Chain Elongation: Couple the Fmoc-protected amino acids sequentially to the growing peptide chain on the resin. For the incorporation of sulfated tyrosine, use Fmoc-Tyr(SO3Na)-OH.[23]

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA).[24]

  • Purification: Purify the crude sulfated peptide using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

In Vitro Sulfotransferase Assay

This protocol provides a general method for measuring the activity of sulfotransferases, such as tyrosylprotein sulfotransferase (TPST), in vitro.

Materials:

  • Purified sulfotransferase enzyme

  • Substrate (e.g., a specific peptide or small molecule)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor

  • Assay buffer

  • Method for detecting the sulfated product (e.g., radioactivity using [35S]PAPS, colorimetric or fluorescent coupled assays)[2][25]

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, the sulfotransferase enzyme, the substrate, and PAPS. For radioactive assays, [35S]PAPS is used.[25][26]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heating.

  • Product Detection and Quantification:

    • Radioactive Assay: Separate the [35S]-labeled sulfated product from the unreacted [35S]PAPS using techniques like chromatography or precipitation, followed by scintillation counting to quantify the incorporated radioactivity.[25]

    • Coupled Enzyme Assay: In a non-radioactive approach, the co-product of the sulfation reaction, 3'-phosphoadenosine-5'-phosphate (PAP), can be measured using a coupled enzyme system that generates a colorimetric or fluorescent signal.[2][25]

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed over time.

Visualizing the Core: Signaling Pathways and Workflows

To better understand the complex interplay of sulfated amino acids in cellular processes, we present the following diagrams created using the DOT language.

Tyrosine_Sulfation_Pathway cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Golgi Golgi Apparatus Sulfate_in Sulfate (SO4^2-) Sulfate_cyto Sulfate Sulfate_in->Sulfate_cyto Sulfate Transporter PAPSS PAPSS Sulfate_cyto->PAPSS ATP ATP ATP->PAPSS PAPS_cyto PAPS PAPSS->PAPS_cyto PAPS_golgi PAPS PAPS_cyto->PAPS_golgi PAPS Transporter TPST TPST PAPS_golgi->TPST Sulfated_Protein Sulfated Protein (with Sulfotyrosine) TPST->Sulfated_Protein Protein_in Protein with Tyrosine Protein_in->TPST

Caption: Tyrosine Sulfation Pathway in the Golgi Apparatus.

Cysteine_to_Taurine_Pathway Cysteine Cysteine Cysteine_Dioxygenase Cysteine Dioxygenase (CDO) Cysteine->Cysteine_Dioxygenase Cysteine_Sulfinic_Acid Cysteine Sulfinic Acid Cysteine_Dioxygenase->Cysteine_Sulfinic_Acid O2 CSAD Cysteinesulfinate Decarboxylase (CSAD) Cysteine_Sulfinic_Acid->CSAD Hypotaurine Hypotaurine CSAD->Hypotaurine CO2 Hypotaurine_Dehydrogenase Hypotaurine Dehydrogenase Hypotaurine->Hypotaurine_Dehydrogenase Taurine Taurine Hypotaurine_Dehydrogenase->Taurine Oxidation

Caption: Metabolic Pathway from Cysteine to Taurine.

Experimental_Workflow_Sulfoproteomics Protein_Sample Protein Sample Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Sample->Proteolytic_Digestion Peptide_Mixture Peptide Mixture Proteolytic_Digestion->Peptide_Mixture Enrichment Enrichment of Sulfated/ Phosphorylated Peptides (e.g., TiO2, IMAC) Peptide_Mixture->Enrichment Enriched_Peptides Enriched Peptides Enrichment->Enriched_Peptides LC_MSMS LC-MS/MS Analysis Enriched_Peptides->LC_MSMS Data_Analysis Data Analysis (Database Search, Modification Identification) LC_MSMS->Data_Analysis Identified_Sulfoproteins Identified Sulfoproteins Data_Analysis->Identified_Sulfoproteins

Caption: Experimental Workflow for Sulfoproteomics.

This guide provides a foundational understanding of the discovery and history of sulfated amino acids, equipping researchers, scientists, and drug development professionals with the necessary knowledge to explore this exciting and rapidly evolving field. The provided data, protocols, and pathway diagrams serve as a valuable resource for furthering research and innovation in this area.

References

Fmoc-Thr(SO3Na)-OH for beginners

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc-Thr(SO3Na)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) significantly expand the functional diversity of proteins, playing critical roles in various biological processes. Among these, protein sulfation, particularly the O-sulfation of serine and threonine residues, is an emerging area of interest.[1] This modification, where a sulfate group is added to the hydroxyl group of the amino acid, can modulate protein-protein interactions, protein stability, and signaling pathways.[2][3] The synthesis of peptides containing sulfated threonine residues is crucial for studying the biological functions of this PTM and for developing novel therapeutics.

This compound is a specialized amino acid derivative designed for the direct incorporation of sulfated threonine into peptides during Fmoc-based solid-phase peptide synthesis (SPPS). While less common than its tyrosine analog, this compound provides a key building block for investigating the impact of threonine sulfation on peptide and protein function. This guide offers a comprehensive overview of this compound, including its properties, synthesis, and application in SPPS, tailored for professionals in research and drug development.

Core Concepts and Properties

This compound is an L-threonine derivative where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is sulfated and present as a sodium salt. This structure allows for its direct use in standard Fmoc-SPPS protocols.

Chemical Structure and Properties
PropertyValue
IUPAC Name Sodium (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(sulfooxy)butanoate
Molecular Formula C19H18NNaO8S
Molecular Weight 443.40 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and water

Note: The properties listed are based on the chemical structure and data for analogous compounds, as specific experimental data for this compound is not widely published.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-SPPS. However, due to the negatively charged sulfate group, some modifications to standard protocols may be necessary to ensure efficient coupling.

Experimental Workflow for SPPS using this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling_cycle Amino Acid Coupling Cycle cluster_final_steps Final Steps Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection_Initial Initial Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection_Initial Coupling Coupling of This compound (with HBTU/HATU) Fmoc_Deprotection_Initial->Coupling Washing1 Washing (DMF) Coupling->Washing1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1->Fmoc_Deprotection Washing2 Washing (DMF) Fmoc_Deprotection->Washing2 Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

SPPS workflow for incorporating this compound.
Detailed Experimental Protocol

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

2. Coupling of this compound:

  • Dissolve this compound (3-5 equivalents) and a coupling agent such as HBTU or HATU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. The negatively charged sulfate group can sometimes lead to slower coupling kinetics, so extended coupling times may be beneficial.[4]

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

3. Fmoc Deprotection:

  • After successful coupling, wash the resin with DMF.

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid.

  • Wash the resin thoroughly with DMF to prepare for the next coupling cycle.

4. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

5. Purification and Analysis:

  • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[7][8][9]

Analytical Characterization

The analysis of sulfated peptides requires specific considerations due to the labile nature of the sulfate group.

HPLC Analysis
ParameterTypical Conditions
Column C18 reversed-phase
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient Linear gradient of mobile phase B
Detection UV at 214 nm and 280 nm

Note: The use of TFA in the mobile phase can sometimes lead to partial desulfation. Using a buffer system with a higher pH, such as ammonium acetate, can mitigate this, but may require optimization of the chromatographic method.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the characterization of sulfated peptides. A characteristic fragmentation pattern is the neutral loss of SO3 (80 Da) from the precursor ion during collision-induced dissociation (CID).[7]

Ionization ModeExpected Observation
Positive Ion ESI-MS [M+H]+ and other protonated species
Negative Ion ESI-MS [M-H]- and other deprotonated species
MS/MS Fragmentation Neutral loss of 80 Da (SO3)

Biological Significance and Applications

Threonine sulfation, while less studied than tyrosine sulfation, is believed to play a role in various biological processes.[1] Sulfation can influence protein conformation and participate in protein-protein interactions, similar to phosphorylation.[4] The ability to synthesize peptides with site-specific threonine sulfation is crucial for:

  • Investigating Signaling Pathways: Elucidating the role of threonine sulfation in cellular signaling.

  • Structure-Activity Relationship (SAR) Studies: Understanding how threonine sulfation affects the biological activity of peptides.

  • Drug Development: Designing peptide-based drugs with enhanced stability, binding affinity, or altered biological activity.

Signaling Pathways Involving Protein Sulfation

Protein sulfation is a key post-translational modification that occurs in the Golgi apparatus and is involved in a multitude of extracellular signaling events.[10]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Sulfated Ligand (e.g., Chemokine) Receptor Receptor with Sulfated Residues (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Migration, Proliferation) Kinase_Cascade->Cellular_Response

A representative signaling pathway involving a sulfated ligand and receptor.

Conclusion

This compound is a valuable tool for the chemical synthesis of peptides containing sulfated threonine residues. While its use requires careful optimization of SPPS protocols, particularly the coupling step, it enables the site-specific incorporation of this important post-translational modification. The ability to generate such peptides is essential for advancing our understanding of the biological roles of threonine sulfation and for the development of novel peptide-based therapeutics. As research into PTMs continues to expand, the demand for specialized amino acid derivatives like this compound is likely to grow, paving the way for new discoveries in biology and medicine.

References

Physical and chemical characteristics of Fmoc-Thr(SO3Na)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical characteristics of Fmoc-Thr(SO3Na)-OH, a sulfated threonine derivative crucial for the synthesis of sulfated peptides. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and logical workflows to facilitate its effective use in the laboratory.

Core Physical and Chemical Characteristics

This compound, with the molecular formula C19H18NNaO8S, is a white to off-white powder.[1] Its molecular weight is approximately 443.40 g/mol .[1] This compound is a derivative of the amino acid threonine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a sodium sulfonate group on the hydroxyl side chain. The presence of the sulfonate group imparts increased water solubility to peptides incorporating this moiety.

PropertyValueReference
Molecular Formula C19H18NNaO8S[1][2]
Molecular Weight 443.403 g/mol [1]
Appearance White to off-white powder
Purity (typical) ≥98%[1]
Solubility Soluble in polar organic solvents like DMF and NMP[3]

Synthesis of this compound

Representative Sulfation Protocol (adapted from Fmoc-Tyr(SO3Na)-OH synthesis):

  • Dissolution: Dissolve Fmoc-Thr-OH in a mixture of dimethylformamide (DMF), pyridine, and dioxane.

  • Sulfation: Add a sulfur trioxide-DMF complex to the solution. The reaction is typically stirred overnight at room temperature.

  • Work-up: The solvent is removed, and the residue is dissolved in ice-cold water.

  • Neutralization and Salt Formation: The pH of the aqueous solution is adjusted to 6.5 with a solution of sodium carbonate to form the sodium salt.

  • Purification: The solution is lyophilized, and the resulting solid is taken up in DMF to remove insoluble impurities by filtration. The final product is obtained after removal of the DMF.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce sulfated threonine residues into peptides. The bulky and negatively charged sulfonate group can present challenges in coupling efficiency. Therefore, careful selection of coupling reagents and reaction conditions is crucial.

General Fmoc-SPPS Workflow:

The following diagram illustrates a typical cycle for incorporating an amino acid, including this compound, in an automated peptide synthesizer.

SPPS_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Ready for next cycle Wash2->NextCycle

References

In-Depth Technical Guide: Safety and Handling of Fmoc-Thr(SO3Na)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Fmoc-Thr(SO3Na)-OH, a sulfated amino acid derivative crucial in peptide synthesis, particularly for mimicking post-translational modifications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDSs of structurally similar Fmoc-protected amino acids, including Fmoc-Thr(tBu)-OH, Fmoc-Thr-OH, and Fmoc-Tyr(SO3Na)-OH, to provide the most accurate safety recommendations.

Hazard Identification and Classification

This compound is not currently classified as a hazardous substance according to available data on similar compounds. However, as with all laboratory chemicals, it should be handled with a high degree of caution. The primary potential hazards are associated with inhalation, skin, and eye contact.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: The toxicological properties have not been thoroughly investigated.

Physical and Chemical Properties

PropertyDataSource
Molecular Formula C₁₉H₁₈NNaO₈S[1][2]
Molecular Weight 443.4 g/mol [2]
Appearance White to off-white solidGeneral observation for similar compounds
Odor No data available[3]
Melting Point No data available[3]
Solubility Poor solubility in common organic solvents used in SPPS.[4]
Stability Stable under recommended storage conditions.[3]

Exposure Controls and Personal Protection

To ensure the safety of laboratory personnel, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Protection TypeRecommendation
Eye/Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3][5]
Body Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.
Engineering Controls Provide appropriate exhaust ventilation at places where dust is formed.[5]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[5]

  • Avoid formation of dust and aerosols.[5]

  • Provide appropriate exhaust ventilation at places where dust is formed.[5]

  • Handle in accordance with good industrial hygiene and safety practices.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep container tightly closed.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[3][6]

First Aid Measures

In the event of exposure, follow these first aid protocols.

Exposure RouteFirst Aid Measures
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe handling and experimental design.

ParameterDescription
Reactivity No specific data available.[3]
Chemical Stability Stable under recommended storage conditions.[3]
Possibility of Hazardous Reactions No data available.[3]
Conditions to Avoid No specific data available.[3]
Incompatible Materials Strong oxidizing agents.[3]
Hazardous Decomposition Products No data available.[3]

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or scoop up the spilled material into a designated, labeled waste container.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Waste Disposal Protocol

All waste containing this compound should be considered chemical waste.

  • Segregate: Segregate waste containing this compound from other waste streams.

  • Label: Clearly label the waste container with the contents, including the full chemical name and any associated hazards.

  • Dispose: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.

Visualized Workflows

Safe Handling Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weigh Compound in Ventilated Area Ventilation->Weighing Proceed to Handling Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Experimental Reaction Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Proceed to Cleanup WasteSegregation Segregate Chemical Waste Decontamination->WasteSegregation Disposal Dispose of Waste via Licensed Contractor WasteSegregation->Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate FirstAid Exposure Occurs FollowFirstAid Follow First Aid Measures FirstAid->FollowFirstAid FollowSpillProtocol Follow Spill Cleanup Protocol Evacuate->FollowSpillProtocol

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is intended to provide a framework for the safe handling of this compound in a research environment. It is imperative that all users of this compound supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any experimental work.

References

Methodological & Application

Application Notes and Protocols: Fmoc-Thr(SO3Na)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Threonine Sulfation

Threonine, an essential amino acid, plays a crucial role in protein synthesis, immune function, and metabolism.[][2] Post-translational modifications (PTMs) of amino acids dramatically expand their functional diversity, and sulfation is a key PTM that modulates the biological activity of many peptides and proteins.[3] While tyrosine sulfation is more commonly studied, the sulfation of serine and threonine also occurs and is important in various biological contexts.[4] This modification involves the addition of a sulfo group (-SO3H) to the hydroxyl side chain, which introduces a negative charge and increases the hydrophilicity of the peptide. This can significantly alter protein-protein interactions, receptor binding affinity, and overall biological function.[5]

The Role of Fmoc-Thr(SO3Na)-OH in SPPS

The synthesis of sulfated peptides is crucial for studying their biological roles and for developing potential therapeutics.[6] The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is the preferred method for creating modified peptides because its mild reaction conditions are compatible with sensitive PTMs like sulfation.[6][7]

This compound is a specialized amino acid building block designed for the direct incorporation of sulfated threonine into a peptide sequence during Fmoc-SPPS. The sodium salt form enhances stability and handling. However, the direct incorporation of this building block presents challenges. The negatively charged sulfate group can lead to poor resin swelling and sluggish coupling reactions, potentially resulting in incomplete reactions and the formation of deletion sequences.[8] Therefore, optimized protocols and potent activation reagents are necessary for efficient synthesis.

Key Applications of Sulfated Peptides

Sulfated peptides are key regulators in a vast array of biological processes across different organisms:

  • Hormonal Regulation: Several peptide hormones require sulfation for their biological activity.[4][6]

  • Plant Biology: In plants, sulfated peptide hormones regulate growth, development, and immune responses to pathogens.[5][9] They are perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs), initiating complex signaling pathways.[5][9]

  • Protein-Protein Interactions: Sulfation is known to modulate extracellular protein-protein interactions, which is critical for processes like cell adhesion and inflammatory responses.[3][6]

  • Drug Development: The synthesis of site-specifically sulfated peptides allows for the creation of biological probes to study signaling pathways and provides a basis for designing novel therapeutics that can mimic or inhibit these interactions.

Experimental Protocols and Methodologies

General SPPS Workflow for Sulfated Peptides

The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS: deprotection, activation, and coupling. Special attention must be paid to the coupling step to overcome the challenges posed by the negatively charged sulfate group.

SPPS_Workflow Resin Start: Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Coupling: This compound + Activator (e.g., HATU) Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle 5a. Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage 5b. (Final Step) Cycle->Deprotection Peptide Purified Sulfo-Peptide Cleavage->Peptide

Fmoc-SPPS workflow for incorporating this compound.
Protocol: Coupling of this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin (0.1 mmol scale)

  • This compound (4 equivalents, ~177 mg)

  • HATU (3.98 equivalents, ~151 mg)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents, ~139 µL)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: After the standard Fmoc deprotection of the previous amino acid using 20% piperidine in DMF, wash the peptide-resin thoroughly with DMF (5 x 10 mL).[10][11]

  • Activation Solution: In a separate vessel, dissolve this compound and HATU in a minimal amount of anhydrous DMF (~2 mL).

  • Activation: Add DIPEA to the activation solution. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Ensure the resin is fully suspended.

  • Incubation: Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended to ensure maximum efficiency.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, the coupling step may be repeated.

  • Washing: Once the coupling is complete (Kaiser test is negative), filter the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.

Protocol: Cleavage and Global Deprotection

The sulfate ester is acid-labile and can be partially cleaved under harsh acidic conditions. Therefore, the choice of cleavage cocktail and reaction time is critical to preserve the modification.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • 1,2-Ethanedithiol (EDT) (optional, for sequences with Cys or Met)

  • Ice-cold diethyl ether or MTBE

Cleavage Cocktail Options: The standard cleavage cocktail is often sufficient, but scavengers are crucial to prevent side reactions from reactive cationic species generated during deprotection.[12]

Reagent NameCompositionApplication Notes
Standard Cocktail 95% TFA / 2.5% H₂O / 2.5% TISSuitable for most peptides. TIS scavenges carbocations.[12]
Reagent K 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDTRecommended for peptides containing Trp, Cys, Met, or Tyr.[12]
Reducing Cocktail 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISGood for peptides with Cys or Met to prevent oxidation.[12]

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[12]

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours. Avoid excessively long cleavage times to minimize potential desulfation.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of ice-cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet two more times with cold ether.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Quantitative Data Summary

The efficiency of incorporating this compound can be influenced by the coupling reagents used. While specific data for this exact derivative is sparse in readily available literature, data for the analogous Fmoc-Tyr(SO3Na)-OH provides a useful reference point for the challenges involved.

ParameterConditionResult/ObservationReference
Coupling Challenge Direct incorporation of negatively charged Fmoc-Tyr(SO3Na)-OHCan lead to sluggish reactions and poor resin swelling.[8]
Activation Method Use of potent coupling reagents (e.g., HATU, HBTU)Essential to drive the reaction to completion and overcome charge repulsion.[8]
Cleavage Stability Standard TFA cleavage cocktailsTyrosine sulfate esters are known to be rapidly degraded in acid.[6][6]
Alternative Strategy Synthesis with a protected sulfate group (e.g., fluorosulfate or DCV) followed by post-cleavage deprotectionCan improve yields by avoiding issues during SPPS and cleavage.[13][14][13][14]

Visualizations

Signaling Pathway Involving Sulfated Peptides

Sulfated peptides in plants, such as Phytosulfokine (PSK), bind to receptor kinases to initiate a signaling cascade that regulates cell proliferation and growth.

Signaling_Pathway PSK Sulfated Peptide (e.g., PSK) Receptor Leucine-Rich Repeat Receptor Kinase (LRR-RLK) PSK->Receptor Binding Membrane Plasma Membrane Phosphorylation Receptor Phosphorylation Receptor->Phosphorylation Activation Downstream Downstream Signaling Cascade (e.g., MAPK pathway) Phosphorylation->Downstream Response Cellular Response (e.g., Cell Growth, Immunity) Downstream->Response

Generalized signaling pathway for a plant sulfated peptide hormone.

References

Application Notes: Fmoc-Thr(SO3Na)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Fmoc-Thr(SO3Na)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate sulfated threonine residues into synthetic peptides. Threonine O-sulfation, analogous to the more commonly studied tyrosine O-sulfation, is a critical post-translational modification (PTM) that can significantly influence the biological activity of peptides and proteins. By mediating protein-protein interactions (PPIs), sulfated peptides play crucial roles in a myriad of physiological and pathological processes.[1][2] The ability to synthesize peptides containing sulfated threonine opens avenues for developing novel therapeutic agents and research tools to probe biological systems.

These synthetic sulfopeptides can act as mimetics or antagonists of natural ligands, making them valuable candidates in drug discovery for targeting receptors and enzymes whose function is modulated by sulfation. Key therapeutic areas of interest include anticoagulation, anti-inflammatory, and antiviral drug development.

2. Core Applications in Drug Discovery

Synthesis of Sulfated Peptides via Fmoc-SPPS

The primary application of this compound is as a building block in Fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis. The Fmoc protecting group is base-labile, making it compatible with the acid-sensitive nature of the O-sulfate ester bond, a significant challenge in older Boc-based synthesis methods.[1]

However, several challenges must be addressed when incorporating this compound:

  • Acid Lability : The O-sulfate group is prone to hydrolysis under the strongly acidic conditions typically used for peptide cleavage from the resin.[3][4] This necessitates the use of milder cleavage cocktails and optimized conditions.

  • Coupling Efficiency : The negatively charged sulfate group can lead to poor resin swelling and sluggish coupling reactions, potentially resulting in deletion sequences and lower yields.[1][5] To overcome this, specialized coupling reagents and protocols are often required.

  • Solubility : The sodium salt form can have limited solubility in standard organic solvents used in SPPS, such as DMF. Alternative salt forms, like the tetrabutylammonium (TBA) salt, have been shown to improve solubility and stability.[3]

Modulation of Protein-Protein Interactions (PPIs)

Sulfation is a key modulator of extracellular PPIs.[1][2][6] The negatively charged sulfate group can serve as a crucial recognition motif, enhancing binding affinity and specificity between a peptide ligand and its receptor. By incorporating sulfated threonine, synthetic peptides can be designed to mimic or inhibit these natural interactions. This strategy is particularly relevant for targeting PPIs that are considered "undruggable" by traditional small molecules due to their large and relatively flat interface areas.[7][8]

Potential Therapeutic Areas
  • Anticoagulant Agents : Sulfated molecules can mimic the action of heparin, a naturally occurring highly sulfated polysaccharide, by binding to and modulating the activity of proteins in the coagulation cascade. Peptides containing sulfated threonine could be designed as novel anticoagulants with potentially improved specificity and safety profiles compared to traditional therapies.

  • Anti-inflammatory and Antiviral Drugs : Many inflammatory processes and viral entry mechanisms rely on PPIs mediated by sulfated motifs. For example, chemokine receptors involved in inflammation and viral co-receptors (like CXCR4 for HIV) recognize sulfated ligands. Synthetic sulfopeptides can act as competitive inhibitors, blocking these interactions and preventing inflammation or viral infection.[9]

  • Probes for Plant Biology : Sulfated peptides, such as PLANT PEPTIDE CONTAINING SULFATED TYROSINE 1 (PSY1), are critical signaling hormones in plants that regulate growth and stress responses.[10][11][12] this compound can be used to synthesize these peptides and their analogs to study plant signaling pathways, potentially leading to new agricultural applications.

Data and Synthesis Parameters

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C19H18NNaO8S[13][14]
Molecular Weight 443.40 g/mol [13]
CAS Number 160112-18-5[13]
Appearance White to off-white solidGeneric
Purity ≥98% (typically)[13]
Table 2: Comparison of Coupling Reagents for Sulfated Amino Acids
Coupling ReagentActivation MethodAdvantagesConsiderations
HBTU/DIPEA Aminium SaltCommonly used, effective for many standard couplings.May be less effective for hindered or electrostatically challenging couplings like sulfated amino acids.[15]
PyBOP/NMM Phosphonium SaltPowerful coupling agent, often used for difficult sequences.Used successfully for incorporating Fmoc-Tyr(SO3Na)-OH.[4]
HCTU/DIPEA Aminium SaltHigh efficiency and rapid coupling times.Shown to be effective in automated synthesis with sulfated analogs.[15]
DIC/OxymaPure Carbodiimide/AdditiveCost-effective, minimizes racemization.Recommended for problematic amino acids like Arginine; strategy involves in situ activation.[16]
Table 3: Recommended Cleavage Conditions for Sulfated Peptides
Cleavage CocktailCompositionTime/TempApplication Notes
Low-TFA TFA/TIS/H₂O (95:2.5:2.5)1.5 - 2 hours @ 4°CMinimizes loss of the acid-labile sulfate group. Low temperature is critical.[4][15] TIS (Triisopropylsilane) acts as a scavenger.
TFA/DCM TFA/DCM (e.g., 10-50%)VariesFor very acid-sensitive resins (e.g., 2-chlorotrityl chloride) allowing cleavage while keeping side-chain protecting groups intact.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Sulfated Peptide

This protocol outlines the manual synthesis of a generic peptide containing a sulfated threonine residue using Fmoc chemistry.

1. Resin Preparation: a. Place 100 mg of Rink Amide resin in a fritted reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.[17] c. Drain the DMF.

2. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Add another 2 mL of 20% piperidine in DMF. Agitate for 15 minutes.[18] d. Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Standard Residue): a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HCTU, and 6 equivalents of DIPEA in 1 mL of DMF. b. Pre-activate for 2-5 minutes. c. Add the activation mixture to the resin. Agitate for 1-2 hours. d. Drain and wash with DMF (3 x 2 mL).

4. Incorporation of this compound: a. Dissolve 3 equivalents of this compound, 3 equivalents of PyBOP, and 9 equivalents of N-methyl morpholine (NMM) in 1 mL of DMF.[4] Note: A longer pre-activation and coupling time (up to 4 hours or overnight) may be necessary due to the charged side chain.[5] b. Add the activation mixture to the deprotected resin. Agitate for 4 hours. c. Perform a Kaiser test to check for complete coupling. If incomplete, recouple. d. Drain and wash the resin with DMF (5 x 2 mL).

5. Iteration and Final Deprotection: a. Repeat steps 2 and 3/4 for each amino acid in the sequence. b. After the final coupling, perform a final Fmoc deprotection (Step 2). c. Wash the resin with DMF (5 x 2 mL), followed by dichloromethane (DCM) (3 x 2 mL), and dry under vacuum.

6. Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) and cool it on ice for 10 minutes. b. Add 2 mL of the cold cocktail to the dried resin. c. Agitate gently at 4°C for 2 hours.[4] d. Filter the solution to separate the resin, collecting the filtrate in a cold centrifuge tube. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Purification of Sulfated Peptides by RP-HPLC

Due to the acid lability of the sulfate group, purification buffers should be near neutral pH.

1. System Setup: a. Column: C18 reverse-phase column (e.g., 5 µm particle size). b. Mobile Phase A: 0.1 M Ammonium Acetate, pH 7.0.[15] c. Mobile Phase B: Acetonitrile. d. Detector: UV at 220 nm and 280 nm.

2. Sample Preparation: a. Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A. b. Centrifuge to remove any insoluble material.

3. Purification: a. Equilibrate the column with 95% A / 5% B. b. Inject the sample. c. Elute the peptide using a linear gradient, for example, 5% to 65% B over 60 minutes. d. Collect fractions corresponding to the major peak.

4. Analysis and Lyophilization: a. Analyze the collected fractions by mass spectrometry to confirm the identity of the product. b. Pool the pure fractions and lyophilize multiple times to remove the ammonium acetate buffer.

Visualizations

sps_workflow cluster_resin Peptide on Resin cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start: Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_N H₂N-Peptide-Resin Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Peptide_N->Coupling Wash1 Wash (DMF) Deprotection->Wash1 Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat n-1 times Cleavage Cleavage & Deprotection (Cold TFA Cocktail) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Sulfated Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

ppi_drug_discovery Target Identify PPI Target Modulated by Sulfation Design Design Peptide Library (Incorporate Sulfated Threonine) Target->Design Synthesis Synthesize Library using This compound Design->Synthesis Screening High-Throughput Screening (e.g., Binding or Functional Assays) Synthesis->Screening Hit Identify 'Hit' Peptides Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate psy_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling PSY1 Sulfated PSY1 Peptide (Ligand) PSYR PSY1 Receptor (PSYR) (Leucine-Rich Repeat Kinase) PSY1->PSYR Binding & Activation Signaling_Cascade Signaling Cascade PSYR->Signaling_Cascade Cell_Response Cellular Response (e.g., Cell Proliferation, Root Growth) Signaling_Cascade->Cell_Response

References

Incorporating Sulfated Amino Acids into Peptides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of sulfated amino acids, particularly sulfotyrosine (sY), into peptides is a critical technique for investigating biological processes and developing novel therapeutics. Tyrosine O-sulfation is a vital post-translational modification that modulates protein-protein interactions in numerous physiological and pathological pathways. [1][2]

This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of peptides containing sulfated amino acids.

Introduction to Peptide Sulfation

Tyrosine O-sulfation is a key post-translational modification catalyzed by tyrosylprotein sulfotransferases (TPSTs) within the Golgi apparatus.[1] This modification adds a sulfate group to the hydroxyl group of tyrosine residues, a process crucial for the biological activity of many secreted and transmembrane proteins.[1][3] Sulfated peptides are involved in a range of biological activities, including chemokine signaling, leukocyte adhesion, and hormone regulation.[4][5] Consequently, synthetic sulfated peptides are invaluable tools for studying these processes and for the development of new drug candidates.[5][6]

The chemical synthesis of sulfated peptides presents a unique challenge due to the acid-lability of the sulfate ester bond.[7] However, several robust strategies have been developed to address this, primarily centered around solid-phase peptide synthesis (SPPS).

Methods for Incorporating Sulfated Amino Acids

The primary methods for synthesizing sulfated peptides can be categorized into two main approaches:

  • Direct Incorporation of Protected Sulfated Amino Acids: This "building block" approach involves the use of an amino acid monomer that is already sulfated and suitably protected for SPPS.

  • Post-Synthetic Sulfation: In this strategy, the peptide is first synthesized with an unprotected or selectively deprotected tyrosine residue, which is then sulfated while the peptide is still attached to the solid support or after cleavage.

Synthesis Strategies Comparison
StrategyDescriptionAdvantagesDisadvantagesKey References
Fmoc-Tyr(SO3-Na+)-OH Direct incorporation of a pre-sulfated and Nα-Fmoc protected tyrosine building block.Straightforward incorporation into standard Fmoc-SPPS protocols.Can lead to poor coupling efficiencies and resin swelling issues, especially with multiple sulfation sites.[8][8]
Fmoc-Tyr(OSO2F)-OH Incorporation of a fluorosulfated tyrosine analog, followed by conversion to sulfotyrosine.Efficient synthesis and incorporation. The fluorosulfate group is stable during SPPS.[9] High yields for the final conversion to sulfotyrosine.[4]Requires an additional post-synthesis conversion step.[4][4][8][9]
Post-Synthetic Sulfation Synthesis of the peptide with a standard tyrosine, followed by selective deprotection and on-resin sulfation.Avoids issues with coupling sulfated monomers. Allows for selective sulfation of specific tyrosine residues.Requires orthogonal protecting groups and an additional on-resin reaction step. Can be challenging to drive to completion.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using Fmoc-Tyr(OSO2F)-OH

This protocol outlines the synthesis of a sulfated peptide using the fluorosulfated tyrosine building block approach, which offers high efficiency and stability during synthesis.[9]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Tyr(OSO2F)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • DODT (3,6-Dioxa-1,8-octanedithiol)

  • Ethylene glycol

  • Potassium carbonate (K2CO3)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Fmoc-Tyr(OSO2F)-OH: Couple Fmoc-Tyr(OSO2F)-OH using the same procedure as other amino acids.

  • Iterative Synthesis: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Peptide Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Conversion of Fluorosulfated Tyrosine to Sulfotyrosine: [4]

    • Dissolve the crude peptide containing the fluorosulfated tyrosine in ethylene glycol.

    • Add potassium carbonate (K2CO3) to the solution.

    • Stir the reaction at room temperature and monitor by HPLC and mass spectrometry until the conversion is complete.

  • Purification: Purify the crude sulfated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[10]

Visualization of Workflows and Pathways

Experimental Workflow for Sulfated Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling sY_Coupling Fmoc-Tyr(OSO2F)-OH Coupling Deprotection->sY_Coupling Wash1 Washing Coupling->Wash1 Wash2 Washing sY_Coupling->Wash2 Wash1->Deprotection Repeat for each AA Wash2->Deprotection Cleavage Cleavage & Deprotection Wash2->Cleavage Conversion Fluorosulfate to Sulfate Conversion Cleavage->Conversion Purification RP-HPLC Purification Conversion->Purification Characterization MS & HPLC Analysis Purification->Characterization G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Sulfated Peptide (e.g., Chemokine) Receptor GPCR (e.g., CCR5 with sY) Chemokine->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Signaling Initiation

References

Application Notes and Protocols for Fmoc-Thr(SO3Na)-OH Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) significantly expand the functional diversity of proteins, and sulfation is a critical PTM involved in a myriad of biological processes. While tyrosine sulfation is well-documented, the O-sulfation of threonine is an emerging area of interest, implicated in protein assembly and signal transduction.[1] The synthesis of peptides containing sulfated threonine residues is essential for studying their biological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the incorporation of Fmoc-Thr(SO3Na)-OH into peptides using solid-phase peptide synthesis (SPPS).

The direct incorporation of this compound presents challenges due to the negatively charged sulfate group, which can lead to poor solubility, resin swelling issues, and sluggish coupling reactions. To address these challenges, various strategies have been developed, including the use of specific coupling reagents and the modification of the counter-ion to enhance solubility and reactivity.

Challenges in Coupling this compound

The primary obstacle in the use of this compound is the presence of the highly polar and negatively charged sodium sulfate group. This can result in:

  • Poor Solubility: this compound has limited solubility in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

  • Aggregation: The charged nature of the sulfated amino acid can contribute to peptide aggregation on the solid support, hindering subsequent deprotection and coupling steps.

  • Sluggish Coupling Kinetics: The electron-withdrawing effect of the sulfate group can reduce the nucleophilicity of the carboxylate, making activation and coupling less efficient.

  • Desulfation: The O-sulfate linkage is acid-labile and can be partially cleaved during the final trifluoroacetic acid (TFA) cleavage from the resin and removal of side-chain protecting groups.

Strategies for Improved Coupling Efficiency

To overcome the challenges associated with coupling this compound, several strategies can be employed:

  • Use of Potent Coupling Reagents: Standard coupling reagents may not be sufficient to drive the reaction to completion. More potent activating agents are recommended.

  • Counter-Ion Exchange: Replacing the sodium counter-ion with a more organic-soluble counter-ion, such as tetrabutylammonium (TBA), can significantly improve the solubility of the Fmoc-amino acid in organic solvents and minimize desulfation.[2]

  • Optimized Reaction Conditions: Extended coupling times and/or elevated temperatures can help to improve coupling efficiency, although care must be taken to avoid side reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence during Fmoc-based SPPS.

Protocol 1: Standard Coupling using HBTU/HOBt

This protocol utilizes the commonly used coupling reagents HBTU and HOBt. It is a starting point for optimization.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (5 x 1 min).

  • Coupling:

    • In a separate vessel, pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and immediately add the solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Proceed to the next deprotection and coupling cycle.

Protocol 2: Enhanced Solubility using Fmoc-Thr(SO3NBu4)-OH and HATU

This protocol utilizes the tetrabutylammonium salt of Fmoc-Thr-OH for improved solubility and the potent coupling reagent HATU.[2]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Thr(SO3NBu4)-OH (prepared from Fmoc-Thr-OH and SO3·DMF complex followed by addition of tetrabutylammonium salt)[2]

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • Dissolve Fmoc-Thr(SO3NBu4)-OH (2 eq.) and HATU (1.9 eq.) in DMF.

    • Add DIPEA (4 eq.) to the solution and add it to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 5-6 from Protocol 1.

  • Capping and Chain Elongation: Follow steps 7-8 from Protocol 1.

Data Presentation

The following table summarizes the recommended coupling conditions for this compound and its tetrabutylammonium salt derivative. Please note that the optimal conditions may vary depending on the specific peptide sequence and should be determined empirically.

ParameterProtocol 1 (Standard)Protocol 2 (Enhanced Solubility)
Amino Acid Derivative This compoundFmoc-Thr(SO3NBu4)-OH
Equivalents of Amino Acid 32
Coupling Reagent HBTU/HOBtHATU
Equivalents of Coupling Reagent 2.9 (HBTU), 3 (HOBt)1.9
Base DIPEADIPEA
Equivalents of Base 64
Solvent DMFDMF
Reaction Time 2-4 hours1-2 hours
Monitoring Kaiser TestKaiser Test
Expected Yield ModerateHigh

Visualizations

Experimental Workflow for this compound Coupling

SPPS_Workflow Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling This compound + Coupling Reagent + Base Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Coupling Kaiser->Repeat Positive Next_Cycle Proceed to Next Cycle Kaiser->Next_Cycle Negative Repeat->Coupling

Caption: Standard SPPS cycle for incorporating this compound.

Signaling Pathway Modulation by Threonine Sulfation

Signaling_Pathway cluster_0 Unsulfated State cluster_1 Sulfated State Receptor_U Receptor Ligand_U Ligand Receptor_U->Ligand_U Weak Interaction Signal_U Downstream Signaling (Basal Level) Receptor_U->Signal_U TPST Tyrosylprotein Sulfotransferase (TPST) Receptor_U->TPST Sulfation Receptor_S Receptor (Sulfated Threonine) Ligand_S Ligand Receptor_S->Ligand_S Strong Interaction Signal_S Downstream Signaling (Enhanced) Receptor_S->Signal_S TPST->Receptor_S

Caption: Hypothetical modulation of a signaling pathway by threonine sulfation.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with careful consideration of the inherent challenges. The use of the tetrabutylammonium salt of the sulfated threonine derivative in conjunction with a potent coupling reagent like HATU is a highly recommended strategy to improve solubility and coupling efficiency. The protocols and data presented herein provide a solid foundation for researchers to synthesize threonine-sulfated peptides for further investigation into their biological functions and therapeutic potential. Further optimization may be required depending on the specific peptide sequence, and diligent monitoring of coupling reactions is crucial for obtaining high-purity sulfated peptides.

References

Application Notes and Protocols: Utilizing Fmoc-Thr(SO3Na)-OH to Investigate Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein sulfation, a critical post-translational modification (PTM), plays a pivotal role in mediating extracellular protein-protein interactions (PPIs) that govern a wide array of biological processes.[1][2] The incorporation of sulfated amino acids into synthetic peptides provides a powerful tool to dissect the functional significance of this modification. This document provides detailed application notes and protocols for the use of Fmoc-Thr(SO3Na)-OH, a building block for the site-specific introduction of sulfothreonine into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). While tyrosine sulfation is more extensively studied, the principles and methodologies described herein are applicable to investigating the emerging role of threonine sulfation in modulating PPIs.[3][4]

Introduction to Threonine Sulfation and its Role in PPIs

Protein sulfation involves the addition of a sulfate group to the hydroxyl moiety of an amino acid residue, most commonly tyrosine, but also serine and threonine.[3] This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the trans-Golgi network.[5] The addition of the negatively charged sulfate group can significantly alter the electrostatic surface of a protein, thereby enhancing or enabling specific PPIs.[1][2] These interactions are crucial for a multitude of physiological and pathological processes, including inflammatory responses, viral entry, and hormone reception.[1][6]

The study of sulfated threonine's contribution to PPIs has been less explored compared to sulfated tyrosine. However, the availability of synthetic building blocks like this compound allows researchers to create peptides with precisely placed sulfothreonine residues.[7] These synthetic sulfopeptides are invaluable for:

  • Mapping the binding interfaces of proteins where threonine sulfation is suspected to play a role.

  • Investigating the contribution of threonine sulfation to the affinity and specificity of PPIs.

  • Developing peptide-based inhibitors or modulators of PPIs that are dependent on threonine sulfation.

Synthesis of Sulfopeptides using this compound

The primary challenge in synthesizing sulfopeptides is the acid lability of the O-sulfate ester bond.[7][8] The use of this compound, where the sulfate group is stabilized as a sodium salt, in conjunction with optimized cleavage and deprotection protocols, is crucial for successful synthesis.[9]

Experimental Workflow for Sulfopeptide Synthesis

G cluster_0 Peptide Synthesis cluster_1 Cleavage and Purification Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling Amino Acid Coupling Fmoc_Deprotection1->Coupling Fmoc_Deprotection2 Fmoc Deprotection Coupling->Fmoc_Deprotection2 Sulfated_AA_Coupling This compound Coupling Fmoc_Deprotection2->Sulfated_AA_Coupling Chain_Elongation Chain Elongation Sulfated_AA_Coupling->Chain_Elongation Cleavage Cleavage from Resin (Cold TFA) Chain_Elongation->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase synthesis of a threonine-sulfated peptide.

Protocol for Manual Fmoc SPPS of a Threonine-Sulfated Peptide

This protocol is for the synthesis of a model 10-mer peptide on a 0.1 mmol scale using a manual synthesis vessel.

Materials:

  • Rink Amide MBHA resin (0.1 mmol)

  • Fmoc-amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol), DIC (0.4 mmol), and OxymaPure® (0.4 mmol) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF (3 x 2 min) and DCM (3 x 2 min).

  • Incorporation of this compound:

    • Follow the standard coupling protocol (Step 3), using this compound. Due to its charge, solubility may be lower. Ensure complete dissolution, potentially by gentle warming or sonication. Extended coupling times (up to 4 hours) may be necessary.[10]

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cold (0-4°C) cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[9]

    • Add the cold cleavage cocktail to the resin and agitate gently at 4°C for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable buffer (e.g., 0.1 M ammonium acetate).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Note: prolonged exposure to acidic conditions should be minimized.[7]

    • Confirm the identity of the purified peptide by mass spectrometry.

Data Presentation: Synthesis Parameters
ParameterConditionRationale
Resin Rink Amide MBHAFor C-terminal amide peptides.
Coupling Reagent DIC/OxymaPure®Efficient activation with minimal side reactions.
Fmoc Deprotection 20% Piperidine in DMFStandard Fmoc deprotection.
Cleavage Cocktail TFA/TIS/Water (95:2.5:2.5)Minimizes sulfonate ester hydrolysis.[9]
Cleavage Temperature 0-4°CCritical for preserving the sulfate group.[9]
Cleavage Time 2-3 hoursBalances cleavage efficiency with sulfate stability.

Investigating PPIs with Sulfated Peptides

Once the sulfated and non-sulfated control peptides are synthesized and purified, their impact on PPIs can be assessed using various biophysical techniques.

Experimental Workflow for PPI Analysis

G cluster_0 Peptide Preparation cluster_1 PPI Assay cluster_2 Data Analysis Synth_Sulfated Synthesize Sulfated Peptide Purify_Sulfated Purify & Characterize Synth_Sulfated->Purify_Sulfated Synth_Control Synthesize Control Peptide Purify_Control Purify & Characterize Synth_Control->Purify_Control Assay Binding Assay (e.g., SPR, ITC, ELISA) Purify_Sulfated->Assay Purify_Control->Assay Data_Analysis Determine Binding Affinity (Kd) and Kinetics (ka, kd) Assay->Data_Analysis Comparison Compare Sulfated vs. Control Data_Analysis->Comparison Conclusion Draw Conclusions on Sulfation Role Comparison->Conclusion

Caption: General workflow for studying the effect of threonine sulfation on PPIs.

Protocol for Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified protein of interest ("ligand")

  • Purified sulfated and non-sulfated peptides ("analytes")

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the ligand protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • Prepare a dilution series of both the sulfated and non-sulfated peptides in the running buffer.

    • Inject the peptide solutions over the immobilized ligand surface, starting with the lowest concentration.

    • Include a buffer-only injection as a blank for double referencing.

  • Data Collection:

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference surface and blank injection data from the experimental data.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Data Presentation: Example SPR Results
Peptideka (1/Ms)kd (1/s)Kd (M)
Control Peptide (Non-sulfated) 1.2 x 10^42.5 x 10^-22.1 x 10^-6
Sulfated Peptide (Thr-SO3) 3.5 x 10^51.8 x 10^-35.1 x 10^-9

This is example data and actual results will vary. The hypothetical data illustrates that the addition of a sulfate group can significantly increase the association rate and decrease the dissociation rate, leading to a much higher binding affinity (lower Kd).

Signaling Pathway Involvement

Protein sulfation is known to be critical for the interaction between chemokines and their receptors, which are often G-protein coupled receptors (GPCRs). Sulfated tyrosine residues on the N-terminus of chemokine receptors like CCR5 are essential for binding to chemokines and subsequent cell signaling.[6] While less is known about threonine sulfation, it could potentially play a similar role in other receptor-ligand interactions.

Illustrative Signaling Pathway

The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a sulfated ligand or receptor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Sulfated Ligand (e.g., Chemokine) Receptor GPCR with Sulfated N-terminus (Thr-SO3) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response (e.g., Migration, Proliferation) Kinase->Cellular_Response

Caption: A generic GPCR signaling cascade initiated by the binding of a sulfated ligand.

Conclusion

The use of this compound in solid-phase peptide synthesis is a valuable strategy for probing the functional consequences of threonine sulfation. The protocols and workflows outlined in this document provide a framework for the successful synthesis of threonine-sulfated peptides and their application in quantitative studies of protein-protein interactions. By comparing the binding affinities and kinetics of sulfated versus non-sulfated peptides, researchers can elucidate the specific contribution of this post-translational modification to biological recognition events, paving the way for the development of novel therapeutics that target these interactions.

References

Application Notes and Protocols: Fmoc-Thr(SO3Na)-OH for Mimicking Threonine Sulfation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, influencing signaling pathways, protein-protein interactions, and enzymatic activity. While phosphorylation of serine, threonine, and tyrosine is extensively studied, sulfation of these residues is an emerging area of interest. Threonine sulfation, though less common than tyrosine sulfation, has been identified in various proteins and is implicated in fundamental cellular processes like protein assembly and signal transduction. The incorporation of a stable mimic of sulfated threonine into synthetic peptides is a powerful tool to investigate the functional consequences of this PTM.

Fmoc-Thr(SO3Na)-OH is a protected amino acid derivative that enables the direct incorporation of a sulfated threonine residue during solid-phase peptide synthesis (SPPS). This allows for the production of peptides containing a stable mimic of this important PTM, facilitating detailed in vitro and in cellulo studies. These application notes provide an overview of the utility of this compound, along with detailed protocols for its use in peptide synthesis and subsequent biochemical and cellular assays.

Key Applications

  • Investigating Protein-Protein Interactions: The negatively charged sulfate group can significantly alter the electrostatic surface of a peptide, potentially modulating its interaction with binding partners.

  • Studying Enzyme Kinetics: Peptides mimicking sulfated substrates or inhibitors can be used to characterize the activity and specificity of enzymes.

  • Probing Signaling Pathways: The introduction of a stable threonine sulfation mimic can help to elucidate the role of this PTM in complex signaling cascades.

  • Drug Discovery and Development: Peptides containing sulfated threonine can serve as leads for the development of novel therapeutics that target specific protein interactions or enzyme activities.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of Threonine Sulfation on Peptide-Protein Interaction (Surface Plasmon Resonance)

Peptide SequenceModificationAnalyte (Binding Partner)KD (nM)ka (1/Ms)kd (1/s)
H-Gly-Ala-Thr -Val-Lys-OHUnmodifiedProtein X12501.2 x 1041.5 x 10-2
H-Gly-Ala-Thr(SO3) -Val-Lys-OHSulfatedProtein X853.5 x 1053.0 x 10-2
H-Gly-Ala-Thr -Val-Lys-OHUnmodifiedProtein YNo Binding--
H-Gly-Ala-Thr(SO3) -Val-Lys-OHSulfatedProtein Y2502.0 x 1055.0 x 10-2

Table 2: Hypothetical Quantitative Data on the Effect of Threonine Sulfation on Enzyme Kinetics

Substrate PeptideModificationEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Ac-Leu-Arg-Arg-Ala-Thr -Leu-Gly-NH2UnmodifiedKinase A50102.0 x 105
Ac-Leu-Arg-Arg-Ala-Thr(SO3) -Leu-Gly-NH2SulfatedKinase A45012.2 x 103
Ac-Leu-Arg-Arg-Ala-Thr -Leu-Gly-NH2UnmodifiedPhosphatase BNo Activity--
Ac-Leu-Arg-Arg-Ala-Thr(SO3) -Leu-Gly-NH2SulfatedPhosphatase B15251.7 x 106

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Threonine-Sulfated Peptide using this compound

This protocol outlines the manual synthesis of a generic 10-mer peptide containing a sulfated threonine residue on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dithiothreitol (DTT)

  • Diethyl ether, cold

  • Acetonitrile (ACN)

  • Milli-Q water

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of Oxyma Pure, and 4 equivalents of DIC in DMF.

    • Add the activation mixture to the resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Incorporation of this compound:

    • Note: Due to the charged nature of the sulfate group, longer coupling times and specific coupling reagents are recommended to ensure high efficiency.

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of Oxyma Pure in DMF. Sonication may be required for complete dissolution.

    • Add 3 equivalents of DIC to the mixture and pre-activate for 5 minutes.

    • Add the activation mixture to the resin.

    • Shake for 4-6 hours at room temperature. A longer coupling time is recommended.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue), recouple using a fresh activation mixture.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the sulfated residue) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen.

    • Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% EDT, 1% TIS. Caution: Work in a fume hood.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry to confirm the correct mass.

Protocol 2: In Vitro Kinase Assay with a Threonine-Sulfated Peptide

This protocol describes a method to assess the effect of threonine sulfation on the activity of a kinase.

Materials:

  • Unmodified and threonine-sulfated substrate peptides

  • Active kinase enzyme

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (stock solution)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the unmodified and sulfated peptides in kinase reaction buffer.

    • Prepare a solution of the kinase in kinase reaction buffer.

    • Prepare a solution of ATP in kinase reaction buffer at a concentration close to the Km for the unmodified substrate, if known.

  • Set up the Kinase Reaction:

    • To each well of the 96-well plate, add 5 µL of the peptide solution.

    • Add 2.5 µL of the ATP solution.

    • Initiate the reaction by adding 2.5 µL of the kinase solution.

    • Include controls: no peptide, no enzyme, and no ATP.

  • Incubate: Incubate the plate at 30°C for a time determined by initial optimization experiments (e.g., 30-60 minutes).

  • Detect Kinase Activity:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

    • Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control).

    • Plot the luminescence signal against the peptide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biochemical Assay start Start: Fmoc-SPPS swell Resin Swelling start->swell deprotect Fmoc Deprotection swell->deprotect couple Amino Acid Coupling deprotect->couple couple_thr This compound Coupling deprotect->couple_thr repeat Repeat Cycle couple->repeat couple_thr->repeat repeat->deprotect n-1 times cleave Cleavage & Deprotection repeat->cleave Final Cycle purify HPLC Purification cleave->purify characterize Mass Spectrometry purify->characterize assay_start Start: In Vitro Assay characterize->assay_start Purified Peptide interaction Protein-Protein Interaction Assay assay_start->interaction enzyme Enzyme Kinetic Assay assay_start->enzyme data Data Analysis interaction->data enzyme->data conclusion Conclusion data->conclusion

Caption: Experimental workflow for synthesis and application of threonine-sulfated peptides.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras Activation pi3k PI3K receptor->pi3k nfkb IκB-NF-κB receptor->nfkb Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival, Inflammation) erk->transcription akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 mtorc1->transcription nfkb_n NF-κB nfkb->nfkb_n IκB degradation nfkb_n->transcription ligand Sulfated Peptide (Ligand) ligand->receptor

Caption: Potential signaling pathways modulated by threonine sulfation.

Application Notes and Protocols for Fmoc-Thr(SO3Na)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of Fmoc-Thr(SO3Na)-OH in solid-phase peptide synthesis (SPPS). Sulfation of threonine residues is a critical post-translational modification that can significantly influence the biological activity of peptides and proteins, particularly in mediating protein-protein interactions. The integration of sulfated threonine into synthetic peptides allows for the investigation of its role in biological processes and the development of novel therapeutic agents.

Introduction

This compound is a specialized amino acid derivative designed for the incorporation of sulfated threonine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The sulfate group is stabilized as a sodium salt, which helps to mitigate the inherent acid lability of the O-sulfate linkage during the synthesis process. Proper handling and optimized protocols are crucial for the successful synthesis of peptides containing this modified residue. These application notes provide detailed protocols for the use of this compound, from resin preparation to final peptide cleavage and purification.

Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C19H18NNaO8S
Molecular Weight 443.4 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF and NMP
Storage Store at 2-8°C, desiccated

Experimental Protocols

The following protocols outline a step-by-step procedure for the use of this compound in manual or automated Fmoc SPPS.

Materials and Reagents
  • This compound

  • Rink Amide or other suitable TFA-labile resin

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), Water, 1,2-ethanedithiol (EDT)

  • Diethyl ether, cold

Protocol 1: Solid-Phase Peptide Synthesis Workflow

This protocol describes the key steps for incorporating this compound into a peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5-10 minutes.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

  • Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.
  • Add the coupling reagent (e.g., HBTU or PyBOP, 2-4 equivalents) and DIEA (4-8 equivalents) to the amino acid solution.
  • Allow the activation to proceed for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours. The coupling of the negatively charged this compound may be slower than standard amino acids.
  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), continue agitation and re-test, or perform a second coupling.

4. Capping (Optional):

  • If the coupling is incomplete after an extended period, cap any unreacted amino groups to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the sequence.

Quantitative Data for Coupling and Deprotection:

ParameterRecommended ValueNotes
This compound Equivalents 2 - 4Higher equivalents may be needed for difficult couplings.
Coupling Reagent Equivalents 2 - 4HBTU or PyBOP are recommended for this residue.
DIEA Equivalents 4 - 8
Coupling Time 1 - 2 hoursMonitor with Ninhydrin test.
Deprotection Solution 20% Piperidine in DMF
Deprotection Time 2 x 10-15 minutesEnsure complete removal of the Fmoc group.
Protocol 2: Cleavage and Deprotection

The O-sulfate bond is acid-labile, therefore, cleavage conditions must be carefully controlled.

1. Resin Preparation:

  • After the final Fmoc deprotection and washing of the full-length peptide-resin, wash with DCM (3-5 times) and dry the resin under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cysteine or Methionine, the addition of 2.5% EDT is recommended.
  • Crucially, cool the cleavage cocktail to 0-4°C before adding it to the resin.

3. Cleavage Reaction:

  • Add the pre-cooled cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
  • Keep the reaction vessel at 0-4°C and agitate gently for 1.5 to 2 hours. Prolonged exposure to TFA at room temperature can lead to significant desulfation.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.
  • Wash the resin with a small amount of fresh, cold TFA.
  • Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
  • Centrifuge the mixture to pellet the precipitated peptide.
  • Decant the ether and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow cluster_0 SPPS Cycle Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling This compound HBTU/DIEA Washing2 DMF Wash Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Cleavage Cleavage & Deprotection (Cold TFA Cocktail) Washing2->Cleavage Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Wasting1 Wasting1 Wasting1->Coupling

Caption: Workflow for Fmoc-SPPS incorporating this compound.

P-selectin Glycoprotein Ligand-1 (PSGL-1) Signaling Pathway

Threonine sulfation, alongside tyrosine sulfation, is a critical post-translational modification for the function of P-selectin glycoprotein ligand-1 (PSGL-1). PSGL-1 is expressed on the surface of leukocytes and plays a pivotal role in their initial tethering and rolling on activated endothelial cells during an inflammatory response. This interaction is mediated by the binding of sulfated PSGL-1 to P-selectin on the endothelial cell surface. The sulfation is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus.

PSGL1_Signaling cluster_Leukocyte Leukocyte cluster_Endothelium Activated Endothelial Cell PSGL1 PSGL-1 (unsulfated) Golgi Golgi Apparatus PSGL1->Golgi Sulfated_PSGL1 Sulfated PSGL-1 (Active) Golgi->Sulfated_PSGL1 Sulfation TPST TPST Binding Binding Sulfated_PSGL1->Binding Cell_Membrane_L PSelectin P-selectin PSelectin->Binding Cell_Membrane_E PAPS PAPS (Sulfate Donor) PAPS->TPST Leukocyte_Rolling Leukocyte Rolling & Adhesion Binding->Leukocyte_Rolling

Caption: Role of sulfation in PSGL-1 mediated leukocyte adhesion.

Application Note: Synthesis of a Sulfated Hirudin Analog using Fmoc-Thr(SO3Na)-OH for Anticoagulant Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfation is a critical post-translational modification that can significantly enhance the biological activity of peptides, particularly in the context of anticoagulation. While tyrosine O-sulfation is well-studied, the role of threonine O-sulfation is an emerging area of interest for developing novel anticoagulant therapeutics. This application note details a protocol for the solid-phase peptide synthesis (SPPS) of a sulfated analog of a hirudin fragment, a potent thrombin inhibitor, by incorporating a sulfated threonine residue using Fmoc-Thr(SO3Na)-OH. Hirudin, originally isolated from the medicinal leech, is a powerful natural anticoagulant that directly inhibits thrombin, a key enzyme in the coagulation cascade.[1] By introducing a sulfate group on a threonine residue, it is hypothesized that the peptide's binding affinity to thrombin and its overall anticoagulant potency can be modulated.

This document provides a comprehensive methodology for the synthesis, purification, and characterization of the sulfated peptide, as well as protocols for evaluating its anticoagulant activity using standard coagulation assays.

Model Peptide: Hirudin Fragment 54-65 Analog

For this application note, we will focus on a well-characterized C-terminal fragment of hirudin, Hirudin54-65, which is known to interact with the fibrinogen-binding exosite of thrombin. We propose the synthesis of an analog where a native threonine residue is replaced with a sulfated threonine.

  • Native Sequence: Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln

  • Proposed Sulfated Analog (H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Thr(SO3Na)-NH2): For the purpose of this protocol, we will synthesize a C-terminally amidated 12-mer analog with a sulfated threonine replacing the C-terminal glutamine to explore the impact of a charged, sulfated residue in this region.

Materials and Reagents

  • Fmoc-L-amino acids (standard protecting groups)

  • This compound

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Diethyl ether

  • Human plasma (for coagulation assays)

  • aPTT reagent

  • Thrombin reagent

  • Calcium chloride solution

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Protocol:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 4 equivalents of DIC and 4 equivalents of Oxyma Pure in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound:

    • For the coupling of this compound, use the same pre-activation and coupling protocol as for the other amino acids. Due to the polar nature of the sulfate group, ensure complete dissolution in DMF. Sonication may be used if necessary. An extended coupling time of up to 4 hours may be beneficial.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the final peptide-resin with DMF, DCM, and finally methanol. Dry the resin under vacuum.

Cleavage and Deprotection

Protocol:

  • Prepare a cleavage cocktail suitable for sulfated peptides. A recommended cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[2][3]

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under a stream of nitrogen and then under vacuum.

Peptide Purification and Characterization

Protocol:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[4][5]

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient would be 5-65% acetonitrile over 60 minutes.

    • Monitor the elution profile at 220 nm.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass should be calculated and compared with the observed mass. Note that sulfated peptides can show a neutral loss of SO3 (-80 Da) in positive ion mode mass spectrometry.[6][7]

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Data Presentation

Table 1: Synthesis and Purification Summary

ParameterExpected Result
Synthesis Scale0.1 mmol
Crude Peptide Yield60-80%
Purity of Crude Peptide50-70%
Purified Peptide Yield15-30%
Final Purity (by HPLC)>95%
Observed Mass (ESI-MS)[M+H]+ and/or [M+Na]+
Calculated Molecular Weight(To be calculated based on the exact sequence)

Table 2: Anticoagulant Activity (Representative Data)

AssayControl (Buffer)Hirudin Fragment (Native)Hirudin Fragment (Sulfated)
aPTT (seconds)25-3550-70>100
Thrombin Time (seconds)15-2030-45>80
Thrombin Inhibition IC50 (nM)N/A50-100 nM5-20 nM

Note: The values in Table 2 are representative and will need to be determined experimentally.

Anticoagulant Activity Assays

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay measures the integrity of the intrinsic and common coagulation pathways.[8][9]

Protocol:

  • Pre-warm citrated human plasma, aPTT reagent, and 0.025 M CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix 50 µL of plasma with 50 µL of the peptide solution (at various concentrations) or buffer control.

  • Incubate for 1 minute at 37°C.

  • Add 50 µL of the pre-warmed aPTT reagent and incubate for 3-5 minutes at 37°C.

  • Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution.

  • Record the time to clot formation.

Thrombin Time (TT) Assay

The TT assay assesses the final step of coagulation, the conversion of fibrinogen to fibrin by thrombin.[10][11]

Protocol:

  • Pre-warm citrated human plasma and thrombin reagent to 37°C.

  • In a coagulometer cuvette, mix 100 µL of plasma with 20 µL of the peptide solution (at various concentrations) or buffer control.

  • Incubate for 1 minute at 37°C.

  • Initiate clotting by adding 50 µL of thrombin reagent.

  • Record the time to clot formation.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling Repeat n-1 times Wash1 Wash (DMF/DCM) Coupling->Wash1 Wash1->Deprotection Thr_Coupling This compound Coupling Wash2 Wash (DMF/DCM) Thr_Coupling->Wash2 Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final_Wash Final Wash & Dry Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Purification RP-HPLC Purification Lyophilization Lyophilization Characterization Characterization (HPLC, MS) Lyophilization->Characterization Activity_Assay Anticoagulant Assays (aPTT, TT) Characterization->Activity_Assay

Caption: Experimental workflow for the synthesis of a sulfated anticoagulant peptide.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Thrombin_node Thrombin Prothrombin->Thrombin_node Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa Thrombin_node->Fibrinogen Inhibitor Sulfated Hirudin Analog (Direct Thrombin Inhibitor) Inhibitor->Thrombin_node Inhibits

Caption: The coagulation cascade and the inhibitory action of the sulfated peptide.

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of anticoagulant peptides containing sulfated threonine residues using this compound. The incorporation of this non-canonical amino acid opens up new avenues for structure-activity relationship studies and the development of next-generation anticoagulant drugs with potentially improved efficacy and safety profiles. The protocols outlined herein are based on established solid-phase peptide synthesis and coagulation assay methodologies, providing a solid foundation for researchers in the field of peptide-based drug discovery.

References

Application Notes and Protocols for the Introduction of Sulfated Threonine in Peptide Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein sulfation is a critical post-translational modification that modulates a variety of biological processes, most notably protein-protein interactions. While tyrosine O-sulfation is widely studied, the sulfation of serine and threonine residues is also a known, albeit less common, modification involved in cellular signaling and protein assembly.[1] The introduction of a sulfate group on the hydroxyl side chain of threonine can significantly alter a peptide's physicochemical properties, including its charge and conformation, thereby influencing its biological activity.

These application notes provide detailed methodologies for the chemical synthesis and incorporation of sulfated threonine (Thr(SO3H)) into peptide chains. Two primary strategies are presented:

  • Solid-Phase Peptide Synthesis (SPPS) using a pre-sulfated Fmoc-Threonine Building Block: This is the most direct and widely used method, incorporating a protected, sulfated threonine monomer during standard Fmoc-based peptide synthesis.

  • Post-Synthetic (On-Resin) Sulfation: This method involves synthesizing a peptide containing an unprotected or selectively deprotected threonine residue, followed by chemical sulfation of the hydroxyl group prior to cleavage from the solid support.

This document offers detailed experimental protocols, data presentation for method comparison, and visual diagrams to illustrate key workflows and concepts.

Method Comparison and Data Presentation

The choice of method for introducing sulfated threonine depends on the peptide sequence, desired purity, and available resources. The following table summarizes key quantitative data and qualitative considerations for the two primary methods.

ParameterMethod 1: Fmoc-Thr(SO3H) Building BlockMethod 2: Post-Synthetic Sulfation
Overall Yield Moderate to High (Typically 15-40% after purification)Variable (Typically 5-25% after purification)
Purity (Crude) Generally high, major impurity is the desulfated peptideLower, mixture of unreacted, sulfated, and over-sulfated products
Key Reagent Fmoc-Thr(SO3⁻N⁺Bu₄)-OHSulfur trioxide-DMF complex (SO₃·DMF)
Desulfation Risk Low (<5%) during TFA cleavage with TBA salt[1]Not applicable during synthesis; sulfation is the final step
Side Reactions Minimal during coupling; risk of desulfation during final cleavagePotential for sulfation on other nucleophilic side chains (e.g., Ser, Tyr) if not properly protected.
Scalability Readily scalableMore challenging to control on a larger scale
Complexity Straightforward integration into standard Fmoc-SPPSRequires additional on-resin reaction steps and careful optimization

Experimental Protocols

Protocol 1: Incorporation of Sulfated Threonine using Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH Building Block via SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing a sulfated threonine residue using the acid-stable tetrabutylammonium (TBA) salt of Fmoc-O-sulfated threonine.

1. Materials and Reagents:

  • Rink Amide MBHA resin (or other suitable resin for peptide amides)

  • Fmoc-protected amino acids (standard side-chain protection, e.g., tBu, Trt, Boc)

  • Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), HPLC grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold Diethyl Ether

  • HPLC purification solvents: Solvent A (0.1% TFA in H₂O), Solvent B (0.1% TFA in Acetonitrile)

2. Synthesis Workflow:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor completion with a Kaiser test.[2]

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent standard amino acid in the sequence.

  • Coupling of Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH:

    • Pre-activate Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH (1.5 eq.) with HBTU (1.45 eq.) and DIEA (3 eq.) in DMF.

    • Add the activated solution to the resin and couple for 2-4 hours. The bulkier nature of this modified residue may require a longer coupling time.

    • Wash the resin as described previously.

  • Continue Chain Elongation: Continue with standard coupling and deprotection cycles for any remaining amino acids.

  • Final Fmoc Deprotection: Remove the final N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the completed peptide-resin thoroughly with DMF, DCM, and Methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature. The use of the TBA salt on the sulfate group minimizes desulfation during this step.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

3. Purification and Characterization:

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.[3] Use a linear gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[3][4]

  • Characterization: Confirm the identity and purity of the sulfated peptide by LC-MS and MS/MS analysis.[1][5] The presence of the sulfate group (-SO₃) will result in a mass increase of 79.957 Da. Tandem mass spectrometry should show a characteristic neutral loss of 80 Da (SO₃) from the precursor ion.[6]

Protocol 2: Post-Synthetic (On-Resin) Sulfation of Threonine

This protocol is an alternative for when a pre-sulfated building block is unavailable or for selective sulfation. It requires careful protection of other nucleophilic side chains.

1. Materials and Reagents:

  • Peptide-resin with an unprotected Threonine hydroxyl group (other hydroxyls, e.g., Ser, Tyr, must be protected with acid-stable groups if sulfation is not desired at those positions).

  • Sulfating Reagent: Sulfur trioxide-dimethylformamide complex (SO₃·DMF)

  • Solvent: Anhydrous DMF

  • Base: Anhydrous Pyridine

  • Standard reagents for SPPS, cleavage, and purification as listed in Protocol 1.

2. Synthesis and Sulfation Workflow:

  • Peptide Synthesis: Synthesize the peptide sequence on a solid support using standard Fmoc-SPPS. For the threonine residue to be sulfated, use Fmoc-Thr-OH without side-chain protection. Ensure other potentially reactive side chains are appropriately protected.

  • Resin Preparation for Sulfation: After final Fmoc deprotection, wash the peptide-resin extensively with DMF and then with anhydrous DMF to remove all water.

  • On-Resin Sulfation Reaction:

    • Prepare the sulfating solution: Dissolve SO₃·DMF complex (10 eq.) in a 1:1 mixture of anhydrous DMF and anhydrous Pyridine.

    • Add the sulfating solution to the dried peptide-resin.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).

  • Cleavage, Deprotection, and Purification:

    • Proceed with the cleavage and deprotection steps as described in Protocol 1 (Step 10).

    • Purify the crude product by RP-HPLC. The crude product will likely be more complex than that from Protocol 1, requiring careful fraction collection and analysis.

    • Characterize the final product by LC-MS to confirm successful sulfation.

Visualization of Workflows and Concepts

Experimental Workflow Diagram

The following diagram illustrates the general workflow for synthesizing a sulfated threonine-containing peptide using a pre-sulfated building block (Protocol 1).

G start_node start_node process_node process_node decision_node decision_node reagent_node reagent_node final_product_node final_product_node start Start: Swell Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 is_thr Next AA is Sulfated Thr? deprotect1->is_thr couple_std Couple Standard Fmoc-AA-OH reagent_std HBTU/DIEA in DMF couple_std->reagent_std is_end End of Sequence? couple_std->is_end reagent_std->couple_std is_thr->couple_std No couple_thr Couple Fmoc-Thr(SO3-)-OH is_thr->couple_thr Yes reagent_thr HBTU/DIEA in DMF (longer coupling) couple_thr->reagent_thr couple_thr->is_end reagent_thr->couple_thr is_end->deprotect1 No final_deprotect Final Fmoc Deprotection is_end->final_deprotect Yes cleave Cleavage from Resin (95% TFA Cocktail) final_deprotect->cleave purify RP-HPLC Purification cleave->purify characterize LC-MS Analysis purify->characterize end Final Product: Sulfated Peptide characterize->end G cluster_0 Trans-Golgi Network cluster_1 Extracellular Space / Cell Surface protein_node protein_node modified_protein_node modified_protein_node enzyme_node enzyme_node substrate_node substrate_node receptor_node receptor_node effect_node effect_node PAPS PAPS (Sulfate Donor) TPST Sulfotransferase (e.g., TPST) PAPS->TPST Co-substrate SulfatedProtein Sulfated Protein (Thr-SO₃H) TPST->SulfatedProtein Catalyzes Sulfation Protein Precursor Protein (with Threonine) Protein->TPST Substrate Interaction Enhanced Protein-Protein Interaction SulfatedProtein->Interaction Binds Receptor Binding Partner / Receptor Receptor->Interaction Binds Signal Downstream Cellular Response Interaction->Signal Triggers

References

Troubleshooting & Optimization

Fmoc-Thr(SO3Na)-OH solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-Thr(SO3Na)-OH, focusing on solubility challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in standard organic solvents like DMF for solid-phase peptide synthesis (SPPS). Is this a known issue?

A1: Yes, poor solubility of the sodium salt form of sulfated amino acids in common organic solvents used for SPPS is a frequently encountered problem.[1] The ionic nature of the sodium sulfate group can lead to challenges in achieving the desired concentration for efficient coupling reactions.

Q2: What are the consequences of poor solubility of this compound during peptide synthesis?

A2: Poor solubility can lead to several issues, including:

  • Sluggish or incomplete coupling reactions: This results in deletion sequences and lower purity of the final peptide.[1]

  • Poor resin swelling: The presence of the charged sulfate group can hinder the penetration of reagents.[1]

  • Precipitation of the amino acid: This can block tubing and valves in automated peptide synthesizers.

  • Formation of by-products: Inefficient coupling can lead to the formation of undesired side products.[1]

Q3: Are there alternative forms of Fmoc-Thr with a sulfated side chain that offer better solubility?

A3: Yes, two common alternatives are:

  • Tetrabutylammonium (TBA) salt (Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH): Replacing the sodium counter-ion with tetrabutylammonium has been shown to significantly improve solubility in organic solvents.[2][3] This form also offers enhanced stability during the synthesis process.[2][3]

  • Protected sulfate group: Utilizing a derivative with a protected sulfate group, analogous to Fmoc-Tyr(SO₃nP)-OH, can provide excellent solubility in solvents like DMF or NMP.[4]

Q4: What coupling reagents are recommended for incorporating this compound?

A4: Due to the challenges associated with its solubility and the nature of the sulfated side chain, more robust activation methods are often necessary. For similar sulfated amino acids like Fmoc-Tyr(SO₃Na)-OH, activation with HBTU/DIPEA is commonly recommended.[4]

Troubleshooting Guide

Issue: this compound Precipitation in Solvent

This guide provides a systematic approach to addressing solubility issues with this compound during peptide synthesis.

Troubleshooting Workflow

start Start: this compound Solubility Issue solvent_optimization Step 1: Solvent Optimization start->solvent_optimization sonication_heating Step 2: Aided Dissolution solvent_optimization->sonication_heating If solubility is still poor end Resolution solvent_optimization->end If successful alternative_reagents Step 3: Consider Alternative Reagents sonication_heating->alternative_reagents If issue persists sonication_heating->end If successful protocol_adjustment Step 4: Protocol Adjustment alternative_reagents->protocol_adjustment If alternatives are used protocol_adjustment->end Successful Incorporation

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Step 1: Solvent Optimization

The choice of solvent is critical for dissolving this compound. While DMF is a common solvent in SPPS, its effectiveness can be limited for this specific amino acid derivative.

Recommended Solvents and Strategies

Solvent SystemStrategyRationale
DMF Use fresh, high-purity, anhydrous DMF.Water content can negatively impact solubility and coupling efficiency.
NMP (N-Methyl-2-pyrrolidone) Substitute DMF with NMP.NMP has a higher polarity and can be more effective in dissolving polar compounds.[4]
DMSO (Dimethyl sulfoxide) Add a small percentage of DMSO to DMF or NMP.DMSO is a highly polar aprotic solvent that can enhance the solubility of charged molecules.[5]
Binary Solvent Mixtures Explore mixtures such as DMSO/tert-butyl acetate.Green chemistry approaches have identified binary mixtures that can be effective alternatives to traditional solvents.[6]
Step 2: Aided Dissolution Techniques

If solvent optimization alone is insufficient, the following techniques can be employed to aid dissolution.

Experimental Protocol: Aided Dissolution

  • Preparation: Weigh the required amount of this compound in a clean, dry vessel.

  • Solvent Addition: Add the chosen solvent or solvent mixture to the amino acid.

  • Sonication:

    • Place the vessel in a sonicator bath.

    • Sonicate the mixture for 5-15 minutes.

    • Visually inspect for complete dissolution.

  • Gentle Heating (if necessary):

    • If sonication is not fully effective, gently warm the solution to 30-40°C.

    • Continuously stir or swirl the mixture during heating.

    • Caution: Avoid excessive heating, which could lead to degradation.

  • Final Check: Ensure the solution is clear and free of any particulate matter before use.

Step 3: Consideration of Alternative Reagents

If solubility issues persist and negatively impact synthesis quality, consider using alternative, more soluble forms of sulfated threonine.

Alternative Reagent Decision Pathway

start Persistent Solubility Issues with This compound tba_salt Use Fmoc-Thr(SO3-N+Bu4)-OH start->tba_salt Option 1 protected_sulfate Use a Protected Sulfate Derivative (e.g., analogous to Fmoc-Tyr(SO3nP)-OH) start->protected_sulfate Option 2 outcome1 Improved Solubility and Stability tba_salt->outcome1 outcome2 Excellent Solubility, Standard Coupling protected_sulfate->outcome2

References

Technical Support Center: Fmoc-Thr(SO₃Na)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Fmoc-Thr(SO₃Na)-OH and its derivatives in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing sulfated peptides and prevent common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using Fmoc-Thr(SO₃Na)-OH in Fmoc-SPPS?

The main challenge is the acid lability of the O-sulfate ester bond. During the final cleavage step with trifluoroacetic acid (TFA), the sulfate group is prone to hydrolysis, leading to the formation of a significant amount of the non-sulfated threonine-containing peptide as a major impurity. This side reaction, known as desulfation, can dramatically reduce the yield of the desired sulfated peptide.

Q2: How can I prevent desulfation during TFA cleavage?

A highly effective strategy is to use the tetrabutylammonium (TBA) salt of the sulfated threonine derivative, Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH, instead of the sodium salt. The TBA counter-ion significantly enhances the stability of the O-sulfate group in strong acidic conditions.[1][2] Stability experiments have shown that desulfation can be minimized to less than 5% during standard TFA cleavage times when using the TBA salt.[1][2]

Q3: Are there any specific side reactions to be aware of during the cleavage of peptides containing both sulfated threonine and protected arginine?

Yes. During the TFA-mediated cleavage of peptides containing Arg residues protected by sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), O-sulfonation of unprotected or deprotected serine and threonine residues can occur as a significant side reaction, particularly in the absence of suitable scavengers. This leads to the formation of peptide sulfuric acid mono-esters as by-products.

Q4: Can the ionic nature of the sulfate group affect the synthesis process?

Yes, the negatively charged sulfate group can lead to poor resin swelling and sluggish or incomplete coupling reactions. This is particularly problematic when incorporating multiple sulfated residues. Using the TBA salt, Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH, can improve solubility in organic solvents and may mitigate some of these issues.[1][2]

Troubleshooting Guide

Problem 1: Significant Desulfation Observed During Final Cleavage
Symptom Potential Cause Recommended Solution
Mass spectrometry analysis shows a major peak corresponding to the non-sulfated peptide.Acid-lability of the O-sulfate ester in the presence of strong acid (TFA).Primary Recommendation: Utilize the tetrabutylammonium salt, Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH, for synthesis. This has been shown to reduce desulfation to <5%.[1][2]Alternative Cleavage Cocktail: If using the sodium salt, consider a milder cleavage cocktail with a reduced concentration of TFA or a shorter cleavage time. However, this may lead to incomplete removal of other side-chain protecting groups.
Problem 2: O-Sulfonation of Threonine as a Side Reaction
Symptom Potential Cause Recommended Solution
Mass spectrometry reveals a peak corresponding to the desired peptide +80 Da (SO₃).Transfer of the sulfonyl protecting group from Arg(Pmc/Mtr) to the hydroxyl group of threonine during TFA cleavage.Use of Scavengers: Employ a cleavage cocktail rich in scavengers that can effectively trap the reactive species generated from the Pmc or Mtr protecting groups. A recommended cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT).Alternative Arg Protecting Group: If possible, use an arginine derivative with a non-sulfonyl-based protecting group if compatible with your overall synthesis strategy.
Problem 3: Incomplete or Sluggish Coupling of Fmoc-Thr(SO₃Na)-OH
Symptom Potential Cause Recommended Solution
Monitoring of the coupling reaction (e.g., by ninhydrin test) indicates an incomplete reaction.Poor resin swelling due to the ionic character of the sulfate group. Steric hindrance.Use of TBA Salt: The improved solubility of Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH in organic solvents can lead to better coupling efficiency.[1][2]Choice of Coupling Reagent: Utilize highly efficient coupling reagents. While specific comparative studies on sulfated threonine are limited, reagents like HBTU, HATU, and COMU are known for their high reactivity and may overcome sluggish coupling.[3][4][5]Extended Coupling Time: Double the coupling time for the sulfated threonine residue and monitor for completion.
Quantitative Data on Coupling Reagent Performance (General)
Coupling Reagent General Characteristics Considerations
HBTU/TBTUEfficient with low racemization.Reactions are typically fast.
HATUFaster than HBTU with less epimerization.Preferred for rapid coupling protocols.
COMUHighly reactive uronium salt, often more efficient than benzotriazole-based reagents.Requires only one equivalent of base.
DIC/HOBtA standard and cost-effective option.May be less effective for sterically hindered couplings.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH
  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, pre-activate 3 equivalents of Fmoc-Thr(SO₃⁻N⁺Bu₄)-OH with 2.9 equivalents of a suitable coupling reagent (e.g., HCTU) and 6 equivalents of N,N-diisopropylethylamine (DIEA) in DMF for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to ensure the reaction has gone to completion. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

Protocol 2: Cleavage and Deprotection of Sulfated Peptides (using TBA salt)
  • Resin Preparation: After synthesis, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For most sequences, a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is sufficient. If other sensitive residues are present, a more complex scavenger mixture may be required (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Visual Guides

Side_Reactions cluster_synthesis Fmoc-SPPS Workflow cluster_side_reactions Potential Side Reactions Start Start Synthesis Coupling Coupling of Fmoc-Thr(SO3-)-OH Start->Coupling Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling->Deprotection IncompleteCoupling Incomplete Coupling Coupling->IncompleteCoupling Ionic Effects/ Steric Hindrance Deprotection->Coupling Repeat for next amino acid Cleavage TFA Cleavage Deprotection->Cleavage Final Cycle End Purified Sulfated Peptide Cleavage->End Desulfation Desulfation (Loss of SO3) Cleavage->Desulfation Acid Lability OSulfonation O-Sulfonation (from Arg(Pmc/Mtr)) Cleavage->OSulfonation Scavenger Deficiency Troubleshooting_Logic Start Problem Identified Desulfation High Level of Desulfation? Start->Desulfation OSulfonation Unexpected +80 Da Peak (O-Sulfonation)? Desulfation->OSulfonation No UseTBA Solution: Use Fmoc-Thr(SO3-TBA+)-OH Desulfation->UseTBA Yes SlowCoupling Incomplete Coupling? OSulfonation->SlowCoupling No ModifyCleavage Solution: Modify Cleavage Cocktail (e.g., Reagent K) OSulfonation->ModifyCleavage Yes OptimizeCoupling Solution: Use High-Efficiency Reagent (e.g., HATU, COMU) & Extend Coupling Time SlowCoupling->OptimizeCoupling Yes

References

Technical Support Center: Synthesis of Sulfated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in solid-phase peptide synthesis (SPPS) involving sulfated amino acids. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common obstacles during the Fmoc deprotection and synthesis of sulfated peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when incorporating sulfated amino acids into peptides using Fmoc-SPPS?

The main challenge is the inherent acid lability of the O-sulfate ester linkage.[1][2] Standard final cleavage and side-chain deprotection procedures using strong acids like trifluoroacetic acid (TFA) can lead to significant or complete loss of the sulfate group (desulfation).[3][4]

Q2: Are there any common side reactions specific to the synthesis of sulfated peptides or peptides containing arginine?

Yes, besides desulfation, a notable side reaction is the O-sulfonation of serine and threonine residues. This can occur during the TFA-mediated cleavage of Pmc or Mtr protecting groups from arginine residues, especially in the absence of effective scavengers.[5] Sulfonation of arginine residues has also been reported as an unexpected side reaction.[6]

Q3: How can I prevent desulfation during the final cleavage step?

Several strategies can be employed to minimize desulfation:

  • Use of protected sulfated amino acids: Incorporating the sulfated residue with a protecting group on the sulfate itself, such as a neopentyl (Np) or dichlorovinyl (DCV) group, can shield it from acid.[3][7]

  • Low-temperature cleavage: Performing the TFA cleavage at a reduced temperature can decrease the rate of desulfation.[4]

  • Optimized cleavage cocktails: Using specific scavenger combinations in the TFA cocktail can help, although the primary issue is the acid lability of the sulfate group itself.

  • Post-synthesis sulfation: The peptide can be synthesized with a standard protected tyrosine, and the sulfation can be performed after cleavage and purification. However, this method can be technically challenging.[4]

  • Acid-stable counterions: Using tetrabutylammonium salts of O-sulfated amino acids has been shown to minimize desulfation during TFA cleavage.[1][2]

Q4: Can the choice of base for Fmoc deprotection affect the stability of the sulfated residue?

While the sulfate group is generally stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF), the repeated base treatments throughout the synthesis can potentially contribute to other side reactions common in SPPS, such as aspartimide formation.[8][9] For some protected sulfate strategies, alternative bases like 2-methylpiperidine have been used.[7]

Q5: I am observing poor coupling efficiency after incorporating a sulfated tyrosine. What could be the cause?

Directly incorporating a negatively charged Fmoc-Tyr(SO3-)-OH residue can be challenging. The charged nature of the building block can compromise resin swelling and hinder subsequent amino acid coupling steps, especially when multiple sulfated residues are present.[3] Using a sulfate-protected building block can circumvent this issue by maintaining a neutral side chain during synthesis.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of final peptide and/or significant desulfation observed by Mass Spectrometry. The sulfate group is being cleaved by the strong acid (TFA) used for final deprotection and resin cleavage.1. Synthesize the peptide using a protected sulfated amino acid, such as Fmoc-Tyr(SO3Np)-OH. The Np group is removed post-cleavage under milder conditions.[3] 2. Perform the TFA cleavage at a lower temperature. 3. Use an acid-stable counterion for the sulfate, like tetrabutylammonium, which has been shown to reduce desulfation to less than 5% during standard TFA cleavage times.[1][2]
Mass spectrometry shows a +80 Da modification on Ser or Thr residues. Unintended O-sulfonation of serine or threonine has occurred. This is a known side reaction during TFA cleavage when using Pmc or Mtr-protected arginine.[5]1. Ensure the use of appropriate scavengers in your cleavage cocktail. 2. If the problem persists, consider using a different protecting group for arginine, such as Pbf, which is less prone to this side reaction.
Incomplete coupling following the incorporation of a sulfated amino acid. The negatively charged sulfate group on the resin-bound peptide is inhibiting resin swelling and/or subsequent coupling reactions.[3]1. Use a protected version of the sulfated amino acid (e.g., Fmoc-Tyr(SO3Np)-OH) to maintain a neutral side chain during synthesis.[3][4] 2. Increase the coupling time and/or use a more potent coupling reagent for the subsequent amino acid.
Presence of deletion sequences in the final product. Incomplete Fmoc deprotection, particularly for sterically hindered residues.[10]1. Increase the Fmoc deprotection time or perform a second deprotection step. For example, use three 5-minute treatments with 20% piperidine in DMF.[4] 2. Ensure efficient mixing during the deprotection step.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain on solid support.

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.[10][11]

  • Drain the piperidine solution.

  • Repeat steps 3-5 one to two more times to ensure complete deprotection.[3][4]

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

  • The resin is now ready for the next amino acid coupling step.

Protocol 2: Cleavage and Deprotection using a Standard TFA Cocktail

This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups. Note: This protocol may cause significant desulfation for unprotected sulfated residues.

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water.[3] TIPS is a scavenger to prevent side reactions with sensitive residues.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5 to 3 hours.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 3: Two-Step Deprotection for Neopentyl (Np) Protected Sulfotyrosine

This protocol is for peptides synthesized using Fmoc-Tyr(OSO3Np)-OH.

Step 1: TFA Cleavage (to remove other side-chain protecting groups and cleave from resin)

  • Follow Protocol 2 for the TFA cleavage and precipitation of the peptide. The Np group will remain on the tyrosine sulfate.

Step 2: Neopentyl Group Removal

  • Dissolve the crude peptide containing the Tyr(SO3Np) residue in a 1-2 M ammonium acetate solution.[3]

  • Incubate the solution at 37°C for 6-12 hours.[3]

  • Monitor the reaction by HPLC and/or mass spectrometry to confirm the removal of the Np group (+71 Da mass change).

  • Once the reaction is complete, lyophilize the solution to remove the ammonium acetate.

  • Proceed with purification of the final sulfated peptide.

Visualizations

troubleshooting_workflow start Start: Analyze Crude Peptide (HPLC, Mass Spec) check_mass Correct Mass for Sulfated Peptide? start->check_mass check_purity High Purity? check_mass->check_purity Yes mass_minus_80 Major Peak at M-80 Da (Desulfation) check_mass->mass_minus_80 No mass_plus_80 Unexpected M+80 Da on Ser/Thr check_mass->mass_plus_80 Other Adducts success Synthesis Successful check_purity->success Yes low_yield Low Yield / Deletion Sequences check_purity->low_yield No solution_desulfation Action: Re-synthesize with 1. Protected sY (e.g., Np) 2. Acid-stable counterion (TBA+) 3. Low-temp TFA cleavage mass_minus_80->solution_desulfation solution_sulfonation Action: 1. Check scavenger cocktail 2. Change Arg protection (e.g., to Pbf) mass_plus_80->solution_sulfonation solution_low_yield Action: 1. Use protected sY to improve coupling 2. Extend Fmoc deprotection time 3. Use stronger coupling reagents low_yield->solution_low_yield

Caption: Troubleshooting workflow for sulfated peptide synthesis.

synthesis_strategies cluster_pre Strategy 1: Pre-sulfated Monomer cluster_post Strategy 2: Post-Synthesis Sulfation start_pre Start with Fmoc-AA(SO3-Prot)-OH spps_pre Fmoc-SPPS start_pre->spps_pre cleavage_pre TFA Cleavage spps_pre->cleavage_pre deprotect_sulfate Sulfate Deprotection (if needed) cleavage_pre->deprotect_sulfate purify_pre Purification deprotect_sulfate->purify_pre final_peptide Final Sulfated Peptide purify_pre->final_peptide start_post Start with Fmoc-Tyr(Prot)-OH spps_post Fmoc-SPPS start_post->spps_post cleavage_post TFA Cleavage spps_post->cleavage_post purify_post Purification cleavage_post->purify_post sulfation Post-cleavage Sulfation Reaction purify_post->sulfation final_purify Final Purification sulfation->final_purify final_purify->final_peptide

Caption: Comparison of sulfated peptide synthesis strategies.

References

Technical Support Center: Optimization of Cleavage Cocktails for Sulfated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the optimization of cleavage cocktails for sulfated peptides.

Frequently Asked Questions (FAQs)

Q1: What is a cleavage cocktail and why is it essential for peptide synthesis?

A cleavage cocktail is a reagent mixture used in the final step of solid-phase peptide synthesis (SPPS). Its primary purpose is to cleave the synthesized peptide from the solid support (resin) and simultaneously remove the protecting groups from the amino acid side chains. This process, often called global deprotection, requires a strong acid, typically trifluoroacetic acid (TFA).[1][2] Various scavengers are added to the TFA to "scavenge" or trap reactive cationic species that are liberated during the deprotection, which could otherwise lead to unwanted side reactions and modification of the final peptide.[2][3]

Q2: Why is the cleavage of sulfated peptides particularly challenging?

Tyrosine O-sulfation is a critical post-translational modification that can be labile under strongly acidic conditions. While the sulfate ester is stable to brief treatment with trifluoroacetic acid (TFA), prolonged exposure or the use of harsher acids can lead to desulfation, the irreversible loss of the sulfate group.[4] Therefore, cleavage conditions must be carefully optimized to ensure complete removal of protecting groups and cleavage from the resin while minimizing the loss of this important modification.

Q3: What are the standard components of a cleavage cocktail?

Most cleavage cocktails for Fmoc-based SPPS are TFA-based.[5] The exact composition is chosen based on the amino acid sequence of the peptide.[5][6] Key components include:

  • Trifluoroacetic Acid (TFA): The strong acid responsible for cleavage and deprotection.[2]

  • Scavengers: These are crucial for preventing side reactions. Common scavengers include:

    • Triisopropylsilane (TIPS): A scavenger for carbocations, particularly the trityl cation.[3]

    • Water: Acts as a scavenger and can help with the solubility of the peptide.

    • 1,2-Ethanedithiol (EDT): A thiol-based scavenger often used for peptides containing tryptophan (Trp) or methionine (Met).[2][7]

    • Thioanisole: Protects against various side reactions, including the oxidation of methionine.[6][8]

    • Phenol: Another scavenger used to prevent side reactions, particularly with tyrosine-containing peptides.[6]

Q4: Which cleavage cocktail should I choose for my sulfated peptide?

For many sulfated peptides, a standard cleavage cocktail can be effective, provided the reaction time and temperature are carefully controlled.[7] It is highly recommended to perform a small-scale test cleavage on a small amount of resin (20-50 mg) to determine the optimal conditions before proceeding with the entire batch.[1]

Below is a table of common cleavage cocktails that can be adapted for sulfated peptides.

Table 1: Common Cleavage Cocktails for Peptide Synthesis
Reagent NameComposition (v/v or w/w)Target Residues & Notes
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TIPSSuitable for a broad range of peptides without sensitive residues like Cys, Met, or Trp.[1][2]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIPSAn "odorless" alternative to thiol-containing cocktails, useful for scavenging trityl groups.[2][9] Not recommended for peptides with Met or Cys that are prone to oxidation.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA widely used, robust cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[2][6][7]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleEffective for peptides with sulfonyl-protected Arginine (Arg) and helps minimize side reactions with Trp.[2]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w)Specifically designed to prevent the oxidation of methionine residues during cleavage.[2][6]

Troubleshooting Guides

Problem: Desulfation (Loss of Sulfate Group)

The primary concern when cleaving sulfated peptides is the loss of the sulfate moiety from tyrosine residues.

Possible Causes:

  • Prolonged exposure to TFA: The sulfate ester bond is susceptible to acid hydrolysis over time.

  • Elevated temperature: The rate of acid-catalyzed desulfation increases with temperature.

  • Incorrect scavenger choice: While no specific scavenger is cited to prevent desulfation, an inappropriate cocktail can lead to longer required cleavage times, indirectly increasing desulfation.

Solutions & Recommendations:

  • Minimize Cleavage Time: Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr) on a small scale to determine the minimum time required for complete deprotection and cleavage. Analyze the crude product by HPLC and Mass Spectrometry to quantify the level of desulfation versus cleavage efficiency. For many peptides, 1-2 hours is sufficient.[6]

  • Control the Temperature: Perform the entire cleavage reaction in an ice bath (0-4°C). This significantly slows the rate of desulfation.

  • Use an Optimized Cocktail: Start with a robust, general-purpose cocktail like Reagent K, which is effective for peptides with sensitive residues.[6][7]

  • Consider a Two-Step Cleavage: For peptides on highly acid-labile resins (e.g., 2-chlorotrityl), a two-step approach can be beneficial. First, cleave the peptide from the resin with a very low concentration of TFA (e.g., 1-5% in DCM) to yield the fully protected peptide.[3] The protecting groups can then be removed under carefully controlled conditions. However, this is a more complex workflow.

Logic Diagram: Mitigating Desulfation Desulfation Desulfation (Loss of SO3) Prolonged_TFA Prolonged TFA Exposure Prolonged_TFA->Desulfation causes High_Temp Elevated Temperature High_Temp->Desulfation causes Control_Time Minimize Cleavage Time (e.g., 1-2 hours) Control_Time->Prolonged_TFA mitigates Control_Temp Perform Cleavage on Ice (0-4°C) Control_Temp->High_Temp mitigates Test_Cleavage Conduct Small-Scale Time Course Study Test_Cleavage->Control_Time informs

Caption: Factors causing desulfation and their mitigation strategies.
Problem: Low Cleavage Yield

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Cleavage Reaction Extend the cleavage time, but be cautious with sulfated peptides to avoid desulfation.[10] Consider re-cleaving the resin with a fresh cocktail.[8]
Insufficient Reagent Volume Ensure enough cleavage cocktail is used to fully swell the resin. A general guideline is 10-15 mL per gram of resin.[1][2]
Peptide Precipitation in Cocktail Some peptides may be poorly soluble in the TFA cocktail. Try adding a small amount of a different solvent or proceed quickly to the ether precipitation step.
Peptide Soluble in Ether If no precipitate forms upon addition of cold ether, your peptide may be ether-soluble.[5] Concentrate the TFA filtrate to a small volume (1-2 mL) under a stream of nitrogen before adding it to cold ether to improve precipitation.[8]
Improper Resin Washing Before cleavage, ensure the resin is thoroughly washed with dichloromethane (DCM) to remove any residual DMF, which can interfere with the cleavage.[5]
Problem: Side Reactions (Oxidation, Alkylation)

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidation of Methionine (Met) Use a cleavage cocktail containing scavengers like thioanisole or dimethylsulfide (DMS). Reagent H is specifically designed to prevent Met oxidation.[6][11]
Alkylation of Tryptophan (Trp) The indole side chain of Trp is susceptible to modification by carbocations. Use scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIPS).[3][7] Using Fmoc-Trp(Boc) during synthesis can also minimize this side reaction.[8]
Incomplete Removal of Protecting Groups Some protecting groups, like Pbf on Arginine, can be difficult to remove.[5] Longer cleavage times or specific cocktails (e.g., Reagent R) may be necessary.[2] Always verify complete deprotection using mass spectrometry. If incomplete, the peptide can be precipitated and re-subjected to cleavage with fresh reagents.

Experimental Protocols

Protocol: Standard Cleavage of a Sulfated Peptide

This protocol assumes a 0.1 mmol scale synthesis. Always perform a small-scale test cleavage first.[5]

Materials:

  • Peptide-resin (dried under vacuum overnight).

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT), freshly prepared.[6][7]

  • Ice bath

  • Reaction vessel (e.g., a 50 mL conical tube or round-bottom flask)

  • Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

  • Nitrogen or Argon gas line

Procedure:

  • Place the dried peptide-resin into the reaction vessel.

  • Place the vessel in an ice bath and allow it to cool for 10 minutes.

  • Prepare the cleavage cocktail immediately before use and cool it in the ice bath.[1]

  • Add 10 mL of the cold cleavage cocktail to the resin.

  • Seal the vessel and gently agitate the mixture at 0-4°C. Bubbling a slow stream of nitrogen through the suspension can aid mixing.[5]

  • Allow the reaction to proceed for 1.5 - 2 hours. Monitor the reaction progress if possible by taking small aliquots.

  • After cleavage, filter the resin using a sintered glass funnel and collect the filtrate.

  • Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

  • In a separate 50 mL centrifuge tube, add 40 mL of ice-cold diethyl ether.

  • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[6]

  • Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.

  • Decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers.

  • After the final wash, gently dry the peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by HPLC and mass spectrometry.

Workflow: Peptide Cleavage & Isolation Start Start: Dried Peptide-Resin Add_Cocktail 1. Add Cold Cleavage Cocktail to Resin Start->Add_Cocktail Cleavage 2. React on Ice (1.5 - 2 hours) Add_Cocktail->Cleavage Filter 3. Filter to Separate Resin from Filtrate Cleavage->Filter Precipitate 4. Precipitate Peptide in Cold Ether Filter->Precipitate Wash 5. Wash Pellet with Cold Ether Precipitate->Wash Dry 6. Dry Crude Peptide (Nitrogen Stream) Wash->Dry Analysis 7. Dissolve & Analyze (HPLC / Mass Spec) Dry->Analysis End End: Purified Peptide Data Analysis->End

Caption: General workflow for the cleavage and isolation of synthetic peptides.

References

Technical Support Center: Fmoc-Thr(SO3Na)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Thr(SO3Na)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound?

The main stability issue is the intrinsic acid lability of the O-sulfate linkage. This can lead to significant desulfation (loss of the SO3 group) during the final trifluoroacetic acid (TFA) cleavage step and during purification by reversed-phase HPLC under acidic conditions.[1][2]

Q2: How can I minimize desulfation during TFA cleavage?

Minimizing desulfation during TFA cleavage can be achieved by:

  • Using a milder cleavage cocktail: Employing a lower concentration of TFA or conducting the cleavage at a reduced temperature (e.g., 4°C) can decrease the rate of desulfation.[3]

  • Limiting cleavage time: Keep the exposure to TFA as short as possible while ensuring complete removal of other side-chain protecting groups.

  • Using alternative building blocks: Consider using Fmoc-Thr(SO3-N+Bu4)-OH, the tetrabutylammonium salt, which has shown improved acid stability with less than 5% desulfation during standard TFA cleavage times.[1][2] Alternatively, using a sulfate-protected version like Fmoc-Thr(SO3nP)-OH (neopentyl-protected) offers stability against both piperidine and TFA.[4][5]

Q3: Is the sulfate group on this compound stable to the piperidine used for Fmoc deprotection?

Yes, the O-sulfate group is generally stable to the basic conditions of piperidine treatment used for Fmoc group removal during the iterative cycles of SPPS.[4][5] The primary concern is its stability in acidic conditions.

Q4: What are the best practices for coupling this compound?

The negatively charged sulfate group can sometimes lead to slower coupling reactions and poor resin swelling.[3][6] To mitigate this, consider the following:

  • Choice of Coupling Reagent: Use efficient coupling reagents such as HBTU/HOBt or PyBOP.[7]

  • Extended Coupling Times: Monitor the coupling reaction and, if necessary, extend the reaction time or perform a double coupling to ensure complete incorporation.[6]

  • Solvent Choice: Ensure good resin swelling by using appropriate solvents like DMF or NMP.[5]

Q5: How should I purify my sulfated peptide?

For purification of sulfated peptides via RP-HPLC, it is recommended to use a buffer system with a neutral pH, such as 0.1 M ammonium acetate, to prevent desulfation on the column.[5] While TFA-containing mobile phases are common in RP-HPLC, they can cause loss of the sulfate group.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the final sulfated peptide. 1. Incomplete coupling of this compound. 2. Significant desulfation during TFA cleavage. 3. Loss of peptide during purification.1. Perform a double coupling for the this compound residue. Use a coupling reagent known for high efficiency, such as HATU or HCTU. 2. Use a milder TFA cleavage cocktail (e.g., lower TFA concentration, lower temperature). Reduce cleavage time to the minimum required for deprotection of other residues.[3] Consider using the more stable tetrabutylammonium salt version of the amino acid.[1] 3. Purify using a neutral pH buffer system (e.g., ammonium acetate) to avoid on-column desulfation.[5]
Mass spectrometry analysis shows a significant peak corresponding to the non-sulfated peptide. 1. Desulfation occurred during TFA cleavage or HPLC purification. 2. In-source decay (loss of SO3) during mass spectrometry analysis.1. See solutions for "Low yield of the final sulfated peptide." 2. Use a "soft" ionization technique if available. For CID-based MS/MS, the sulfate group is known to be labile; however, the observation of the neutral loss of SO3 (-80 Da) is characteristic of sulfated peptides and can be used for their identification.[8][9] Electron-transfer dissociation (ETD) may help preserve the sulfate modification for fragmentation analysis.[8]
Broad or tailing peaks during HPLC purification. 1. On-column degradation (desulfation). 2. Aggregation of the sulfated peptide.1. Switch to a neutral pH buffer system for HPLC purification.[5] 2. Add organic modifiers or chaotropic agents to the mobile phase to disrupt aggregation.
O-sulfonation of other Ser/Thr residues observed in the final product. Unintended sulfonation during the removal of Pmc or Mtr protecting groups from Arginine residues.This is a known side reaction when using Arg(Pmc/Mtr) in the absence of appropriate scavengers.[10] Ensure your TFA cleavage cocktail contains effective scavengers like water, triisopropylsilane (TIS), and thioanisole.

Quantitative Data Summary

The stability of the O-sulfate group is highly dependent on the counter-ion and the conditions used for cleavage. The following table summarizes the reported stability data:

Amino Acid Derivative Condition Extent of Desulfation Reference
Fmoc-Thr(SO3-N+Bu4)-OH95% TFA, Room Temperature, Standard Deprotection Time< 5%[1][2]
Fmoc-Tyr(SO3Na)-OH90% aqueous TFA, 4°CMinimized[3]

Experimental Protocols

Protocol 1: Optimized Cleavage of a Threonine-Sulfated Peptide from the Resin

This protocol is designed to minimize desulfation during the final cleavage and deprotection step.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A recommended cocktail for peptides containing acid-sensitive residues is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11] Cool the cocktail on an ice bath for 10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Swirl the mixture gently.

  • Incubation: Allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling. It is advisable to perform a time-course study on a small amount of resin to determine the optimal cleavage time for your specific peptide.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Isolation and Washing: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: RP-HPLC Analysis and Purification of a Sulfated Peptide

This protocol uses a neutral pH buffer system to prevent on-column desulfation.

  • Sample Preparation: Dissolve the crude, dried peptide in the initial mobile phase (Mobile Phase A).

  • HPLC System and Column: Use a C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1 M ammonium acetate in water, pH 7.0.

    • Mobile Phase B: 0.1 M ammonium acetate in acetonitrile/water (e.g., 80:20), pH 7.0.

  • Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time frame (e.g., 5% to 65% B over 30 minutes) to elute the peptide.

  • Detection: Monitor the elution at a suitable wavelength, typically 220 nm or 280 nm if the peptide contains aromatic residues.

  • Fraction Collection and Lyophilization: Collect the fractions containing the desired peptide. Lyophilize the collected fractions directly. Multiple lyophilization cycles may be necessary to remove all the ammonium acetate.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis start Start with Resin spps Iterative Fmoc-SPPS Cycles (Coupling & Deprotection) start->spps incorporation Couple this compound spps->incorporation incorporation->spps cleavage Cleave with Cold TFA Cocktail incorporation->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation hplc RP-HPLC with Ammonium Acetate Buffer precipitation->hplc ms Mass Spectrometry Analysis hplc->ms QC lyophilization Lyophilization hplc->lyophilization final_product Pure Sulfated Peptide lyophilization->final_product

Caption: Workflow for the synthesis of threonine-sulfated peptides.

troubleshooting_logic cluster_coupling Coupling Issues cluster_cleavage Cleavage Issues cluster_purification Purification Issues start Low Yield or Desulfation Detected check_coupling Was coupling of This compound complete? start->check_coupling check_cleavage Were cleavage conditions harsh? start->check_cleavage check_hplc Was HPLC buffer acidic? start->check_hplc double_couple Action: Perform double coupling or use stronger coupling reagent. check_coupling->double_couple No mild_cleavage Action: Use cold TFA, shorter time, or alternative (e.g., TBA salt) building block. check_cleavage->mild_cleavage Yes neutral_hplc Action: Switch to neutral pH (Ammonium Acetate) buffer. check_hplc->neutral_hplc Yes

Caption: Troubleshooting logic for sulfated peptide synthesis.

References

Troubleshooting low yield in sulfated peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields and other challenges during sulfated peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in sulfated peptide synthesis?

Low yields in sulfated peptide synthesis can stem from several factors throughout the process. The primary challenges include:

  • Instability of the Sulfate Group: The O-sulfate ester on tyrosine is highly sensitive to acidic conditions, leading to significant loss of this critical post-translational modification during cleavage from the resin and removal of side-chain protecting groups.[1][2]

  • Side Reactions: Unwanted sulfonation can occur on other residues, particularly the hydroxyl groups of serine and threonine, especially during the removal of certain protecting groups from arginine.[3]

  • Poor Coupling Efficiency: The direct incorporation of pre-sulfated tyrosine residues (e.g., Fmoc-Tyr(SO3Na)-OH) can be inefficient, leading to sluggish coupling reactions and incomplete peptide chain elongation.[1] This can be exacerbated by poor resin swelling.[1]

  • Peptide Aggregation: Hydrophobic peptide sequences are prone to aggregation during synthesis, which can hinder reaction kinetics and lead to incomplete reactions and difficult purification.[4][5]

  • Difficult Purification: Sulfated peptides can be challenging to purify due to their increased polarity and potential for co-elution with closely related impurities.[6][7]

Q2: I'm observing significant desulfation during the final cleavage step. How can I prevent this?

Desulfation during the final trifluoroacetic acid (TFA) cleavage is a major contributor to low yields.[1] Here are some strategies to mitigate this issue:

  • Use of Milder Cleavage Conditions: If possible with your chosen protecting group strategy, using milder acidic conditions or shorter cleavage times can help preserve the sulfate group.

  • Protecting the Sulfate Group: A more robust strategy is to protect the sulfate group itself. This stabilizes it during the strong acid cleavage.[1] For example, a dichlorovinyl sulfate ester protected sulfotyrosine residue can be incorporated, and the protecting group is removed post-cleavage via hydrogenolysis.[8]

  • On-Resin Sulfation with Selective Deprotection: Synthesize the peptide with a protected tyrosine residue that can be deprotected orthogonally while the peptide is still on the resin. After selective deprotection of the tyrosine hydroxyl group, the sulfation reaction is performed on the resin, followed by cleavage. This avoids exposing the unprotected sulfate group to the final strong acid cleavage for an extended period.[1]

Q3: My peptide sequence contains serine and threonine, and I'm getting unexpected sulfated byproducts. What is happening?

This is likely due to O-sulfonation of the serine and threonine residues. This side reaction can occur during the removal of Pmc or Mtr protecting groups from arginine residues in the presence of trifluoroacetic acid if appropriate scavengers are not used.[3]

  • Troubleshooting:

    • Scavenger Optimization: Ensure your cleavage cocktail contains suitable scavengers to prevent this side reaction.

    • Protecting Group Strategy: If the problem persists, consider using an alternative protecting group for arginine that does not generate sulfonic acid byproducts upon cleavage.

Q4: The coupling of my sulfated tyrosine amino acid is very slow and inefficient. What can I do?

Direct incorporation of Fmoc-Tyr(SO3Na)-OH is known to be challenging due to poor solubility and resin swelling.[1]

  • Optimization Strategies:

    • Double Coupling: Repeat the coupling step to drive the reaction to completion.[9]

    • Extended Coupling Times: Increase the reaction time for the coupling of the sulfated tyrosine residue.[1]

    • Alternative Solvents: Using solvent mixtures like DMSO/DMF can help improve solubility and reduce aggregation.[10]

    • On-Resin Sulfation: A more effective approach is to incorporate a tyrosine derivative with a temporary protecting group on the hydroxyl function. This protecting group is then selectively removed on the resin, followed by the sulfation reaction. This avoids the challenges associated with coupling the pre-sulfated amino acid.[1]

Troubleshooting Guide: Low Yield Diagnosis

This decision tree can help you diagnose the potential cause of low yield in your sulfated peptide synthesis.

LowYieldTroubleshooting start Low Yield of Sulfated Peptide check_mass_spec Analyze Crude Product by Mass Spectrometry start->check_mass_spec desulfation Major Peak is Desulfated Peptide check_mass_spec->desulfation Check for Mass Loss incomplete_synthesis Deletion Sequences Observed check_mass_spec->incomplete_synthesis Check for Deletions side_reactions Unexpected Mass Adducts (+80 Da on Ser/Thr) check_mass_spec->side_reactions Check for Unexpected Additions low_purity Complex Mixture of Impurities check_mass_spec->low_purity General Purity Check solution_desulfation Optimize Cleavage (Milder Acid) or Protect Sulfate Group desulfation->solution_desulfation Yes solution_coupling Optimize Coupling of sTyr (Double Couple, Longer Time) or Use On-Resin Sulfation incomplete_synthesis->solution_coupling Yes solution_side_reactions Optimize Scavengers in Cleavage Cocktail side_reactions->solution_side_reactions Yes solution_purification Optimize Purification Protocol (Gradient, Column Chemistry) low_purity->solution_purification Yes

Figure 1. Troubleshooting flowchart for low yield in sulfated peptide synthesis.

Experimental Protocols

On-Resin Sulfation of Tyrosine

This protocol describes a general method for the sulfation of a tyrosine residue after the peptide has been assembled on the solid support.

  • Peptide Synthesis:

    • Perform solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.

    • For the tyrosine residue to be sulfated, use an orthogonally protected Fmoc-Tyr derivative, such as Fmoc-Tyr(Azm)-OH (Azidomethyl) or another acid-stable protecting group.[1]

    • For tyrosine residues that should not be sulfated, use a stable protecting group like tBu (tert-butyl).[11]

  • Selective Deprotection of Tyrosine:

    • Once the peptide synthesis is complete, selectively remove the orthogonal protecting group from the target tyrosine residue while the peptide remains on the resin.

    • For example, the Azm group can be removed by reduction with tin(II) chloride in the presence of thiophenol and triethylamine.[1]

  • On-Resin Sulfation Reaction:

    • Swell the resin in a suitable solvent like a pyridine/DMF mixture.[1]

    • Prepare the sulfating agent, commonly SO3·DMF or SO3·Pyridine complex.

    • Add the sulfating agent to the resin and allow the reaction to proceed. The reaction time and temperature may need optimization.

  • Cleavage and Deprotection:

    • After the sulfation is complete, wash the resin thoroughly.

    • Perform the final cleavage from the resin and removal of the remaining side-chain protecting groups using a standard TFA cleavage cocktail.

Workflow for On-Resin Sulfation

OnResinSulfationWorkflow start Start: Fmoc/tBu SPPS incorporate_tyr Incorporate Orthogonally Protected Tyr (e.g., Fmoc-Tyr(Azm)-OH) start->incorporate_tyr complete_synthesis Complete Peptide Chain Elongation incorporate_tyr->complete_synthesis selective_deprotection Selectively Deprotect Tyr Hydroxyl Group on Resin complete_synthesis->selective_deprotection sulfation Perform On-Resin Sulfation (e.g., with SO3·DMF) selective_deprotection->sulfation cleavage Cleave from Resin and Deprotect Side Chains (TFA) sulfation->cleavage purification Purify Sulfated Peptide (RP-HPLC) cleavage->purification end End: Purified Sulfated Peptide purification->end

References

How to avoid desulfation during peptide cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid desulfation during peptide cleavage.

Troubleshooting Guides & FAQs

Q1: What causes the loss of the sulfate group (desulfation) from sulfotyrosine residues during peptide cleavage?

A1: The primary cause of desulfation is the acid-labile nature of the tyrosine O-sulfate ester bond. During the final cleavage step in solid-phase peptide synthesis (SPPS), strong acids like trifluoroacetic acid (TFA) are used to cleave the peptide from the resin and remove side-chain protecting groups. Under these acidic conditions, the sulfate group can be hydrolyzed, leading to the formation of an unprotected tyrosine residue. This is a significant issue as sulfation is a critical post-translational modification for the biological activity of many peptides.[1][2]

Q2: How can I prevent desulfation during the TFA cleavage of my sulfated peptide?

A2: The most effective strategy to prevent desulfation is to protect the sulfate group on the tyrosine residue with a protecting group that is stable to TFA.[1] Commonly used sulfate-protecting groups include neopentyl (nP) and dichlorovinyl (DCV). These groups remain intact during the standard TFA cleavage and are then selectively removed in a subsequent post-cleavage deprotection step under non-acidic conditions.[1][3]

Alternatively, if using unprotected sulfotyrosine, optimizing the cleavage conditions can help minimize desulfation. This includes:

  • Low Temperature: Performing the cleavage at a reduced temperature (e.g., 4°C) can significantly slow down the rate of hydrolysis of the sulfate ester.[2][4]

  • Shorter Cleavage Time: Minimizing the exposure of the peptide to the strong acid by using the shortest possible cleavage time necessary for complete deprotection of other side chains and cleavage from the resin is crucial.[1] It is recommended to monitor the cleavage progress by HPLC to determine the optimal time.[1]

Q3: What is the recommended cleavage cocktail for a peptide containing an unprotected sulfotyrosine?

A3: For peptides with unprotected sulfotyrosine, a standard cleavage cocktail can be used, but with careful control of temperature and time. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . The scavengers TIS and water are included to quench reactive carbocations generated from other protecting groups, which could otherwise lead to side reactions. While these scavengers do not directly prevent desulfation, they help maintain the overall integrity of the peptide. The key to minimizing desulfation with this cocktail is to perform the reaction at a low temperature and for a limited duration.

Q4: Are there specific scavengers that can prevent desulfation?

A4: Currently, there are no specific scavengers that are added to cleavage cocktails with the primary function of preventing the acid-catalyzed hydrolysis of the sulfate group. The protection of the sulfated peptide relies more on the strategies mentioned above, such as using sulfate-protecting groups or optimizing cleavage conditions (low temperature, short duration). Standard scavengers like TIS, water, and 1,2-ethanedithiol (EDT) are essential for preventing other side reactions on sensitive residues like Cys, Met, and Trp, but they do not directly inhibit desulfation.[5]

Q5: How do I remove the sulfate protecting group after cleavage?

A5: The removal of the sulfate protecting group is a critical post-cleavage step. The conditions for deprotection depend on the specific protecting group used:

  • Neopentyl (nP): The nP group can be removed by treatment with sodium azide or by warming the peptide in a 2 M ammonium acetate solution.[1]

  • Dichlorovinyl (DCV): The DCV group is typically removed by mild hydrogenolysis.[3]

It is important to perform these deprotection steps under non-acidic conditions to avoid desulfation of the newly exposed sulfate group.

Data Presentation

The following table summarizes the effectiveness of different strategies in preventing desulfation during peptide cleavage.

StrategyCleavage ConditionsExpected Desulfation LevelKey Considerations
Unprotected Sulfotyrosine Standard TFA Cocktail (e.g., 95% TFA), Room Temperature, 2-4 hoursHighSignificant loss of sulfate group is expected. Not recommended for peptides where sulfation is critical.
Unprotected Sulfotyrosine Standard TFA Cocktail, Low Temperature (4°C), 1.5 hoursModerate to LowReduced temperature and shorter time minimize desulfation.[1][2] The extent of prevention is sequence-dependent.[2]
Sulfate Protection (e.g., nP, DCV) Standard TFA Cocktail, Room Temperature, 1.5-2 hoursMinimal to NoneThe protecting group is stable to TFA.[1][3] Requires a separate post-cleavage deprotection step.

Experimental Protocols

Protocol 1: Low-Temperature Cleavage of Peptides with Unprotected Sulfotyrosine

This protocol is designed to minimize desulfation when working with peptides containing unprotected sulfotyrosine.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v), pre-chilled to 4°C

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen or argon gas

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at 4°C with occasional swirling for 1.5 hours. It is advisable to perform a time-course experiment to determine the optimal cleavage time for your specific peptide by analyzing small aliquots via HPLC.

  • After the incubation, filter the resin and collect the filtrate.

  • Wash the resin twice with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding 10 volumes of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Protected Sulfotyrosine and Post-Cleavage Deprotection

This protocol is for peptides synthesized with a TFA-stable sulfate protecting group, such as neopentyl (nP).

Part A: TFA Cleavage

Materials:

  • Peptide-resin with nP-protected sulfotyrosine

  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen or argon gas

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature for 1.5-2 hours with occasional swirling.

  • Filter the resin and collect the filtrate.

  • Wash the resin twice with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding 10 volumes of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the nP-protected peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Part B: Post-Cleavage Deprotection of the Neopentyl (nP) Group

Materials:

  • Dried nP-protected peptide

  • 2 M Ammonium acetate solution

  • HPLC for purification

Procedure:

  • Dissolve the dried nP-protected peptide in 2 M ammonium acetate.

  • Incubate the solution at 37°C overnight.[1]

  • Monitor the deprotection reaction by HPLC.

  • Once the deprotection is complete, purify the sulfated peptide using reverse-phase HPLC with a non-acidic buffer system (e.g., ammonium acetate based buffers) to avoid desulfation during purification.[1]

Mandatory Visualization

Caption: Mechanism of desulfation and its prevention using a sulfate protecting group.

References

Best practices for handling and storing Fmoc-Thr(SO3Na)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Fmoc-Thr(SO3Na)-OH, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at -20°C. The container should be tightly sealed to prevent moisture absorption, which can degrade the product.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Standard laboratory PPE should be worn when handling this compound. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).[1][2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[2]

Q3: In which solvents is this compound soluble?

A3: Due to the presence of the sodium sulfonate group, this compound is expected to have limited solubility in many common organic solvents used in SPPS. It is generally more soluble in polar aprotic solvents. For a related compound, Fmoc-Tyr(SO3Na)-OH, good solubility is observed in dimethyl sulfoxide (DMSO).[3] Solubility in solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) may be limited and might require the addition of a co-solvent or heating to achieve the desired concentration.[4]

Q4: What are the common side reactions associated with the use of sulfated amino acids in Fmoc-SPPS?

A4: The primary challenge with sulfated amino acids is the potential for side reactions, particularly desulfation. This can occur under the acidic conditions of cleavage from the resin. Additionally, the negatively charged sulfate group can lead to aggregation of the growing peptide chain and incomplete coupling reactions.[3]

Troubleshooting Guide

Problem 1: Poor solubility of this compound in the reaction solvent.

  • Possible Cause: The inherent polarity of the sodium sulfonate group limits solubility in less polar organic solvents.

  • Solution:

    • Use a more polar aprotic solvent such as DMSO as a primary solvent or co-solvent.

    • Gentle warming and sonication can aid in dissolution.

    • Prepare a stock solution in a solvent where it is highly soluble (e.g., DMSO) and add it to the reaction mixture, ensuring the final concentration of the good solvent does not negatively impact the subsequent steps.[3]

Problem 2: Incomplete or slow coupling of this compound.

  • Possible Cause: The bulky Fmoc protecting group and the negatively charged sulfonate group can cause steric hindrance and electrostatic repulsion, leading to inefficient coupling.[3]

  • Solution:

    • Extended Coupling Time: Increase the reaction time for the coupling step to allow for complete incorporation.

    • Double Coupling: Perform the coupling step twice to ensure a higher yield.

    • Choice of Coupling Reagent: Utilize more potent coupling reagents such as HATU, HBTU, or COMU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5]

    • Monitoring: Use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction before proceeding to the next step.

Problem 3: Loss of the sulfate group during peptide cleavage.

  • Possible Cause: The sulfate ester is labile and can be cleaved under the strong acidic conditions typically used for peptide cleavage from the resin (e.g., high concentrations of trifluoroacetic acid - TFA).

  • Solution:

    • Modified Cleavage Cocktail: Use a milder cleavage cocktail with a reduced concentration of TFA or perform the cleavage at a lower temperature (e.g., 4°C).[3]

    • Scavengers: Include scavengers in the cleavage cocktail, such as triisopropylsilane (TIS) and water, to quench reactive cations that can promote desulfation.

Data Presentation

Table 1: Solubility of Fmoc-Amino Acids in Common SPPS Solvents

Fmoc-Amino Acid DerivativeDMFNMPDCMDMSOWater
This compound LimitedLimitedInsolubleSolubleSoluble
Fmoc-Thr(tBu)-OH SolubleSolubleSolubleSolubleInsoluble
Fmoc-Tyr(SO3Na)-OH LimitedLimitedInsolubleSoluble[3]Soluble

Experimental Protocols

Protocol 1: Dissolution of this compound for SPPS

  • Reagents and Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), peptide synthesis grade

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound in a clean, dry vial.

    • Add the desired volume of DMSO to achieve the target concentration.

    • Gently vortex the mixture to suspend the solid.

    • Place the vial in a sonicator bath and sonicate for 5-10 minutes, or until the solid is completely dissolved. Gentle warming to 30-40°C can be applied if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles before use.

Protocol 2: Standard Coupling of this compound in Manual SPPS

  • Reagents and Materials:

    • Resin-bound peptide with a free N-terminal amine

    • This compound solution (prepared as in Protocol 1)

    • Coupling reagent (e.g., HATU)

    • Base (e.g., DIPEA)

    • DMF, peptide synthesis grade

    • Syringe or reaction vessel for SPPS

  • Procedure:

    • Wash the resin three times with DMF to remove any residual piperidine from the previous deprotection step.

    • In a separate vial, pre-activate the this compound by dissolving it with the coupling reagent (e.g., 1.95 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA) in DMF. Let the activation proceed for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to monitor the progress of the coupling. If the test is positive (indicating free amines), continue the coupling for an additional 1-2 hours or perform a second coupling.

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Coupling cluster_prep Preparation cluster_spps SPPS Cycle cluster_qc Quality Control dissolve Dissolve this compound in DMSO preactivate Pre-activate with HATU/DIPEA in DMF dissolve->preactivate 1-2 min activation couple Couple Activated This compound preactivate->couple deprotect Fmoc Deprotection of Resin-Bound Peptide wash1 Wash Resin (x3 DMF) deprotect->wash1 wash1->couple kaiser_test Kaiser Test couple->kaiser_test wash2 Wash Resin (x3 DMF) kaiser_test->couple Positive: Recouple kaiser_test->wash2 Negative: Proceed

Caption: Workflow for the coupling of this compound in SPPS.

Troubleshooting_Tree Troubleshooting Common Issues with this compound cluster_solubility Solubility Issue cluster_coupling Coupling Issue cluster_cleavage Cleavage Issue start Problem Encountered solubility_issue Poor Solubility start->solubility_issue coupling_issue Incomplete Coupling start->coupling_issue cleavage_issue Desulfation during Cleavage start->cleavage_issue sol_1 Use DMSO as co-solvent solubility_issue->sol_1 sol_2 Apply gentle heat/sonication solubility_issue->sol_2 coup_1 Extend coupling time coupling_issue->coup_1 coup_2 Perform double coupling coupling_issue->coup_2 coup_3 Use stronger coupling reagent coupling_issue->coup_3 cleav_1 Use milder TFA conditions cleavage_issue->cleav_1 cleav_2 Perform cleavage at low temp cleavage_issue->cleav_2 cleav_3 Add scavengers to cocktail cleavage_issue->cleav_3

Caption: Decision tree for troubleshooting common problems.

References

Technical Support Center: Overcoming Aggregation of Peptides Containing Fmoc-Thr(SO3Na)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the aggregation of peptides incorporating the negatively charged, sulfated threonine residue, Fmoc-Thr(SO3Na)-OH, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during SPPS and why does it occur?

A1: During solid-phase peptide synthesis, aggregation refers to the self-association of growing peptide chains attached to the resin support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds between the peptide backbones, creating secondary structures that render the peptide chains inaccessible to reagents.[1] This can lead to severe issues, including failed or incomplete coupling and deprotection reactions.[1] While hydrophobic sequences are particularly prone to aggregation, it can occur in many different sequences.[1]

Q2: What are the common signs of on-resin peptide aggregation?

A2: The most common indicators of aggregation during SPPS include:

  • Resin Shrinking: The peptide-resin matrix fails to swell properly or shrinks, which is a strong visual cue of chain collapse.[1]

  • Slow or Incomplete Reactions: Both Fmoc-deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[1][2]

  • Inaccurate Coupling Tests: Standard tests like the ninhydrin or TNBS test may become unreliable and give false negative results because the reactive sites are physically blocked.

  • Changes in Flow-Through Monitoring: In continuous flow synthesizers, aggregation is often detected by a flattening and broadening of the UV deprotection profile.

Q3: How does the presence of this compound specifically affect aggregation?

A3: The this compound residue introduces a highly polar and negatively charged sulfonate group. While this hydrophilicity can sometimes counteract aggregation driven by hydrophobic collapse, the primary cause of aggregation—inter-chain hydrogen bonding of the peptide backbone—can still occur.[1] The bulky and charged nature of the side chain may also influence the local peptide conformation. Furthermore, the acidic nature of related phosphorylated amino acids has been shown to cause issues during coupling by consuming the activated amino acid derivative, which may necessitate adjusted coupling protocols.[3][4]

Q4: What are the initial, simple steps to troubleshoot suspected aggregation?

A4: If you suspect aggregation, several immediate actions can be taken to disrupt the hydrogen bonding network:

  • Change the Solvent: Switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture.[1]

  • Increase Temperature: Performing the coupling reaction at a higher temperature can often provide enough energy to break up aggregates.[1]

  • Sonication: Applying sonication to the reaction vessel can physically disrupt the aggregated peptide-resin.[1]

  • Add Chaotropic Salts: Introducing salts like LiCl or KSCN into the coupling mixture can interfere with hydrogen bonding.[1]

Q5: When should I consider more advanced strategies like backbone protection?

A5: Advanced strategies should be considered when simpler methods fail or for sequences known to be "difficult," particularly those longer than 20 amino acids. If aggregation is severe and persistent, incorporating structure-disrupting elements is highly effective.[1] These include using pseudoproline dipeptides at Ser or Thr residues or incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every six to seven residues.[1]

Troubleshooting Guide

Issue: Slow or Incomplete Coupling and/or Deprotection Reactions

When you observe signs of aggregation such as poor resin swelling or failed reactions, the following solutions can be applied.

Solution A: Modify Synthesis Solvents and Physical Conditions

These methods aim to disrupt the hydrogen bonds causing aggregation without altering the peptide sequence.

StrategyPrinciple of ActionImplementation Notes
Switch to NMP or add DMSO NMP and DMSO are stronger hydrogen bond-disrupting solvents than DMF.[1]Replace DMF with NMP entirely or add DMSO to the existing solvent system.
Increase Coupling Temperature Thermal energy disrupts weak hydrogen bonds, improving reagent access.[1]Increase the temperature of the coupling reaction. Microwave irradiation is a highly effective method for this.[1]
Sonication Mechanical energy physically breaks apart aggregated resin beads.[1]Apply sonication to the reaction vessel during coupling or deprotection steps.
Use "Magic Mixture" A specialized solvent system designed to solubilize difficult sequences.Use a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at 55 °C.
Switch to DBU Deprotection For slow or incomplete Fmoc removal, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger base than piperidine.Use a DBU-containing deprotection reagent if Fmoc cleavage is problematic.[1]

Solution B: Introduce Chaotropic Agents

These salts are added directly to the reaction to interfere with the peptide backbone's ability to form hydrogen bonds.

Chaotropic AgentRecommended Concentration
Lithium Chloride (LiCl)0.8 M in DMF
Sodium Perchlorate (NaClO₄)0.8 M in DMF
Potassium Thiocyanate (KSCN)4 M in DMF
Issue: Severe, Predictable, or Persistent Aggregation

For long peptides or sequences known to be difficult, proactive measures involving chemical modification of the backbone are often necessary.

Solution: Incorporate Backbone-Modifying Building Blocks

These specialized amino acid derivatives introduce a "kink" or a temporary protecting group on the backbone nitrogen, effectively preventing the formation of inter-chain hydrogen bonds.[1]

StrategyDescriptionKey AdvantagesImplementation
Pseudoproline Dipeptides Dipeptides where a Ser or Thr is cyclized into a proline-like oxazolidine ring.[1]Highly effective at disrupting aggregation; introduces two residues in one coupling step.Substitute a Ser or Thr residue and the preceding amino acid with the appropriate pseudoproline dipeptide. The native structure is restored during final TFA cleavage.
Hmb/Dmb Protection A 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group is attached to the backbone nitrogen of an amino acid.[1]Very effective at preventing aggregation; also prevents aspartimide formation.[1]Incorporate an Hmb/Dmb-protected amino acid every 6-7 residues in the problematic sequence.[1] The group is removed during final cleavage.

Key Experimental Protocols

Protocol 1: Coupling with a Chaotropic Salt (LiCl)

  • Following Fmoc deprotection and washing of the peptide-resin, prepare a 0.8 M solution of LiCl in DMF.

  • Use this LiCl/DMF solution to wash the resin once before coupling.

  • Prepare the amino acid coupling solution (e.g., Fmoc-amino acid, activator like HBTU, and base like DIEA) using the 0.8 M LiCl/DMF solution as the solvent.

  • Add the activated amino acid solution to the resin and allow the coupling to proceed for the standard or an extended time.

  • Wash the resin thoroughly with DMF to remove residual salts before proceeding to the next deprotection step.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

  • Swell the peptide-resin in DMF. Perform the Fmoc deprotection of the N-terminal amino acid and wash thoroughly.

  • In a separate vial, dissolve the pseudoproline dipeptide (5 eq.) and a coupling reagent such as HATU or PyBOP® (5 eq.) in a minimum volume of DMF or NMP.

  • Add DIPEA (10 eq.) to the vial, mix, and immediately add the activated solution to the deprotected peptide-resin.

  • Agitate the reaction for 1-2 hours.

  • Perform a coupling test (e.g., TNBS test) to confirm reaction completion. If incomplete, the reaction can be repeated or extended.

  • Wash the resin and proceed with the synthesis, omitting the coupling cycle for the next amino acid in the sequence as two residues were added at once.

Visualizations

AggregationMechanism cluster_0 Accessible Peptide Chains cluster_1 Aggregated State (Inaccessible) p1 Peptide Chain 1 Resin Resin Bead p2 Peptide Chain 2 p_agg Collapsed Chains p2->p_agg Inter-chain H-Bonding p3 Peptide Chain 3 Resin_agg Resin Bead Reagents Reagents (Amino Acids, Activators) Reagents->p1 Successful Coupling Reagents->p_agg Blocked Access Blocked TroubleshootingWorkflow Troubleshooting Workflow for Peptide Aggregation start Signs of Aggregation Observed (Resin Shrinking, Failed Coupling) solvents Modify Solvents (NMP, DMSO) start->solvents Apply one or more temp Increase Temperature (Conventional or Microwave) start->temp Apply one or more chaotropes Add Chaotropic Salts (LiCl, KSCN) start->chaotropes Apply one or more level1_title Initial Interventions decision Is Aggregation Resolved? solvents->decision temp->decision chaotropes->decision level2_title Advanced Strategies (for persistent issues or resynthesis) decision->level2_title No success Continue Synthesis decision->success Yes resynthesize Resynthesize Peptide backbone Incorporate Backbone Modifiers (Pseudoprolines, Dmb/Hmb) resin Change Solid Support (Low-sub Resin, TentaGel) backbone->success resin->success resynthesize->backbone resynthesize->resin

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC and Mass Spectrometry of Sulfated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the analysis of sulfated peptides presents a significant analytical challenge. This guide provides an objective comparison of common methodologies, supported by experimental data, to aid in the selection of optimal analytical strategies for this critical post-translational modification.

The addition of a sulfate group to peptides, most commonly on tyrosine residues, plays a crucial role in a multitude of biological processes, including protein-protein interactions, signaling pathways, and viral entry. However, the inherent lability of the sulfate moiety and its isobaric nature with phosphorylation make the confident identification and localization of sulfation a complex task. This guide delves into the key aspects of sulfated peptide analysis, from sample preparation and chromatographic separation to mass spectrometric fragmentation, offering a comparative overview of the available techniques.

At the Crossroads of Separation: HPLC Strategies

The choice of High-Performance Liquid Chromatography (HPLC) methodology is paramount for the successful analysis of sulfated peptides, which are often highly polar. Reversed-phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the two primary strategies employed.

Reversed-Phase HPLC (RP-HPLC): While a workhorse in proteomics, RP-HPLC can be challenging for the retention of polar sulfated peptides. To overcome this, ion-pairing reagents are frequently added to the mobile phase to enhance retention and improve peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an alternative separation mechanism based on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. This technique is particularly well-suited for the retention and separation of polar compounds like sulfated peptides and offers the advantage of being compatible with mass spectrometry.[1]

FeatureReversed-Phase (RP-HPLC) with Ion-PairingHydrophilic Interaction (HILIC)
Retention Mechanism Hydrophobic interactions, enhanced by ion-pairing with the charged sulfate group.Partitioning into a water-enriched layer on a polar stationary phase.[2]
Typical Mobile Phases Acetonitrile/water gradients with ion-pairing reagents (e.g., TFA, HFBA).[3][4]High organic (e.g., >70% acetonitrile) with a small amount of aqueous buffer.[1]
Advantages Well-established, high-resolution separations.Excellent retention of highly polar analytes, MS-friendly mobile phases.[1]
Disadvantages Ion-pairing reagents can cause ion suppression in MS and contaminate the system.[3]Can be more sensitive to sample matrix effects.
Best Suited For General peptide analysis where sulfated peptides are a known target.Complex mixtures where enrichment of polar, modified peptides is desired.[5]

The Heart of the Matter: Mass Spectrometry Fragmentation Techniques

The fragmentation method employed in tandem mass spectrometry (MS/MS) is critical for both identifying the peptide sequence and localizing the labile sulfate group.

Collision-Induced Dissociation (CID): As the most common fragmentation technique, CID is widely accessible. However, for sulfated peptides, it predominantly results in the neutral loss of the SO₃ group (80 Da), providing little to no information for site localization.[6][7] This facile loss can, however, be used as a diagnostic marker for the presence of sulfation.[7]

Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): ETD and ECD are non-ergodic fragmentation methods that cleave the peptide backbone while preserving labile modifications like sulfation.[8][9] This makes them the methods of choice for unambiguous site localization. However, they can be less efficient for doubly charged precursor ions and may have slower acquisition times compared to CID.[10]

Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID that occurs in a separate collision cell. It can provide more informative spectra than traditional ion trap CID for sulfated peptides, though neutral loss of SO₃ is still a significant fragmentation pathway.[11][12]

Fragmentation MethodPrimary FragmentationSulfate Modification PreservationSite LocalizationThroughput
Collision-Induced Dissociation (CID) b- and y-ionsPoor (significant neutral loss of SO₃)[6]Difficult to impossible[7][11]High
Electron-Transfer Dissociation (ETD) c- and z-ionsGood[8][9]Excellent[11]Moderate
Higher-Energy Collisional Dissociation (HCD) b- and y-ionsModerate (neutral loss still prevalent)[11]Possible, but challengingHigh

Experimental Protocols

Sample Preparation: Enrichment of Sulfated Peptides

Due to the low abundance of sulfated proteins, enrichment is often a necessary step prior to LC-MS/MS analysis.[13][14]

Weak Anion-Exchange (WAX) Solid-Phase Extraction (SPE):

  • Condition a WAX SPE cartridge with methanol followed by equilibration with loading buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Load the peptide digest onto the cartridge.

  • Wash the cartridge with loading buffer to remove unbound peptides.

  • Elute the sulfated peptides with a high-salt buffer (e.g., 1 M NaCl in loading buffer).

  • Desalt the eluted fraction using a C18 SPE cartridge before LC-MS/MS analysis.

Immobilized Metal Affinity Chromatography (IMAC): While traditionally used for phosphopeptides, certain IMAC resins can also enrich for sulfated peptides.[13][14]

  • Chelate a metal ion (e.g., Fe³⁺) to the IMAC resin.

  • Equilibrate the resin with loading buffer (e.g., 0.1 M acetic acid).

  • Load the peptide digest.

  • Wash the resin with loading buffer to remove non-specifically bound peptides.

  • Elute the enriched peptides with a basic solution (e.g., 100 mM ammonium bicarbonate).

  • Desalt the eluate prior to LC-MS/MS analysis.

A study comparing different enrichment sorbents found that a commercial Fe-IMAC kit and a weak anion-exchange sorbent (Strata X-AW) both provided recoveries of over 80% for spiked sulfated peptides.[14] However, the Fe-IMAC kit demonstrated better selectivity with fewer co-enriched peptides.[14]

HPLC Separation of Sulfated Peptides

RP-HPLC with Ion-Pairing:

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes.

  • Flow Rate: 300 nL/min.

HILIC:

  • Column: Amide-based HILIC column (e.g., 1.7 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 95% to 60% Mobile Phase B over 60 minutes.

  • Flow Rate: 300 nL/min.

Mass Spectrometry Analysis
  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode. Negative ion mode can offer higher sensitivity for sulfated peptides.[14][15]

  • Data Acquisition: A data-dependent acquisition (DDA) method is commonly used.

    • MS1 Scan: Acquire a full scan from m/z 350-1500 in the Orbitrap at a resolution of 120,000.

    • MS2 Scans: Select the top 10 most intense precursor ions for fragmentation.

      • CID: Normalized collision energy of 35%.

      • HCD: Normalized collision energy of 30%.

      • ETD: Calibrated charge-dependent ETD reaction times.

  • Decision Tree Logic: For improved identification rates, a "decision tree" approach can be implemented where precursors with charge states of +2 are fragmented by HCD, and precursors with charge states of +3 or higher are fragmented by ETD.[12]

Visualizing the Workflow and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample Digestion Enzymatic Digestion Protein_Sample->Digestion Enrichment Enrichment (e.g., WAX, IMAC) Digestion->Enrichment Desalting Desalting (C18 SPE) Enrichment->Desalting HPLC HPLC Separation (RP or HILIC) Desalting->HPLC MS Mass Spectrometry HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: A typical experimental workflow for the analysis of sulfated peptides.

fragmentation_decision_tree Precursor_Ion Precursor Ion Selected Charge_State Determine Charge State Precursor_Ion->Charge_State HCD Fragment with HCD Charge_State->HCD Charge = +2 ETD Fragment with ETD Charge_State->ETD Charge >= +3

Caption: A decision tree for fragmentation method selection based on precursor charge state.

Conclusion

The successful analysis of sulfated peptides requires a multi-faceted approach, carefully considering each step from sample preparation to data acquisition. While CID remains a valuable tool for initial screening due to its speed and robustness, ETD is indispensable for the unambiguous localization of the sulfate modification. The choice between RP-HPLC and HILIC will depend on the specific sample complexity and analytical goals. By understanding the strengths and limitations of each technique, researchers can develop robust and reliable methods to unravel the roles of protein sulfation in health and disease.

References

A Researcher's Guide to the Synthesis of Sulfated Peptides: A Comparative Analysis of Fmoc-Thr(SO3Na)-OH and Alternative Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of synthetic strategies for incorporating sulfated amino acids into peptides, with a focus on Fmoc-Thr(SO3Na)-OH and its alternatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the performance, stability, and experimental considerations of various sulfated amino acid derivatives used in Solid-Phase Peptide Synthesis (SPPS).

Protein sulfation, a critical post-translational modification (PTM), occurs on tyrosine, serine, and threonine residues and plays a pivotal role in mediating protein-protein interactions across numerous biological processes.[1][2][3] The synthesis of sulfated peptides, however, is technically challenging due to the inherent acid lability of the sulfate ester bond, which complicates standard SPPS protocols that often rely on strong acids for cleavage and deprotection.[1][3][4] This guide compares the primary methods for producing these valuable research tools: the direct incorporation of unprotected sulfated amino acids versus the use of side-chain protected derivatives.

Comparative Analysis of Synthetic Strategies

The two predominant strategies for synthesizing sulfopeptides via Fmoc-SPPS involve either the direct use of an unprotected building block, such as this compound or the more commonly documented Fmoc-Tyr(SO3Na)-OH, or the incorporation of an amino acid with a protected sulfate side chain.

  • Unprotected Sulfated Derivatives (e.g., this compound, Fmoc-Tyr(SO3Na)-OH): This is the most direct approach. However, the negatively charged sodium sulfate group can lead to significant challenges, including poor solubility in standard SPPS solvents, compromised resin swelling, and sluggish coupling reactions.[4] These issues can result in lower yields and the formation of deletion sequences, particularly in peptides containing multiple sulfated residues.[4]

  • Side-Chain Protected Sulfated Derivatives (e.g., Fmoc-Tyr(SO3nP)-OH): To circumvent the issues associated with unprotected derivatives, various protecting groups for the sulfate moiety have been developed, such as neopentyl (nP), trichloroethyl (TCE), and dichlorovinyl (DCV).[4][5] These protected versions exhibit improved solubility and behave more like standard amino acid derivatives during coupling.[5] The protecting group shields the acid-sensitive sulfate ester during the final trifluoroacetic acid (TFA) cleavage from the resin, thereby preventing unintended desulfation.[5] A separate, orthogonal deprotection step is required after cleavage to unveil the final sulfated peptide.[5]

The following tables summarize the key performance differences between these two approaches.

Table 1: Performance Comparison of Sulfated Amino Acid Derivatives in Fmoc-SPPS

FeatureFmoc-AA(SO3Na)-OH (Unprotected)Fmoc-Tyr(SO3-PG)-OH (Side-Chain Protected)
Solubility in SPPS Solvents Low to moderate; can be problematicExcellent (e.g., Fmoc-Tyr(SO3nP)-OH in DMF/NMP)[5]
Coupling Efficiency Can be sluggish due to negative charge; may require specialized coupling reagents (e.g., HBTU/DIPEA)[4][5]High; compatible with standard coupling methods (e.g., HCTU, PyBOP)[5]
Fmoc Deprotection Standard (e.g., 20% piperidine in DMF)Standard (e.g., 20% piperidine in DMF)
Stability to Final Cleavage Highly susceptible to desulfation by strong acids (TFA)Stable to standard TFA cleavage cocktails[5]
Post-Cleavage Steps None (direct to purification)Requires additional, orthogonal deprotection step[5]
Overall Yield & Purity Often lower, especially for complex or multi-sulfated peptidesGenerally higher due to improved efficiency and stability

Table 2: Stability and Deprotection Conditions

Derivative TypeStability During Fmoc Deprotection (Base)Stability During TFA Cleavage (Acid)Final Sulfate Deprotection Method
Unprotected (e.g., -SO3Na) Stable[1][3]Labile; significant desulfation can occur[2][4]N/A
Neopentyl (nP) Protected Stable[5]Stable for short cleavage times (e.g., 1.5 hours)[5]Sodium azide or ammonium acetate[5]
Trichloroethyl (TCE) Protected Stable[4]Stable[4]Reductive cleavage (e.g., Zn/AcOH)
Dichlorovinyl (DCV) Protected Stable[4]StableHydrogenolysis (e.g., Pd/C, H2)[6]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and handling of sulfated peptides, adapted from established protocols for sulfotyrosine-containing peptides. Researchers should optimize these conditions for their specific sequences.

Protocol 1: General Workflow for SPPS using a Pre-Sulfated Amino Acid

This protocol outlines the key steps for incorporating a sulfated amino acid derivative into a peptide sequence using an automated peptide synthesizer.

  • Resin Selection & Preparation:

    • Choose a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in dichloromethane (DCM) followed by dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF to remove the piperidine and the fulvene-piperidine adduct.

  • Amino Acid Coupling:

    • For Unprotected Derivatives (e.g., this compound): Dissolve the derivative and an activating agent (e.g., HBTU/HOBt) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to initiate activation. Add the mixture to the resin and allow it to react for 60-120 minutes. Double coupling may be necessary.

    • For Protected Derivatives (e.g., Fmoc-Tyr(SO3nP)-OH): Use standard coupling protocols. Dissolve a 5-fold excess of the protected amino acid and an activating agent (e.g., HCTU) in DMF. Add DIPEA and couple for 30-60 minutes.[5]

    • Perform a ninhydrin test to confirm complete coupling.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Cleavage and Global Deprotection:

    • After synthesis, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail. A common choice is Reagent R: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole.[7]

    • Crucial: For peptides with unprotected sulfate groups, cleavage time should be minimized to reduce desulfation. For protected groups like nP, cleavage should not exceed 1.5-2 hours.[5]

    • React for 1.5-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: Post-Cleavage Deprotection of a Neopentyl (nP) Group

This step is performed on the crude peptide after cleavage from the resin.

  • Dissolve the crude peptide containing the Tyr(SO3nP) residue in a suitable buffer.

  • Add an excess of sodium azide or ammonium acetate.[5]

  • Allow the reaction to proceed at room temperature, monitoring its progress by HPLC and Mass Spectrometry.

  • Once deprotection is complete, purify the final sulfated peptide using reverse-phase HPLC (RP-HPLC), preferably with ammonium acetate-based buffers.[5]

Visualizations: Workflows and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

G start Start: Fmoc-AA(n)-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Fmoc-AA(SO3X)-OH + Activator/Base wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next cycle final_cleavage 3. Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage Final cycle precipitate 4. Ether Precipitation final_cleavage->precipitate crude_peptide Crude Peptide precipitate->crude_peptide deprotect_sulfate 5. Orthogonal Deprotection (if required, e.g., for -SO3nP) crude_peptide->deprotect_sulfate Protected Strategy purify 6. RP-HPLC Purification crude_peptide->purify Unprotected Strategy deprotect_sulfate->purify final_product Pure Sulfated Peptide purify->final_product

Caption: Workflow for Solid-Phase Synthesis of a Sulfated Peptide.

G cluster_0 Golgi Apparatus cluster_1 Extracellular Space tpst TPST Enzyme sulf_protein Sulfated Protein (sTyr/sSer/sThr) tpst->sulf_protein Sulfation paps PAPS (Sulfate Donor) paps->tpst protein Nascent Protein (with Tyr/Ser/Thr) protein->tpst receptor Receptor Protein sulf_protein->receptor Enhanced Binding sulf_protein->receptor ligand Ligand outcome Modulation of Protein-Protein Interactions receptor->outcome

Caption: Role of Protein Sulfation in Cell Signaling.

Analytical Challenges and Considerations

The analysis of sulfated peptides presents its own set of difficulties. The sulfate group is labile and can be lost during mass spectrometry analysis, especially using positive ion mode, which can complicate data interpretation.[4][8][9] Furthermore, sulfation (+80 Da) is isobaric with phosphorylation, another common PTM.[4][8] Differentiating between these two modifications requires specific analytical workflows, such as comparing fragmentation patterns or using enzymatic treatments like alkaline phosphatase to selectively remove phosphate groups.[10][11]

Conclusion

The synthesis of sulfated peptides is essential for advancing research into their diverse biological functions. While the direct incorporation of unprotected derivatives like This compound is a straightforward approach, it is often hampered by poor coupling efficiency and instability during acidic cleavage. For complex or multi-sulfated peptides, the use of side-chain protected derivatives, such as Fmoc-Tyr(SO3nP)-OH , offers a more robust and reliable strategy. This method leads to higher purity and yield by protecting the sensitive sulfate moiety throughout the synthesis and cleavage process, despite requiring an additional deprotection step. The choice of strategy should be guided by the specific peptide sequence, the number of sulfation sites, and the available synthetic and analytical resources.

References

A Comparative Guide to the Purity Analysis of Synthetic Peptides Incorporating Fmoc-Thr(SO3Na)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfated peptides, ensuring the purity and integrity of the final product is paramount. The incorporation of sulfated amino acids, such as threonine, using building blocks like Fmoc-Thr(SO3Na)-OH, presents unique challenges during both synthesis and subsequent purity analysis. This guide provides an objective comparison of analytical methodologies for assessing the purity of these complex biomolecules, supported by experimental data and detailed protocols.

Introduction to Sulfated Peptides and the Role of this compound

Sulfation is a critical post-translational modification that influences a wide range of biological processes, including protein-protein interactions and signal transduction. The chemical synthesis of sulfated peptides is a key strategy for studying these functions. This compound is a commercially available building block used in Solid-Phase Peptide Synthesis (SPPS) to directly incorporate a sulfated threonine residue into a growing peptide chain.

The primary challenge in handling sulfated peptides is the acid lability of the sulfate ester bond. This characteristic necessitates careful consideration of the cleavage and purification conditions to prevent desulfation. This guide will explore the analytical techniques best suited to verify the purity of peptides synthesized using this building block and compare its performance with alternative sulfation strategies.

Comparison of Analytical Methods for Purity Assessment

The two primary techniques for assessing the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

Analytical MethodKey Performance ParametersSuitability for Peptides with this compound
RP-HPLC Purity Determination: Provides a quantitative measure of the target peptide relative to impurities by integrating peak areas. Resolution: Can separate closely related impurities such as deletion sequences, truncated sequences, and incompletely deprotected peptides. Reproducibility: Highly reproducible when using established protocols.Excellent for Quantification: RP-HPLC is the gold standard for determining the percentage purity of the final peptide product. Challenges: The acidic mobile phases (often containing trifluoroacetic acid - TFA) can potentially cause some degree of desulfation during analysis. Careful method development is required to minimize this.
Mass Spectrometry (MS) Identity Confirmation: Verifies the molecular weight of the synthesized peptide, confirming the successful incorporation of the sulfated threonine. Impurity Identification: Can identify the mass of impurities, aiding in the diagnosis of synthesis problems (e.g., deletion sequences, residual protecting groups). Sulfate Group Lability: The sulfate group is prone to neutral loss of SO3 (80 Da) during ionization, which can be a diagnostic marker for sulfation but complicates direct observation of the intact molecular ion.Essential for Verification: MS is crucial for confirming the identity of the target sulfated peptide. Technique Dependent: The choice of ionization and fragmentation technique (e.g., ESI, MALDI, CID, ETD) significantly impacts the stability of the sulfate group and the ability to pinpoint its location. Softer ionization methods are preferred.

Alternative Strategies for Synthesizing Sulfated Peptides

While the direct incorporation of this compound is a common approach, several alternative strategies exist, each with its own advantages and challenges that impact the final purity and the analytical workflow.

Synthesis StrategyDescriptionAdvantagesDisadvantagesImpact on Purity Analysis
Fmoc-Thr(SO3-TBA)-OH Utilizes a tetrabutylammonium (TBA) salt of the sulfated threonine.Increased stability of the sulfate group to acidic conditions, minimizing desulfation during cleavage and purification.[1][2]May require specific solubility conditions during coupling.Purity analysis is more straightforward due to a lower incidence of desulfation artifacts.
Post-Synthesis Sulfation The peptide is first synthesized with an unprotected threonine residue, followed by a chemical sulfation step on the fully assembled peptide.Can be useful if the direct incorporation of the sulfated amino acid proves difficult.Often results in lower yields and a more complex mixture of products, including non-sulfated and partially sulfated peptides, making purification challenging.Requires rigorous analytical methods to separate and quantify the desired fully sulfated peptide from a heterogeneous mixture.

Experimental Protocols

Protocol 1: Purity Analysis of a Synthetic Sulfated Peptide by RP-HPLC

This protocol outlines a general method for the purity analysis of a peptide synthesized using this compound.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in HPLC-grade water or a compatible buffer (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • System: A standard HPLC system equipped with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[3][4]
  • Column Temperature: 25-30 °C.

3. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 214 nm or 220 nm (for peptide bonds).[3]
  • Injection Volume: 10-20 µL.
  • Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. This may need to be optimized depending on the hydrophobicity of the peptide.

5. Data Analysis:

  • Integrate the peak areas of all detected peaks.
  • Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry

This protocol provides a general procedure for confirming the molecular weight of the sulfated peptide.

1. Sample Preparation:

  • Prepare a dilute solution of the peptide (approximately 10-100 pmol/µL) in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile/50% water with 0.1% formic acid). Note that TFA can suppress the MS signal, so formic acid is often preferred.

2. Mass Spectrometer:

  • An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer can be used. ESI is often coupled with HPLC (LC-MS).

3. Data Acquisition:

  • Acquire the mass spectrum in the positive ion mode.
  • Look for the protonated molecular ion [M+H]+ corresponding to the theoretical mass of the sulfated peptide.
  • Be aware of the potential for in-source fragmentation, which may lead to the observation of a prominent peak corresponding to the neutral loss of SO3 ([M+H-80]+).

4. Data Analysis:

  • Compare the observed mass-to-charge ratio (m/z) of the main peak with the calculated theoretical mass of the target peptide.
  • The presence of the desulfated peak can be used as a diagnostic indicator of a sulfated peptide.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow Experimental Workflow for Purity Analysis cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Lyophilization Lyophilization of Crude Peptide Cleavage->Lyophilization SamplePrep Sample Preparation Lyophilization->SamplePrep HPLC RP-HPLC Analysis SamplePrep->HPLC MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Interpretation (Purity & Identity) HPLC->DataAnalysis MS->DataAnalysis

Caption: Workflow for the synthesis and purity analysis of a sulfated peptide.

Logical_Comparison Comparison of Sulfation Strategies cluster_methods Synthesis Methods cluster_outcomes Analytical Outcomes Direct Direct Incorporation (this compound) Purity_Moderate Good Purity Potential for Desulfation Direct->Purity_Moderate TBA TBA-Stabilized (Fmoc-Thr(SO3-TBA)-OH) Purity_High Higher Purity Fewer Side Products TBA->Purity_High Post Post-Synthesis Sulfation Purity_Low Complex Mixture Lower Yield Post->Purity_Low Analysis_Simple Straightforward Analysis Purity_High->Analysis_Simple Purity_Moderate->Analysis_Simple Analysis_Complex Complex Analysis & Purification Purity_Low->Analysis_Complex

Caption: Logical comparison of different sulfated peptide synthesis strategies.

Conclusion

The purity analysis of synthetic peptides containing this compound requires a multi-faceted approach, with RP-HPLC providing quantitative purity data and mass spectrometry confirming the identity of the sulfated product. While the direct incorporation of this compound is a viable strategy, researchers should be mindful of the potential for desulfation during acidic cleavage and analysis. Alternative methods, such as the use of TBA-stabilized building blocks, can offer improved stability and lead to higher purity products with a more straightforward analytical profile. The choice of synthesis strategy will ultimately depend on the specific peptide sequence and the downstream application, but a thorough understanding of the analytical techniques available is essential for ensuring the quality and reliability of the final sulfated peptide.

References

Stability Showdown: Sulfated vs. Phosphorylated Threonine in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Post-translational modifications (PTMs) of amino acids are fundamental to regulating protein function, dictating everything from enzymatic activity to cellular localization. Among these, the addition of negatively charged groups to serine, threonine, and tyrosine residues plays a pivotal role in cellular signaling. While phosphorylation is the most extensively studied of these modifications, sulfation of these residues also occurs and presents an alternative mechanism for cellular regulation. This guide provides an objective comparison of the stability of sulfated threonine (Thr-S) versus the more canonical phosphorylated threonine (Thr-P), supported by available data and detailed experimental protocols to aid researchers in their investigations of these important PTMs.

Chemical and Enzymatic Stability: A Head-to-Head Comparison

The stability of a post-translational modification is a critical determinant of its function as a biological switch. A highly labile modification may be suited for transient signaling events, whereas a more stable modification might be involved in maintaining longer-term cellular states. The following tables summarize the known stability characteristics of sulfated and phosphorylated threonine.

Chemical Stability
PropertySulfated Threonine (Thr-S)Phosphorylated Threonine (Thr-P)
Acid Stability Generally considered acid-labile, with the O-sulfate linkage being susceptible to hydrolysis under acidic conditions.[1] Stabilization is possible, for instance, through the use of certain counter-ions like tetrabutylammonium.Also susceptible to decomposition during strong acid hydrolysis, which can lead to underestimation in amino acid analysis.[2][3]
Base Stability The related tyrosine O-sulfate is known to be stable under alkaline conditions, suggesting that threonine-O-sulfate may also exhibit stability in basic environments.[4]Generally more stable under basic conditions compared to acidic conditions. Base-catalyzed β-elimination can occur, especially at high temperatures.[5]
Enzymatic Stability
PropertySulfated Threonine (Thr-S)Phosphorylated Threonine (Thr-P)
Degrading Enzymes Degraded by sulfatases, which are a class of enzymes that hydrolyze sulfate esters.[6][7] However, specific sulfatases that act on threonine-O-sulfate in proteins are not well-characterized.Degraded by protein phosphatases, particularly serine/threonine phosphatases like PP2A.[8][9][10][11]
Enzymatic Regulation The regulation of sulfatases is an area of active research, with their activity being crucial in various physiological processes.[7]The activity of protein phosphatases is tightly regulated, forming a dynamic counterbalance to protein kinases to control cellular signaling.[8][9][10]
Kinetic Data Kinetic data for the enzymatic desulfation of threonine is largely unavailable.The kinetics of dephosphorylation of phosphothreonine by various phosphatases have been studied, with some phosphatases showing a preference for phosphothreonine over phosphoserine.[8]

Signaling Pathways: Established Roles and Uncharted Territory

Phosphorylated threonine is a well-established player in a multitude of signaling cascades that regulate cell proliferation, differentiation, and apoptosis. In contrast, the role of sulfated threonine in intracellular signaling is not as clearly defined.

Phosphorylated Threonine in the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a cornerstone of signal transduction. Activation of this cascade involves the sequential phosphorylation of kinases, culminating in the dual phosphorylation of ERK on a threonine and a tyrosine residue within its activation loop, a critical event for its catalytic activity.[12][13][14][15][16]

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (Thr & Tyr) Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Cellular Response Cellular Response Transcription Factors->Cellular Response Regulates

MAPK/ERK signaling cascade.
Sulfated Threonine: Biosynthesis and Potential Roles

While a specific signaling cascade analogous to the MAPK pathway has not been identified for sulfated threonine, its biosynthesis involves the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of threonine, catalyzed by a sulfotransferase. The removal of this modification would be catalyzed by a sulfatase. The biological significance of this modification in signaling is an emerging area of research.[17]

Threonine_Sulfation_Cycle Threonine Threonine Sulfated Threonine Sulfated Threonine Threonine->Sulfated Threonine Sulfotransferase Sulfated Threonine->Threonine Sulfatase Sulfotransferase Sulfotransferase PAP PAP Sulfotransferase->PAP Sulfatase Sulfatase Sulfate Sulfate Sulfatase->Sulfate PAPS PAPS PAPS->Sulfotransferase

Biosynthesis and degradation of sulfated threonine.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for comparing the stability of sulfated and phosphorylated threonine-containing peptides.

Experimental Workflow for Stability Analysis

The following diagram outlines a general workflow for assessing and comparing the chemical and enzymatic stability of sulfated and phosphorylated threonine peptides.

Stability_Workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assays cluster_analysis Analysis Thr_S_Peptide Synthesize Sulfated Threonine Peptide Chemical_Stability Chemical Stability (Acid/Base Hydrolysis) Thr_S_Peptide->Chemical_Stability Enzymatic_Stability Enzymatic Stability (Phosphatase/Sulfatase) Thr_S_Peptide->Enzymatic_Stability Thr_P_Peptide Synthesize Phosphorylated Threonine Peptide Thr_P_Peptide->Chemical_Stability Thr_P_Peptide->Enzymatic_Stability HPLC RP-HPLC Analysis Chemical_Stability->HPLC Enzymatic_Stability->HPLC MS Mass Spectrometry (LC-MS/MS) HPLC->MS

References

A Researcher's Guide to the Validation of Sulfation Sites in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise identification of sulfation sites on synthetic peptides is a critical step in understanding their biological function and therapeutic potential. Tyrosine sulfation, a key post-translational modification, plays a pivotal role in numerous protein-protein interactions. This guide provides an objective comparison of the leading methods for validating sulfation sites, supported by experimental data and detailed protocols.

Comparative Analysis of Sulfation Site Validation Methods

The selection of an appropriate method for validating sulfation sites depends on several factors, including the required sensitivity, specificity, sample purity, and available instrumentation. Below is a summary of the most common techniques, outlining their key performance metrics.

Method Principle Sensitivity Specificity Accuracy Throughput Cost
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized peptides to identify the mass shift corresponding to sulfation (+79.9568 Da). Tandem MS (MS/MS) fragments the peptide to pinpoint the modified residue.High (low femtomole range)[1]Moderate to High. Can distinguish from phosphorylation (mass difference of 9.6 mDa) with high-resolution instruments.[2][3] Different fragmentation techniques (ETD, UVPD) can preserve the labile sulfate group better than CID/HCD.[2]High. Provides direct evidence of the modification and its location.High. Amenable to automation and high-throughput analysis.High. Requires expensive instrumentation and specialized expertise.
Immunoassays (e.g., Western Blot, ELISA) Utilizes antibodies that specifically recognize sulfotyrosine residues.High (nanogram range for Western Blot)[4]High. Specific antibodies like PSG2 show high affinity and exquisite specificity for sulfotyrosine, with minimal cross-reactivity to phosphotyrosine.[4][5][6]High for detection, but does not inherently provide the exact site of sulfation without further analysis of peptide fragments.Moderate to High. ELISA can be adapted for high-throughput screening.Moderate. Reagents and antibodies have associated costs, but instrumentation is more widely available than high-end mass spectrometers.
Edman Degradation Sequentially removes amino acids from the N-terminus of a peptide, which are then identified by chromatography. The position of the sulfated tyrosine can be inferred by the absence of a signal at the expected cycle, as the modification is labile under the reaction's acidic conditions.[7]Moderate (picomole range)[8]High. The method is highly specific for the N-terminal sequence.High for sequencing unmodified residues (over 99% efficiency per amino acid).[8] The accuracy for identifying modified amino acids can be lower and depends on the stability of the modification and the experience of the analyst.[9]Low. It is a sequential and time-consuming process.Moderate to High. Requires a dedicated protein sequencer and consumables for each cycle.
Radioactive Labeling Involves metabolically labeling cells or in vitro sulfation reactions with 35S-sulfate. The sulfated peptides are then detected by autoradiography or scintillation counting.Very High. Can detect very small amounts of sulfated proteins.[10]High. Specific for sulfur-containing modifications. Arylsulfatase treatment can be used to confirm tyrosine sulfation.[10]High for detection. Localization of the sulfation site requires further analysis, such as peptide mapping and sequencing.Low. Involves complex procedures and long exposure times.Moderate. The cost of radioactive isotopes and disposal, as well as safety infrastructure, needs to be considered.

Experimental Protocols

Mass Spectrometry-Based Sulfation Site Analysis

This protocol provides a general workflow for identifying sulfation sites in synthetic peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation:

  • Dissolve the synthetic peptide in a suitable solvent, such as 3% acetonitrile with 0.1% trifluoroacetic acid in water.[11][12]

  • For complex samples, consider enrichment of sulfated peptides using techniques like immobilized metal-ion affinity chromatography (IMAC) with Zr⁴⁺ or TiO₂.[11]

b. LC-MS/MS Analysis:

  • Perform reversed-phase HPLC separation using a nano-flow LC system.[11][12]

  • Acquire mass spectra on a high-resolution mass spectrometer, such as an Orbitrap Fusion Lumos, over a mass-to-charge ratio (m/z) range of 350–2000.[11][12]

  • Set the MS1 resolution to a high value (e.g., 120,000) to resolve the small mass difference between sulfation and phosphorylation.[11][12]

  • For MS/MS, use a fragmentation method that preserves the sulfate group, such as Electron Transfer Dissociation (ETD), or a combination of methods like EThcD or ETciD.[2] If using collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), be aware of the potential for neutral loss of the sulfate group.[2]

c. Data Analysis:

  • Search the MS/MS data against a database containing the sequence of the synthetic peptide, specifying sulfation of tyrosine as a variable modification (+79.9568 Da).

  • Manually validate the spectra to confirm the presence of fragment ions that pinpoint the sulfated tyrosine residue.

Immunoassay for Sulfotyrosine Detection (Western Blot)

This protocol describes the detection of sulfated peptides using a specific anti-sulfotyrosine antibody.

  • SDS-PAGE and Transfer:

    • Separate the synthetic peptide sample on a Tris-HCl SDS-polyacrylamide gel. For smaller peptides, a higher percentage gel may be required.

    • Transfer the separated peptides to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% w/v BSA or nonfat dry milk in Tris-buffered saline with 0.1% Tween® 20) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-sulfotyrosine antibody (e.g., PSG2) at the recommended dilution (e.g., 30 ng/ml) overnight at 4°C with gentle agitation.[4][13]

    • Wash the membrane three times for 5 minutes each with washing buffer (e.g., TBST).[14]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.[14]

    • Wash the membrane three times for 5 minutes each with washing buffer.[14]

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using an appropriate imaging system.[4]

Edman Degradation Sequencing

This protocol outlines the general steps for N-terminal sequencing to identify sulfation sites.

  • Sample Preparation:

    • Ensure the synthetic peptide sample is highly purified and has a free N-terminus.

    • Load 10-100 picomoles of the peptide onto the sequencer's sample support.[8]

  • Automated Sequencing:

    • Perform automated Edman degradation using a protein sequencer. The process involves three main steps per cycle:

      • Coupling: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group.[15]

      • Cleavage: The labeled N-terminal amino acid is cleaved from the peptide chain under acidic conditions.[15]

      • Conversion and Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.[8]

  • Data Analysis:

    • Analyze the chromatograms from each cycle to identify the amino acid sequence.

    • A sulfated tyrosine will likely result in a "blank" cycle or a signal corresponding to an unmodified tyrosine derivative due to the lability of the sulfate group during the acidic cleavage step.[7] The position of the sulfation can be inferred from the position of this ambiguous signal in the known peptide sequence.

Radioactive [³⁵S]Sulfate Labeling and Autoradiography

This protocol describes an in vitro labeling approach to confirm sulfation.

  • In Vitro Sulfation Reaction:

    • Set up a reaction mixture containing the synthetic peptide, a purified tyrosylprotein sulfotransferase (TPST), and the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), labeled with ³⁵S.[10]

    • Incubate the reaction at 37°C for a sufficient time to allow for sulfation.

  • Separation and Detection:

    • Separate the reaction products by SDS-PAGE or thin-layer chromatography (TLC).[10]

    • Dry the gel or TLC plate.

    • Expose the dried gel or plate to X-ray film or a phosphorimager screen overnight or longer, depending on the signal intensity.[16][17]

  • Analysis:

    • Develop the film or scan the screen to visualize the radiolabeled peptide. A band or spot corresponding to the molecular weight of the peptide indicates that it has been sulfated.

Visualizing Sulfation in Biological Processes

Experimental Workflow for Sulfation Site Validation

The following diagram illustrates a typical workflow for identifying and validating a sulfation site in a synthetic peptide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation Methods cluster_analysis Data Analysis peptide_synthesis Synthetic Peptide mass_spec Mass Spectrometry peptide_synthesis->mass_spec immunoassay Immunoassay peptide_synthesis->immunoassay edman Edman Degradation peptide_synthesis->edman radiolabel Radioactive Labeling peptide_synthesis->radiolabel data_analysis Site Identification & Confirmation mass_spec->data_analysis immunoassay->data_analysis edman->data_analysis radiolabel->data_analysis signaling_pathway cluster_endothelial Endothelial Cell cluster_leukocyte Leukocyte p_selectin P-Selectin adhesion Leukocyte Rolling & Adhesion p_selectin->adhesion mediates psgl1 PSGL-1 psgl1->p_selectin binds to sulfation Tyrosine Sulfation (TPSTs) psgl1->sulfation sulfation->psgl1 modifies

References

A Head-to-Head Comparison: Fmoc-Thr(SO3Na)-OH in Chemical Synthesis versus Enzymatic Sulfation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of sulfated amino acids into peptides and proteins is crucial for understanding and modulating biological processes. While enzymatic methods offer a biological route to this modification, the use of pre-sulfated amino acid building blocks, such as Fmoc-Thr(SO3Na)-OH, in solid-phase peptide synthesis (SPPS) presents a powerful and precise alternative. This guide provides an objective comparison of these two methodologies, supported by experimental principles and data.

The sulfation of proteins, a key post-translational modification, plays a critical role in a multitude of biological interactions, including inflammation, blood coagulation, and viral entry.[1] This modification predominantly occurs on tyrosine residues, though sulfation of serine and threonine is also observed, albeit less frequently.[2] The precise placement of sulfate groups is often essential for biological activity, necessitating methods for the synthesis of homogeneously sulfated peptides for research and therapeutic development. Two primary strategies exist for achieving this: the use of chemically pre-sulfated amino acids like this compound in chemical synthesis, and the in vitro modification of peptides using enzymes.

Methodological Overview

This compound in Solid-Phase Peptide Synthesis (SPPS): This chemical approach involves the direct incorporation of a sulfated threonine residue into a growing peptide chain during standard Fmoc-based SPPS.[3] The Fmoc group protects the N-terminus, while the sulfate group is present on the threonine side chain as a stable sodium salt. This method allows for the precise, site-specific placement of the sulfated amino acid at any desired position in the peptide sequence.

Enzymatic Sulfation: This biological method utilizes tyrosylprotein sulfotransferases (TPSTs), the enzymes responsible for sulfation in vivo.[4] The reaction involves the transfer of a sulfuryl group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a target amino acid residue within a peptide or protein substrate.[5][6] While highly specific for tyrosine, some off-target activity on serine and threonine has been noted.

Comparative Analysis: Performance and Practicality

FeatureThis compound (Chemical Synthesis)Enzymatic Sulfation
Site Specificity High: Precise, stoichiometric incorporation at any desired position.Low for Threonine: Primarily targets tyrosine residues within specific consensus sequences. Sulfation of threonine is rare and unpredictable.
Substrate Scope Broad: Independent of surrounding amino acid sequence. Allows for incorporation of non-natural amino acids.Narrow: Dependent on enzyme recognition of specific sequence motifs, primarily acidic residues near the target tyrosine.[4][7]
Yield & Purity Generally high and predictable, though can be affected by side reactions. Purification can remove byproducts.Variable and often low for non-canonical substrates like threonine. Can result in heterogeneous mixtures of sulfated and unsulfated peptides.
Scalability Readily scalable for production of milligrams to kilograms of peptide.[8]Challenging to scale up due to the cost and availability of enzymes and the PAPS cofactor.
Multi-sulfation Feasible for incorporating multiple sulfated residues at defined positions.Difficult to control the precise location and stoichiometry of multiple sulfations.
Process Complexity Requires expertise in solid-phase peptide synthesis and purification techniques.Requires production and purification of active enzymes and the PAPS donor, as well as optimization of reaction conditions.[5]
Cost-Effectiveness Can be cost-effective for large-scale production, though the cost of specialized amino acids can be high.[9]Can be expensive for large-scale synthesis due to the cost of enzymes and cofactors.[10]

Experimental Workflows

Chemical Synthesis using this compound

cluster_0 Solid-Phase Peptide Synthesis Cycle cluster_1 Final Steps Resin Resin Deprotection Deprotection Resin->Deprotection Attach 1st AA Washing_1 Washing Deprotection->Washing_1 Remove Fmoc Coupling Coupling Washing_1->Coupling Neutralize Washing_2 Washing Coupling->Washing_2 Add Fmoc-AA Capping Capping Washing_2->Capping Remove excess Capping->Deprotection Acetylate unreacted amines (Optional) Cleavage Cleavage from Resin & Side-chain Deprotection Capping->Cleavage Repeat cycle for all amino acids Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for SPPS using this compound.

Enzymatic Sulfation Workflow

cluster_0 Enzymatic Reaction cluster_1 Downstream Processing Peptide Peptide Substrate Incubation Incubation (Optimized Buffer, Temp, Time) Peptide->Incubation Enzyme TPST Enzyme Enzyme->Incubation PAPS PAPS (Sulfate Donor) PAPS->Incubation Quenching Reaction Quenching Incubation->Quenching Purification Purification (HPLC) Quenching->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for in vitro enzymatic sulfation.

Key Experimental Protocols

Protocol 1: Incorporation of this compound via SPPS

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and then DMF (3 times).

  • Coupling:

    • For standard amino acids: Dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of OxymaPure®, in DMF. Add 4 equivalents of DIC. Add the activation mixture to the resin and couple for 1-2 hours.

    • For this compound: Due to its charge, coupling can be sluggish. Use a similar activation strategy but extend the coupling time to 4-6 hours or overnight. Monitor the coupling reaction using a Kaiser test. Double coupling may be necessary.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity and purity by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Enzymatic Sulfation of a Peptide

Materials:

  • Purified peptide substrate

  • Recombinant human tyrosylprotein sulfotransferase (TPST)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Sulfation buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.5% Triton X-100, 1 mM ATP)

  • Quenching solution (e.g., 10% TFA)

  • Reverse-phase HPLC columns

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide substrate (e.g., to a final concentration of 100 µM), PAPS (e.g., 500 µM), and TPST enzyme (e.g., 1-5 µM) in the sulfation buffer. The total reaction volume can be 50-100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., 10% TFA).

  • Analysis of Conversion: Analyze a small aliquot of the reaction mixture by analytical HPLC and mass spectrometry to determine the extent of sulfation.

  • Purification: Purify the sulfated peptide from the reaction mixture using reverse-phase HPLC.

  • Final Analysis: Characterize the purified sulfated peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.

Potential Side Reactions and Limitations

This compound:

  • Aspartimide formation: If an aspartic acid residue is present in the sequence, the basic conditions of Fmoc deprotection can lead to the formation of a five-membered ring intermediate, which can result in side products.[1][11]

  • Incomplete coupling: The charged nature of the sulfate group can sometimes hinder coupling efficiency, requiring longer reaction times or double coupling.[12]

  • Sulfate lability: Although more stable than the free acid form, the sulfate group can be partially lost during prolonged exposure to strong acids during cleavage.[13]

Enzymatic Sulfation:

  • Low efficiency for threonine: TPSTs have a strong preference for tyrosine. The efficiency of threonine sulfation is expected to be very low, making this method impractical for producing threonine-sulfated peptides.[4]

  • Substrate specificity: The enzyme requires a specific consensus sequence around the target residue, which may not be present in the desired peptide.[7]

  • Enzyme and cofactor cost and stability: Recombinant enzymes and the PAPS cofactor can be expensive and may have limited stability, posing challenges for large-scale synthesis.[10]

Conclusion

For the site-specific incorporation of sulfated threonine into peptides, the use of this compound in solid-phase peptide synthesis is the demonstrably superior method. It offers precise control over the location of the modification, is independent of the peptide sequence, and is readily scalable. While enzymatic sulfation is a valuable tool for studying the natural process of tyrosine sulfation, its low efficiency and strict substrate specificity for tyrosine make it an unsuitable choice for the routine and predictable synthesis of threonine-sulfated peptides. For researchers and drug developers requiring high-purity, homogeneously threonine-sulfated peptides, the chemical synthesis approach provides a robust and reliable solution.

References

A Comparative Guide to the Synthesis of Sulfated Peptides Using Fmoc-Thr(SO3Na)-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sulfated amino acids into peptides is a critical step in the synthesis of molecules that mimic post-translationally modified proteins. These sulfopeptides are invaluable tools in studying a wide range of biological processes. While the direct use of building blocks like Fmoc-Thr(SO3Na)-OH presents a straightforward approach, it is often beset with challenges that can impact yield and purity. This guide provides an objective comparison of synthesizing sulfated peptides using this compound versus alternative strategies that employ sulfate-protecting groups, drawing upon extensive data from the more commonly studied Fmoc-Tyr(SO3Na)-OH and relevant findings for sulfated threonine derivatives.

Performance Comparison: Unprotected vs. Protected Sulfate Moieties

The primary challenges associated with the use of Fmoc-amino acids with unprotected sulfate groups, such as this compound or Fmoc-Tyr(SO3Na)-OH, are the acid lability of the sulfate ester and suboptimal coupling efficiency. The negatively charged sulfate can lead to poor resin swelling and sluggish reaction kinetics.[1][2] To mitigate these issues, several strategies involving the protection of the sulfate group have been developed. These alternatives generally offer improved stability during synthesis and cleavage, leading to higher quality crude products.

Synthesis StrategyBuilding Block ExampleKey AdvantagesKey DisadvantagesCoupling Method
Unprotected (Sodium Salt) This compoundCommercially available; direct incorporation.Acid labile (risk of desulfation); poor solubility and coupling efficiency.[1][2]Requires specific activators (e.g., HBTU/DIPEA).[3]
Unprotected (TBA Salt) Fmoc-Thr(SO3⁻N⁺Bu₄)-OHImproved acid stability (<5% desulfation); better solubility in organic solvents.[4]May still present coupling challenges for complex sequences.Standard coupling reagents.
Neopentyl (nP) Protected Fmoc-Tyr(SO3nP)-OHStable to TFA and piperidine; compatible with standard coupling methods; good solubility.[1][3][5]Requires an additional post-cleavage deprotection step.[3]Standard coupling reagents (e.g., PyBOP, HBTU).[3]
Dichlorovinyl (DCV) Protected Fmoc-Tyr(SO3DCV)-OHRobust protection, stable throughout Fmoc-SPPS.Requires post-cleavage hydrogenolysis for deprotection.[6]Standard coupling reagents.
Fluorosulfate Protected Fmoc-Tyr(OSO2F)-OHOne-step synthesis of the building block in high yield; highly stable.[1]Requires a specific post-cleavage transformation to the sulfate.[1]Standard coupling reagents.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for Fmoc-based SPPS, incorporating a sulfated amino acid.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycles Wash2->Repeat for next residue Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., 95% TFA) Wash2->Cleavage final residue Repeat->Fmoc_Deprotection Post_Cleavage Post-Cleavage Modification (if applicable) Cleavage->Post_Cleavage Purification Purification (RP-HPLC) Post_Cleavage->Purification

Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Synthesis using Unprotected Fmoc-Thr(SO3⁻N⁺Bu₄)-OH

This protocol is adapted from methodologies developed for sulfated hydroxy amino acids to enhance acid stability.[4]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling of Fmoc-Thr(SO3⁻N⁺Bu₄)-OH:

    • Dissolve Fmoc-Thr(SO3⁻N⁺Bu₄)-OH (3 eq.), a coupling agent such as HCTU (3 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Add the activation mixture to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature. The tetrabutylammonium salt provides increased stability against desulfation during this step.[4]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis using a Neopentyl (nP) Protected Sulfotyrosine Building Block

This protocol is based on the use of Fmoc-Tyr(SO3nP)-OH and can be considered a model for a protected sulfothreonine approach.[3]

  • Resin Preparation and Fmoc SPPS: Perform the synthesis on a suitable resin using standard Fmoc-SPPS protocols. The coupling of Fmoc-Tyr(SO3nP)-OH can be achieved with standard coupling reagents like PyBOP or HBTU.[3]

  • Cleavage: Treat the resin with a standard TFA cleavage cocktail for 1.5 hours. The nP group is stable under these conditions.[3]

  • Post-Cleavage nP Group Removal:

    • Method A (Ammonium Acetate): Dissolve the crude peptide in 2 M aqueous ammonium acetate and incubate at 37°C overnight.[1]

    • Method B (Sodium Azide): Dissolve the peptide in DMSO, add sodium azide (10 eq.), and incubate at 50°C overnight.[1]

  • Purification: Purify the deprotected sulfopeptide using RP-HPLC, preferably with an ammonium acetate buffer system.[3]

Logical Relationship of Synthesis Strategies

The choice of synthetic strategy for incorporating sulfated threonine involves a trade-off between the simplicity of direct incorporation and the robustness of using a protecting group. The following diagram illustrates this decision-making process.

Synthesis_Strategy Start Goal: Synthesize Sulfated Threonine Peptide Direct_Use Direct Incorporation of Fmoc-Thr(SO3-X+)-OH Start->Direct_Use Protected Use of Sulfate- Protected Fmoc-Thr-OH Start->Protected Na_Salt Sodium Salt (Na+) Direct_Use->Na_Salt Simpler, but higher risk TBA_Salt Tetrabutylammonium Salt (NBu4+) Direct_Use->TBA_Salt Improved acid stability nP_Protected Neopentyl (nP) Protected Protected->nP_Protected Good stability, established protocol Other_Protected Other Protecting Groups (e.g., DCV, Fluorosulfate) Protected->Other_Protected Alternative deprotection chemistries Cleavage_Deprotection Single Step Cleavage & Deprotection Na_Salt->Cleavage_Deprotection High risk of desulfation TBA_Salt->Cleavage_Deprotection Reduced risk of desulfation Two_Step_Deprotection Cleavage followed by Sulfate Deprotection nP_Protected->Two_Step_Deprotection Other_Protected->Two_Step_Deprotection

Figure 2. Decision pathway for selecting a synthetic strategy for sulfated threonine peptides.

Conclusion

References

A Comparative Guide to the NMR Analysis of Peptides Synthesized with Fmoc-Thr(SO3Na)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes and Spectroscopic Outcomes

The incorporation of sulfated amino acids into peptides is a critical post-translational modification that significantly influences their biological activity and receptor-binding affinity. For researchers synthesizing peptides containing sulfated threonine, a key decision lies in the synthetic strategy: the incorporation of a pre-sulfated building block like Fmoc-Thr(SO3Na)-OH during solid-phase peptide synthesis (SPPS) or the post-synthetic sulfation of a threonine-containing peptide. This guide provides a comprehensive comparison of these two approaches, with a focus on their impact on the final NMR analysis of the purified peptide.

Performance Comparison: Pre-incorporation vs. Post-Synthetic Sulfation

The choice between incorporating this compound directly during SPPS and performing sulfation after peptide synthesis has significant implications for yield, purity, and the ultimate success of NMR structural elucidation. Below is a summary of the key performance differences, with supporting data where available.

ParameterThis compound Incorporation (Pre-sulfation)Post-Synthetic Sulfation
Overall Yield Generally lower due to potentially sluggish coupling reactions and handling of the charged amino acid derivative.Can be higher for the initial peptide synthesis, but the subsequent sulfation and purification steps can lead to significant product loss.
Purity Profile Fewer sulfation-related side products, leading to a cleaner crude product and simpler purification.Risk of incomplete sulfation, sulfation at unintended sites (e.g., tyrosine), and degradation of the peptide under harsh sulfating conditions.
NMR Spectral Quality Typically yields cleaner NMR spectra with more straightforward resonance assignment due to a more homogeneous sample.Heterogeneity from incomplete sulfation or side reactions can lead to complex spectra with overlapping signals, complicating analysis.
Synthesis Time Can be longer due to the need for specialized coupling conditions and potentially repeated coupling steps.Involves an additional post-synthesis reaction and purification step, increasing the overall workflow time.
Cost-Effectiveness The specialized amino acid derivative is more expensive than standard Fmoc-Thr(tBu)-OH.Reagents for sulfation are generally less expensive, but the potential for lower overall yield and more complex purification can offset this advantage.

Experimental Data: NMR Chemical Shift Analysis

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Sulfated Threonine in a Peptide

AtomUnmodified Threonine (ppm)O-Sulfated Threonine (ppm)Expected Chemical Shift Change (Δδ)
¹Hα ~4.2 - 4.4~4.5 - 4.7Downfield shift of ~0.3 ppm
¹Hβ ~4.1 - 4.3~4.8 - 5.0Significant downfield shift of ~0.7 ppm
¹Hγ ~1.1 - 1.3~1.2 - 1.4Minor downfield shift
¹³Cα ~60 - 62~58 - 60Upfield shift of ~2 ppm
¹³Cβ ~68 - 70~75 - 77Significant downfield shift of ~7 ppm
¹³Cγ ~19 - 21~18 - 20Minor upfield shift

Note: These are approximate values and can vary depending on the peptide sequence, solvent, and pH.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving high-quality sulfated peptides suitable for NMR analysis.

Protocol 1: Solid-Phase Peptide Synthesis using this compound

This protocol outlines the key steps for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 5 minutes. Add the activated amino acid to the resin and couple for 1-2 hours.

    • For This compound , use a 2-fold molar excess and pre-activate with DIC (2 eq.) and OxymaPure® (2 eq.) in DMF. Due to the charged nature of the sulfate group, coupling times may need to be extended to 4-6 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Post-Synthetic Sulfation of Threonine-Containing Peptides

This protocol describes the sulfation of a purified peptide containing an unprotected threonine residue.

Materials:

  • Purified, lyophilized peptide containing threonine

  • Sulfur trioxide-pyridine complex

  • Anhydrous N,N-Dimethylformamide (DMF) or Pyridine

  • Ammonia solution

  • Reverse-phase HPLC system

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in anhydrous DMF or pyridine.

  • Sulfation Reaction: Add a 10 to 50-fold molar excess of sulfur trioxide-pyridine complex to the peptide solution. The reaction is typically carried out at room temperature for 2-4 hours.

  • Reaction Quenching: Quench the reaction by adding a small amount of concentrated ammonia solution.

  • Purification: Dilute the reaction mixture with water and purify the sulfated peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the sulfated peptide by mass spectrometry and NMR spectroscopy.

Protocol 3: NMR Sample Preparation and Analysis

This protocol provides general guidelines for preparing a sulfated peptide sample for NMR analysis.

Materials:

  • Lyophilized, purified sulfated peptide

  • Deuterated solvent (e.g., 90% H₂O / 10% D₂O or deuterated DMSO)

  • NMR tubes

Procedure:

  • Sample Dissolution: Dissolve the lyophilized peptide in the chosen deuterated solvent to a final concentration of 1-5 mM. For aqueous solutions, the pH should be adjusted to a value where the peptide is stable and gives sharp NMR signals (typically between pH 4 and 6).

  • Sample Transfer: Transfer the solution to a clean, high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire 2D NMR spectra, such as TOCSY and NOESY, to facilitate resonance assignment and structural analysis.

    • Acquire ¹³C-HSQC or HMBC spectra for ¹³C resonance assignments.

  • Data Processing and Analysis: Process the NMR data using appropriate software. Assign the proton and carbon resonances and analyze the spectra to confirm the sulfation site and determine the three-dimensional structure of the peptide.

Visualizing the Workflow

To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.

Synthesis_Strategy Start Start: Desired Sulfated Peptide Decision Choose Synthesis Strategy Start->Decision Pre_Sulfation Pre-incorporation of This compound Decision->Pre_Sulfation Higher Purity Desired Post_Sulfation Post-Synthetic Sulfation Decision->Post_Sulfation Cost-Sensitive SPPS_Pre Fmoc-SPPS with This compound Pre_Sulfation->SPPS_Pre SPPS_Post Fmoc-SPPS with Fmoc-Thr(tBu)-OH Post_Sulfation->SPPS_Post Cleavage_Pre Cleavage & Deprotection SPPS_Pre->Cleavage_Pre Cleavage_Post Cleavage & Deprotection SPPS_Post->Cleavage_Post Purification_Pre RP-HPLC Purification Cleavage_Pre->Purification_Pre Sulfation_Step Sulfation Reaction Cleavage_Post->Sulfation_Step NMR_Analysis NMR Analysis Purification_Pre->NMR_Analysis Purification_Post RP-HPLC Purification Sulfation_Step->Purification_Post Purification_Post->NMR_Analysis

Caption: Decision workflow for synthesizing sulfated peptides.

NMR_Analysis_Workflow Start Purified Sulfated Peptide Sample_Prep NMR Sample Preparation (1-5 mM in D2O or d6-DMSO) Start->Sample_Prep OneD_H1 1D ¹H NMR (Purity & Concentration Check) Sample_Prep->OneD_H1 TwoD_NMR 2D NMR Experiments (TOCSY, NOESY) OneD_H1->TwoD_NMR Sample is pure C13_NMR ¹³C NMR Experiments (HSQC, HMBC) TwoD_NMR->C13_NMR Data_Processing Data Processing & Assignment C13_NMR->Data_Processing Structure_Analysis Structural Analysis & Confirmation Data_Processing->Structure_Analysis Final_Structure Final 3D Structure Structure_Analysis->Final_Structure

Caption: General workflow for NMR analysis of sulfated peptides.

Conclusion

The choice between pre-incorporation of this compound and post-synthetic sulfation for the preparation of threonine-sulfated peptides is a critical decision that impacts the entire research workflow, from synthesis to final structural analysis. While the pre-incorporation method offers the advantage of a more homogenous product and potentially simpler purification and NMR analysis, it may come at the cost of lower coupling yields and higher initial reagent cost. Conversely, post-synthetic sulfation may provide a higher yield of the unmodified peptide, but introduces challenges related to reaction specificity, potential side products, and more complex purification and NMR spectral interpretation.

Researchers should carefully consider the specific requirements of their project, including the desired purity, available resources, and the complexity of the peptide sequence, when selecting a synthetic strategy. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making an informed decision and for successfully obtaining high-quality, NMR-ready sulfated peptides.

The Critical Role of Sulfation in Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the post-translational modification of peptides is paramount. Among these modifications, tyrosine sulfation stands out as a critical determinant of biological activity. This guide provides a comprehensive comparison of sulfated and non-sulfated peptides, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Data Presentation: Quantitative Comparison of Sulfated and Non-Sulfated Peptides

The addition of a sulfate group to a tyrosine residue within a peptide can dramatically alter its biological function, primarily by enhancing its binding affinity to its target receptor. The following table summarizes the quantitative differences in biological activity between well-characterized sulfated peptides and their non-sulfated counterparts.

Peptide/Receptor SystemParameterSulfated PeptideNon-Sulfated PeptideFold DifferenceReference
Chemokine CCL7 & CCR2 Receptor Peptide Association Constant (Ka)4.0 x 10⁵ M⁻¹ (di-sulfated)1.1 x 10⁴ M⁻¹~36x[1][2]
3.9 x 10⁴ M⁻¹ (mono-sulfated)1.1 x 10⁴ M⁻¹~3.5x[2]
Cholecystokinin (CCK) & CCK1 Receptor Potency500-1000x more potent-500-1000x[3][4]
Activity300x more active-300x[5]
Phytosulfokine (PSK) & PSKR1 Receptor Dissociation Constant (Kd)1.4 nM (high-affinity site)Not reported to bind with high affinity-[6]
Change in Binding Free Energy (ΔΔG) upon desulfation-1.24 ± 0.27 kcal/mol (weaker binding)-[7]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Peptide-Receptor Binding Affinity Assay (ELISA-Based)

This protocol is adapted from standard ELISA procedures for measuring peptide-protein interactions.

Materials:

  • High-binding 96-well microtiter plates

  • Sulfated and non-sulfated peptides of interest

  • Recombinant receptor protein

  • Primary antibody against the receptor protein or a tag (e.g., His-tag)

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the recombinant receptor protein (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound receptor.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Peptide Incubation: Add serial dilutions of the sulfated and non-sulfated peptides to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound peptides.

  • Primary Antibody Incubation: Add the primary antibody against the receptor and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.

  • Measurement: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the peptide concentration and determine the binding affinity (e.g., Kd) by non-linear regression analysis.

Cell-Based Functional Assay (Calcium Mobilization)

This protocol measures the functional response of a G-protein coupled receptor (GPCR) to peptide stimulation by monitoring changes in intracellular calcium levels.

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 cells)

  • Sulfated and non-sulfated peptides

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

  • Incubation: Remove the cell culture medium and add the dye loading solution to the cells. Incubate for 1 hour at 37°C in the dark.

  • Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Peptide Preparation: Prepare serial dilutions of the sulfated and non-sulfated peptides in assay buffer.

  • Measurement: Place the cell plate in the FLIPR instrument. Record the baseline fluorescence for a short period.

  • Peptide Addition: Add the peptide solutions to the wells and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the EC₅₀ (half-maximal effective concentration) for each peptide by plotting the peak fluorescence response against the peptide concentration and fitting the data to a dose-response curve.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways initiated by a chemokine receptor and the plant peptide receptor, PSKR1.

Chemokine_Signaling cluster_receptor Cell Membrane Sulfated_Peptide Sulfated Chemokine Receptor Chemokine Receptor (GPCR) Sulfated_Peptide->Receptor High Affinity Binding NonSulfated_Peptide Non-Sulfated Chemokine NonSulfated_Peptide->Receptor Low Affinity Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAP Kinase Pathway Ca_Release->MAPK_Pathway PKC->MAPK_Pathway Cellular_Response Cellular Response (e.g., Chemotaxis) MAPK_Pathway->Cellular_Response PSK_Signaling cluster_receptor Cell Membrane Sulfated_PSK Sulfated PSK PSKR1 PSKR1 (LRR-RLK) Sulfated_PSK->PSKR1 High Affinity Binding NonSulfated_PSK Non-Sulfated PSK NonSulfated_PSK->PSKR1 Low/No Affinity Signaling_Complex Signaling Complex PSKR1->Signaling_Complex Dimerization & Activation Downstream_Kinases Downstream Kinases Signaling_Complex->Downstream_Kinases Phosphorylation Cascade Ca_Channel Ca²⁺ Channel Downstream_Kinases->Ca_Channel Activation Cellular_Response Cellular Response (e.g., Cell Proliferation, Immunity) Downstream_Kinases->Cellular_Response Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Cellular_Response

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-Thr(SO3Na)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Thr(SO3Na)-OH. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Safety GlassesConforming to EN166 or NIOSH approvedTo protect eyes from dust particles.[1][2]
Face ShieldRecommended when there is a risk of splashing.[3]
Hand Protection Chemical-resistant glovesInspected prior to useTo prevent skin contact. Dispose of contaminated gloves properly.[1][2]
Body Protection Laboratory CoatStandard lab coatTo protect skin and clothing from contamination.[1][4]
Impervious ClothingRecommended for larger quantities or when splashing is likely.[2]
Respiratory Protection Not generally requiredUse if dust is generatedAn appropriate respirator should be used if engineering controls are insufficient to prevent dust inhalation.

Operational Plan for Handling this compound

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.
  • Have an emergency plan and necessary spill control materials readily accessible.

2. Handling and Use:

  • Wear the recommended PPE as detailed in the table above.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Minimize the creation of dust when handling the solid material.
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
  • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2]
  • Keep the container tightly closed when not in use.[2]
  • Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

  • Waste Collection: All solid waste contaminated with this compound, including used gloves, weighing paper, and contaminated lab supplies, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal environmental regulations. Do not dispose of it down the drain or in the regular trash.

  • Decontamination: Clean any contaminated surfaces with an appropriate solvent and collect the cleaning materials for disposal as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: Lab Coat, Safety Glasses, Gloves prep2 Work in a Ventilated Area (Fume Hood) prep1->prep2 handle1 Weigh this compound (Minimize Dust) prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Collect Contaminated Waste in Labeled Container handle2->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3 clean4 Remove PPE and Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.